molecular formula C10H7BrO2 B6596629 6-(bromomethyl)-2H-chromen-2-one CAS No. 50465-95-7

6-(bromomethyl)-2H-chromen-2-one

Cat. No.: B6596629
CAS No.: 50465-95-7
M. Wt: 239.06 g/mol
InChI Key: LGVQLJNXNWRMNU-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2H-chromen-2-one (CAS 50465-95-7) is a brominated coumarin derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a reactive bromomethyl group at the 6-position of the core coumarin structure, making it a valuable electrophile for constructing more complex molecules, particularly through nucleophilic substitution reactions to form methylene-thio bridged hybrids . Its primary research value lies in the development of novel therapeutic agents. Synthetic chemists utilize this compound as a key building block to create diverse coumarin-containing compounds for biological evaluation . This compound has shown significant promise in anticancer research, where derivatives synthesized from it have been screened against human tumor cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2) . The bromomethyl functional group is essential for introducing structural diversity, enabling researchers to link the coumarin scaffold to various heterocyclic systems, such as triazoles and thiadiazoles, to explore structure-activity relationships . Handling of this reagent requires appropriate safety precautions. It is classified with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . For safe storage and handling, it is recommended to maintain the product under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(bromomethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVQLJNXNWRMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441116
Record name 6-Bromomethyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50465-95-7
Record name 6-Bromomethyl-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-(Bromomethyl)-2H-chromen-2-one Chemical Properties & Applications

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Identity

6-(Bromomethyl)-2H-chromen-2-one (CAS: 50465-95-7), often referred to as 6-(bromomethyl)coumarin , acts as a critical electrophilic scaffold in medicinal chemistry and chemical biology.[1] Unlike its isomer 4-(bromomethyl)coumarin—widely used for fluorescent labeling of carboxylic acids—the 6-isomer serves primarily as a "linchpin" intermediate for constructing mitochondrially targeted therapeutics and complex heterocyclic hybrids.

Its core value lies in the benzylic bromide functionality at the 6-position. This group is highly activated for Nucleophilic Substitution (


) reactions, allowing researchers to append the fluorescent, lipophilic coumarin core onto amines, thiols, and phosphines with high precision.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / Description
CAS Number 50465-95-7
Molecular Formula

Molecular Weight 239.07 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF,

,

; Insoluble in water
Reactivity Class Alkylating Agent (Benzylic Halide), Electrophile
Fluorescence Blue/Cyan emission (Solvent dependent, typically

,

)
Stability Moisture sensitive; susceptible to hydrolysis to the alcohol.[2][3] Store at -20°C under inert gas.

Part 2: Synthetic Routes & Mechanism

The synthesis of this compound is a classic application of the Wohl-Ziegler reaction . It involves the radical bromination of the precursor, 6-methylcoumarin, using N-Bromosuccinimide (NBS).

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism:[1]

  • Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolytic cleavage to generate radicals.

  • Propagation: The radical abstracts a hydrogen from the benzylic methyl group of 6-methylcoumarin, creating a resonance-stabilized benzylic radical. This radical then reacts with

    
     (generated in situ from NBS) to form the product.
    
  • Termination: Radical recombination ends the cycle.

Synthesis Workflow Diagram

Synthesispathway Start 6-Methylcoumarin (Precursor) Intermediate Benzylic Radical Intermediate Start->Intermediate H-Abstraction Reagents NBS (1.1 eq) AIBN (cat.) CCl4 or Benzene Reagents->Intermediate Product 6-(Bromomethyl)coumarin (Target) Intermediate->Product Br-Transfer SideProduct Succinimide (Byproduct) Intermediate->SideProduct

Caption: Free-radical bromination pathway transforming 6-methylcoumarin into the reactive 6-bromomethyl derivative.

Part 3: Reactivity Profile & Applications

The utility of 6-(bromomethyl)coumarin stems from its ability to function as a "coumarin donor." The bromine atom is a good leaving group, making the methylene carbon highly susceptible to nucleophilic attack.

Mitochondrial Targeting (TPP Conjugation)

One of the most potent applications is the synthesis of mitochondrial-targeting agents. By reacting 6-(bromomethyl)coumarin with Triphenylphosphine (TPP) , researchers generate a lipophilic cation.

  • Mechanism: The lone pair on phosphorus attacks the benzylic carbon, displacing bromide.

  • Result: The positive charge on the phosphonium salt drives the molecule into the negatively charged mitochondrial matrix (Nernst potential).

  • Application: Delivery of payloads (e.g., antioxidants, anticancer drugs) specifically to mitochondria.[4]

Fluorescent Labeling (Thiol/Amine Modification)

While less common than the 4-isomer for acid labeling, the 6-isomer is excellent for labeling thiols (cysteine residues) and secondary amines .

  • Thiols: Reaction in basic buffer (pH 7.5-8.0) yields a stable thioether linkage.

  • Amines: Reaction yields an aminomethyl derivative, often used to create "turn-on" fluorescent probes where Photoinduced Electron Transfer (PET) is modulated by the amine's protonation state.

Reactivity Flowchart

Reactivity Center 6-(Bromomethyl)coumarin (Electrophile) Mito Mitochondrial Targeting Agent (Phosphonium Salt) Center->Mito + PPh3 (Reflux, Toluene) Thioether Fluorescent Thioether (Stable Conjugate) Center->Thioether + R-SH (Base, RT) Aminomethyl Aminomethyl Coumarin (pH Probe / Hybrid) Center->Aminomethyl + R2NH (K2CO3, CH3CN) TPP Triphenylphosphine (PPh3) Thiol Thiols (R-SH) (e.g., Cysteine) Amine Sec. Amines (R2NH) (e.g., Piperazine)

Caption: Divergent synthesis pathways: The 6-bromomethyl group enables modular construction of probes and drugs.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Based on standard Wohl-Ziegler conditions for methylcoumarins.

Reagents:

  • 6-Methylcoumarin (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

  • Solvent:

    
     (classic) or Benzene/Chlorobenzene (modern alternative)
    

Step-by-Step:

  • Dissolution: Dissolve 6-methylcoumarin (e.g., 10 mmol) in dry

    
     (50 mL) in a round-bottom flask.
    
  • Addition: Add NBS (11 mmol) and the radical initiator (AIBN/BPO).

  • Reflux: Heat the mixture to reflux (approx. 77°C for

    
    ) with vigorous stirring.
    
    • Critical Check: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top). This typically takes 3-6 hours.

  • Filtration: Cool the mixture to room temperature. Filter off the precipitated succinimide.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or ethyl acetate/hexane.

    • Expected Yield: 60-80%.

Protocol B: Conjugation to a Thiol (Model Reaction)

Used for creating fluorescent thioether probes.

Reagents:

  • 6-(Bromomethyl)coumarin (1.0 eq)

  • Thiol substrate (e.g., 2-mercaptobenzothiazole or a cysteine peptide) (1.1 eq)

  • Base:

    
     or 
    
    
    
    (1.5 eq)[5]
  • Solvent: Dry Acetone or DMF[5]

Step-by-Step:

  • Preparation: Dissolve the thiol and base in dry acetone. Stir for 15 minutes to generate the thiolate anion.

  • Coupling: Add 6-(bromomethyl)coumarin (dissolved in minimal acetone) dropwise to the stirring thiol solution.

  • Incubation: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (silica, Hexane:EtOAc).

  • Isolation: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid.

  • Filtration: Filter, wash with water, and dry under vacuum.

Part 5: Safety & Handling (E-E-A-T)[1]

Warning: this compound is an alkylating agent and a potential lachrymator .

  • Lachrymator Hazard: Like benzyl bromide, this compound can cause severe eye irritation and tearing. Always handle in a functioning fume hood.

  • Skin Contact: It is corrosive and can cause chemical burns. Wear nitrile gloves and a lab coat.

  • Storage: The C-Br bond is sensitive to light and moisture. Store in an amber vial, under nitrogen or argon, at -20°C to prevent hydrolysis to the alcohol (which is non-reactive for substitution).

References

  • BenchChem. (2025).[5][6] this compound Product Description & Applications. Retrieved from

  • Wang, L., & Xu, Y. (2017). Mitochondria-targeted coumarin derivatives: Synthesis and biological evaluation. (Cited in context of TPP-coumarin synthesis).
  • Kellner, S., et al. (2013).[2][7][8] Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. PLoS ONE. Retrieved from [7]

  • PubChem. (2025). 6-bromo-2H-chromen-2-one Compound Summary. (Used for structural comparison and property verification). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for Coumarin Derivatives. (General safety protocols for bromomethyl coumarins).

Sources

Technical Guide: Synthesis and Characterization of 6-(Bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Bromomethyl)-2H-chromen-2-one (also known as 6-(bromomethyl)coumarin) is a pivotal electrophilic building block in medicinal chemistry. Its benzylic bromide moiety serves as a highly reactive "handle" for alkylation reactions, allowing the attachment of the fluorescent and pharmacologically active coumarin scaffold to amines, thiols, and carboxylic acids. This guide details the Wohl-Ziegler bromination of 6-methylcoumarin to access this target, emphasizing reaction control to minimize gem-dibromination byproducts.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 50465-95-7
Molecular Formula

Molecular Weight 239.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 180–182 °C (Lit.)[1][2]
Solubility Soluble in

, DMSO, DMF; sparingly soluble in alcohols.

Retrosynthetic Analysis & Strategy

The synthesis relies on the radical functionalization of the benzylic carbon. The precursor, 6-methylcoumarin, is commercially available or easily synthesized via Pechmann condensation. The transformation utilizes N-Bromosuccinimide (NBS) as a source of atomic bromine in low steady-state concentrations to favor monobromination over electrophilic aromatic substitution.

Strategic Logic
  • Selectivity: The reaction must distinguish between the benzylic methyl protons and the aromatic/alkene protons. Radical conditions (NBS/Initiator) specifically target the benzylic position due to the stability of the benzylic radical intermediate.

  • Solvent Choice: Carbon tetrachloride (

    
    ) is the historical standard because the byproduct (succinimide) is insoluble in it, facilitating easy removal. However, due to toxicity, benzene or benzotrifluoride (
    
    
    
    ) are viable modern alternatives.

Retrosynthesis Target This compound (Target Electrophile) Precursor 6-Methylcoumarin (Starting Material) Target->Precursor Retrosynthetic Disconnection Precursor->Target Forward Synthesis Reagents NBS, BPO (Wohl-Ziegler Bromination)

Figure 1: Retrosynthetic disconnection showing the direct radical bromination pathway.

Detailed Experimental Protocol

Safety Warning: This procedure involves radical initiators (explosion hazard), brominating agents (corrosive), and potentially toxic solvents. Work in a fume hood. 6-(Bromomethyl)coumarin is a potential lachrymator and skin irritant.

Materials
  • Precursor: 6-Methylcoumarin (1.60 g, 10 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) — Recrystallize from water before use to remove free bromine if the solid is yellow/orange.

  • Initiator: Benzoyl Peroxide (BPO) (24 mg, 0.1 mmol) or AIBN.

  • Solvent: Carbon Tetrachloride (

    
    ) or Benzene (50 mL). Note: Benzotrifluoride is a greener alternative.
    
Step-by-Step Procedure
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylcoumarin (10 mmol) in dry

    
     (50 mL).
    
  • Reagent Addition: Add N-Bromosuccinimide (10 mmol) to the solution. The NBS will likely not dissolve completely at room temperature.

  • Initiation: Add a catalytic amount of Benzoyl Peroxide (approx. 10-20 mg).

  • Reaction: Heat the mixture to reflux (approx. 77°C for

    
    ) with vigorous stirring.
    
    • Observation: The dense NBS solid at the bottom will gradually disappear and be replaced by less dense succinimide, which floats to the surface. This "density flip" is a visual indicator of reaction progress.

  • Monitoring: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The product will appear as a new spot with a lower Rf than the starting material (due to increased polarity/mass).

    • Optimization: If the reaction stalls, add a second small portion of BPO (10 mg) after 2 hours. Total reflux time is typically 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the precipitated succinimide using a Büchner funnel. Wash the solid with a small amount of cold solvent.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude solid.

  • Purification:

    • Recrystallize the crude residue from benzene or ethyl acetate/hexane .

    • Alternatively, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Mechanism (Radical Chain)

The mechanism proceeds via a free-radical chain reaction. The succinimidyl radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical, which then reacts with


 (generated in situ from NBS) to form the product.

Mechanism Initiation Initiation: BPO -> Radicals H_Abstract H-Abstraction: Radical + 6-Methylcoumarin -> Benzylic Radical Initiation->H_Abstract Starts Chain NBS_Br2 NBS + HBr -> Succinimide + Br2 Bromination Bromination: Benzylic Radical + Br2 -> Product + Br• NBS_Br2->Bromination Supplies Br2 H_Abstract->Bromination Intermediate Bromination->H_Abstract Regenerates Br• (Chain) Termination Termination: Radical Recombination Bromination->Termination Side Reaction

Figure 2: The Wohl-Ziegler radical chain mechanism cycle.

Characterization & Data Analysis

Validation of the synthesized compound requires confirming the presence of the bromomethyl group and the integrity of the coumarin lactone ring.

Spectroscopic Data Table
TechniqueParameterTypical Value / ObservationInterpretation

NMR

4.50 – 4.70 ppm (s, 2H)
Singlet

: Diagnostic peak. Shifted downfield from methyl (~2.4 ppm) due to bromine electronegativity.

NMR

6.40 – 6.50 ppm (d, 1H)
Doublet (

)
H-3 : Characteristic alkene proton of the coumarin ring.

NMR

7.70 – 8.00 ppm (d, 1H)
Doublet (

)
H-4 : Alkene proton beta to carbonyl; deshielded.

NMR

7.30 – 7.70 ppm (m, 3H)
MultipletAromatic H-5, H-7, H-8 : H-5 is typically the most deshielded aromatic proton (~7.6 ppm).
IR

1700 – 1735

C=O Stretch : Characteristic lactone carbonyl.
Melting Point Range180 – 182 °CSharp melting point indicates high purity. Lower values suggest unreacted starting material.
Troubleshooting Common Issues
  • Problem: Low Conversion / Starting Material Remains.

    • Cause: Old NBS (degraded to succinimide) or insufficient initiator.

    • Fix: Recrystallize NBS from water (dry thoroughly) before use. Add BPO in portions rather than all at once.

  • Problem: Dibromination (

    
     byproduct). 
    
    • Cause: Excess NBS or reaction time too long.

    • Fix: Use strict 1:1 stoichiometry. Stop reaction immediately upon disappearance of starting material.

  • Problem: Colored Impurities.

    • Cause: Free bromine or polymerization.

    • Fix: Wash the organic layer with 5% sodium thiosulfate (

      
      ) during workup to quench free bromine.
      

References

  • BenchChem. (2025). This compound: Synthetic Utility and Applications. Retrieved from

  • Gomtsyan, A., et al. (2005). A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. Journal of Heterocyclic Chemistry. Retrieved from

  • El-Sawy, E. R., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839. Retrieved from

  • PubChem. (2025). 6-Bromo-2H-chromen-2-one Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). 6-Bromochromen-2-one Product Specification. Retrieved from

Sources

6-(Bromomethyl)-2H-chromen-2-one: Structural Profiling, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The coumarin scaffold (2H-chromen-2-one) is a privileged pharmacophore and a foundational fluorophore in chemical biology. 6-(Bromomethyl)-2H-chromen-2-one (CAS: 50465-95-7) represents a critical evolutionary step in coumarin functionalization. By introducing a highly reactive bromomethyl group at the C6 position, this molecule bridges the gap between intrinsic photophysical properties and covalent adaptability. This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and utility as an electrophilic building block for developing fluorescent bioconjugates and novel therapeutics[1].

Physicochemical Profiling & Structural Dynamics

The utility of this compound stems from its dual-domain architecture:

  • The Coumarin Core: A planar, electron-rich bicyclic system that provides inherent fluorescence and acts as a structural mimic for various natural substrates, making it highly valuable in drug discovery[1].

  • The Electrophilic Handle: The -CH₂Br group at the 6-position is a benzylic halide. The adjacent aromatic ring stabilizes the transition state during nucleophilic attack, significantly lowering the activation energy for S_N2 reactions compared to aliphatic halides.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name This compound
CAS Number 50465-95-7[1]
Molecular Formula C₁₀H₇BrO₂
Molecular Weight 239.06 g/mol [1]
Core Structure Planar 2H-chromen-2-one ring system
Primary Reactivity S_N2 Nucleophilic Substitution (Electrophile)
Storage Conditions 2–8°C under inert atmosphere (Argon/N₂)[1]
Hazard Classification H302 (Harmful if swallowed), H314 (Causes severe burns)[1]

Mechanistic Rationale: Free-Radical Bromination

The most direct and atom-economical route to synthesize this compound is the Wohl-Ziegler bromination of 6-methylcoumarin[1].

Causality in Reagent Selection:

  • N-Bromosuccinimide (NBS): Chosen over elemental bromine (Br₂) because NBS provides a low, steady-state concentration of Br₂. This prevents unwanted electrophilic aromatic substitution on the electron-rich coumarin ring, ensuring high regioselectivity for the alkyl side chain.

  • Azobisisobutyronitrile (AIBN): Acts as a thermal radical initiator. Upon heating, AIBN decomposes to release nitrogen gas and two stabilized isobutyronitrile radicals, which abstract a bromine atom to initiate the chain reaction.

  • Regioselectivity (Why C6?): The hydrogen abstraction occurs exclusively at the C6-methyl group because the resulting carbon-centered radical is resonance-stabilized by the extended π-system of the coumarin core (a benzylic radical).

Synthesis A 6-Methyl-2H-chromen-2-one (Starting Material) B Radical Initiation (AIBN, Heat) A->B Heat/Light C Benzylic Radical Intermediate B->C H-abstraction D Bromination (NBS) C->D Br• transfer E This compound (Target Product) D->E Yield: ~40-60%

Figure 1: Free-radical bromination pathway of 6-methylcoumarin to this compound.

Experimental Protocol: Synthesis & Self-Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating specific in-process analytical checks, researchers can confirm the success of the transformation before proceeding to downstream applications.

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 1.0 equivalent of 6-methyl-2H-chromen-2-one in a suitable halogenated solvent (e.g., carbon tetrachloride or a greener alternative like trifluorotoluene) under an inert argon atmosphere.

    • Add 1.1 equivalents of N-Bromosuccinimide (NBS) and 0.05 equivalents of AIBN.

  • Thermal Initiation:

    • Heat the reaction mixture to reflux (approx. 75–80°C).

    • Causality Note: Reflux conditions are required to thermally decompose AIBN and initiate the radical cascade.

  • In-Process Monitoring (TLC):

    • Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 3:1).

    • Validation Check: The starting material will gradually disappear, replaced by a new spot with a slightly lower

      
       value due to the increased molecular weight and polarizability of the bromine atom.
      
  • Workup & Isolation:

    • Once complete (typically 4–6 hours), cool the mixture to 0°C.

    • Validation Check: Succinimide (the byproduct of NBS) is insoluble in cold non-polar solvents and will precipitate. Filter the succinimide solid.

    • Concentrate the filtrate under reduced pressure.

  • Purification & NMR Validation:

    • Recrystallize the crude product from ethanol or perform silica gel flash chromatography.

    • Ultimate Validation (¹H NMR): Analyze the purified product via ¹H NMR (CDCl₃). The reaction is deemed successful if the singlet corresponding to the C6-methyl protons (~2.4 ppm) has completely disappeared, replaced by a new, deshielded singlet integrating to 2 protons at ~4.5 ppm , confirming the presence of the -CH₂Br group.

Applications in Drug Discovery & Bioconjugation

The bromomethyl functional group transforms the passive coumarin fluorophore into an active electrophilic hub. This enables researchers to link the coumarin scaffold to various heterocyclic systems to explore structure-activity relationships (SAR)[1].

A. Anticancer Therapeutics

This compound is a primary building block for synthesizing methylene-thio bridged hybrids. By reacting the compound with various thiol-containing heterocycles (e.g., thiadiazoles or triazoles) via S_N2 substitution, researchers have generated libraries of derivatives that exhibit significant cytotoxicity against human tumor cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HePG-2)[1].

B. Fluorescent Probes and Chemical Sensors

Coumarins are highly sensitive to their local microenvironment. By utilizing the bromomethyl group as a covalent attachment point, researchers synthesize "turn-on" fluorescent probes[2]. For example, nucleophilic addition of specific biological analytes (like biothiols such as cysteine) to the bromomethyl site can remove a quenching moiety or alter the electronic push-pull system of the coumarin, resulting in a measurable fluorescence enhancement[2].

Applications Core This compound (Electrophilic Scaffold) Nuc1 S-Nucleophiles (Thiols/Thiadiazoles) Core->Nuc1 SN2 Reaction Nuc2 N-Nucleophiles (Amines/Hydrazones) Core->Nuc2 SN2 Reaction Nuc3 NaN3 (Sodium Azide) Core->Nuc3 Substitution Prod1 Methylene-Thio Bridged Hybrids (Anticancer Agents) Nuc1->Prod1 Prod2 Fluorescent Probes (Bioconjugates & Sensors) Nuc2->Prod2 Prod3 Coumarin-Azide (Click Chemistry Precursor) Nuc3->Prod3

Figure 2: Divergent synthetic applications of 6-(bromomethyl)coumarin in drug discovery and bioconjugation.

Safety, Handling, and Environmental Considerations

As a highly reactive alkylating agent, this compound requires stringent environmental, health, and safety (EHS) protocols.

  • Toxicity: It is classified as Harmful if swallowed (H302) and Causes severe skin burns and eye damage (H314)[1].

  • Handling: All manipulations must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, face shield).

  • Storage: The benzylic bromide is susceptible to slow hydrolysis if exposed to atmospheric moisture. It must be stored tightly sealed under an inert atmosphere (Argon) at 2–8°C to prevent degradation and maintain its electrophilic integrity[1].

References

  • Benchchem. "this compound (CAS 50465-95-7) - Product Description and Applications." Benchchem.
  • Benchchem. "this compound - Fluorescent Probes and Synthesis." Benchchem.

Sources

Technical Guide: Mechanism and Utility of 6-(Bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Bromomethyl)-2H-chromen-2-one (also known as 6-(bromomethyl)coumarin) is a specialized coumarin derivative characterized by a highly reactive electrophilic bromomethyl group at the C6 position.[1] Unlike simple coumarins that act primarily as non-covalent enzyme inhibitors, this compound functions as a covalent modifier .

Its utility spans two distinct fields:

  • Chemical Biology & Proteomics: It serves as a fluorogenic alkylating agent for the profiling of the "cysteinome" (the totality of cysteine residues in a proteome), leveraging the unique isotopic signature of bromine for mass spectrometry validation.

  • Medicinal Chemistry: It acts as a "warhead" or synthetic intermediate for constructing complex heterocyclic hybrids (e.g., coumarin-triazoles) that target enzymes such as VEGFR-2 and BRAF.

Part 1: Chemical Basis of Reactivity

The mechanism of action for this compound is driven by the benzylic bromide moiety. This structural feature renders the methylene carbon highly susceptible to nucleophilic attack.

The Electrophilic Warhead

The carbon-bromine (C-Br) bond at the 6-position is activated by the aromatic coumarin ring system. The transition state of substitution reactions at this center is stabilized by resonance with the aromatic ring (benzylic stabilization), significantly enhancing reactivity compared to alkyl halides.

The SN2 Alkylation Mechanism

In biological systems or synthetic conditions, the compound undergoes a bimolecular nucleophilic substitution (SN2 ).[2]

  • Nucleophile: The most common biological nucleophile is the thiolate anion (

    
    ) of cysteine residues, followed by the imidazole nitrogen of histidine.
    
  • Leaving Group: Bromide (

    
    ) is an excellent leaving group.
    
  • Outcome: Formation of a stable thioether bond (

    
    ), permanently tagging the target molecule.[3]
    
Selectivity Factors
  • pH Dependence: The reaction is pH-sensitive. At physiological pH (7.4), cysteine thiols (pKa ~8.3) are partially deprotonated to thiolates, which are soft nucleophiles that react rapidly with the soft electrophile (benzylic bromide). Amines (Lysine) are harder nucleophiles and typically require higher pH (>8.5) to compete effectively.

  • Hard-Soft Acid-Base (HSAB) Theory: The benzylic carbon is a soft center, preferring reaction with soft thiols over harder oxygen or nitrogen nucleophiles.

SN2_Mechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State [S---C---Br]‡ Cys->TS Attack on Benzylic C Probe 6-(Bromomethyl)coumarin (Electrophile) Probe->TS Product S-Alkylated Protein (Stable Thioether) TS->Product Bond Formation Leaving Bromide Ion (Br-) TS->Leaving Elimination

Figure 1: The SN2 reaction mechanism between a cysteine thiolate and the bromomethyl moiety.

Part 2: Mechanism in Proteomics (The "Cysteinome" Probe)

In proteomic workflows, this compound acts as a dual-purpose probe. It allows for the enrichment of cysteine-containing peptides and provides a distinct spectral handle for identification.

Fluorescence-Based Detection

Upon alkylation, the coumarin core remains intact. While the parent bromide may exhibit fluorescence, the resulting thioether adduct typically shows a shift in quantum yield or wavelength (typically Excitation: ~320-350 nm , Emission: ~400-450 nm ), allowing for the visualization of labeled proteins in gels or via HPLC.

Isotopic Signature for Mass Spectrometry

A critical mechanistic advantage is the presence of Bromine in the unreacted probe (if used for competitive assays) or the specific mass shift upon alkylation.

  • Natural Abundance: Bromine exists as two isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio.
  • Validation: Any peptide tagged with a brominated precursor (or if the bromine is retained in a specific derivative workflow) will display a characteristic "doublet" mass spectral peak separated by 2 Da. This filters out false positives in complex proteomic datasets.

Workflow: Cysteine Profiling
  • Lysis & Reduction: Cellular proteins are denatured and reduced (e.g., with TCEP) to break disulfides.

  • Alkylation: The lysate is treated with this compound.

  • Digestion: Proteins are digested into peptides (Trypsin).

  • Enrichment/Analysis: Labeled peptides are identified via LC-MS/MS, using the coumarin mass shift (+237.05 Da for the coumarin-methyl adduct minus HBr) to pinpoint the modified cysteine.

Part 3: Pharmacological Mechanism (Drug Development)

In drug discovery, the compound is rarely the final drug due to its non-specific reactivity. Instead, it is a key intermediate.

Synthetic "Warhead"

Researchers use the bromomethyl group to attach pharmacophores.[1] For example, displacing the bromide with a 1,2,3-triazole or thiadiazole creates a "linker" that positions the coumarin ring into the hydrophobic pocket of enzymes.

Target Specificity (Derivatives)

Once derivatized (removing the reactive bromine), the resulting compounds often act as non-covalent inhibitors.

  • VEGFR-2 Inhibition: Coumarin derivatives synthesized from this core have shown nanomolar inhibition of Vascular Endothelial Growth Factor Receptor 2, blocking angiogenesis in tumor models.

  • Mechanism: The coumarin ring mimics the ATP purine ring, lodging into the ATP-binding pocket of the kinase.

Part 4: Experimental Protocols

Protocol A: Protein Labeling (Cysteine Alkylation)

Objective: To covalently label surface-accessible cysteine residues on a purified protein.

Reagents:

  • Protein Stock (1 mg/mL in PBS, pH 7.4).

  • Probe Stock: 10 mM this compound in DMSO.

  • TCEP (Tris(2-carboxyethyl)phosphine) reducing agent.

Step-by-Step:

  • Reduction: Incubate 100 µL of protein solution with 1 mM TCEP for 30 mins at RT to reduce accessible disulfides.

  • Labeling: Add Probe Stock to a final concentration of 100 µM (10-fold molar excess over protein thiols).

  • Incubation: Incubate in the dark at 37°C for 1 hour. Note: Protect from light to prevent photobleaching of the coumarin.

  • Quenching: Add DTT (final 10 mM) to quench unreacted bromide.

  • Purification: Remove excess probe via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

  • Analysis: Measure fluorescence (Ex 340nm / Em 430nm) or analyze via SDS-PAGE (fluorescent band visualization).

Protocol B: Synthetic Derivatization (Nucleophilic Substitution)

Objective: To synthesize a thio-coumarin derivative for biological screening.

Step-by-Step:

  • Setup: Dissolve 1.0 eq of thiol-containing heterocycle (e.g., 2-mercaptobenzothiazole) in anhydrous DMF.

  • Base: Add 1.2 eq of Potassium Carbonate (

    
    ) to generate the thiolate. Stir for 15 mins.
    
  • Addition: Add 1.0 eq of this compound dropwise.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor TLC (Hexane:Ethyl Acetate 7:3) for disappearance of the bromide.

  • Workup: Pour mixture into ice water. The precipitate is the thioether product.

  • Purification: Recrystallize from Ethanol.

Part 5: Data Summary & Safety

Physicochemical Properties
PropertyValueNote
Molecular Weight 239.07 g/mol
Appearance White to off-white powder
Melting Point 168–172 °CVaries by purity/polymorph
Solubility DMSO, DMF, ChloroformInsoluble in water
Fluorescence

nm,

nm
Blue region
Safety & Handling
  • Hazard: H314 (Causes severe skin burns) and H317 (May cause allergic skin reaction) .

  • Mechanism of Toxicity: As a potent alkylating agent, it can irreversibly modify DNA and skin proteins (lachrymator).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of bromide).

References

  • Gomha, S. M., et al. (2015). "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents." Molecules, 20(12), 21826–21839. [Link]

  • Lai, Y., et al. (2019). "A Dual-Purpose Bromocoumarin Tag Enables Deep Profiling of the Cellular Cysteinome." Proteomics, 19(11), e1800433. [Link]

Sources

A Technical Guide to the Photophysical Properties of Bromomethylcoumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the initial topic of interest was the specific molecule 6-(bromomethyl)-2H-chromen-2-one, a thorough review of the scientific literature reveals a scarcity of detailed photophysical data for this particular isomer. To provide a comprehensive and scientifically robust guide, this document will focus on the well-characterized and functionally analogous compound, 4-bromomethyl-7-methoxycoumarin (Mmc) . This molecule serves as an exemplary model for understanding the synthesis, photophysical properties, and application of bromomethylcoumarins as covalent fluorescent labels.

Introduction: The Coumarin Scaffold as a Privileged Fluorophore

Coumarin and its derivatives represent a cornerstone class of fluorophores in biomedical research and diagnostics.[1][2] Their broad appeal stems from a combination of favorable characteristics, including high fluorescence quantum yields, excellent photostability, and a structural framework that is amenable to synthetic modification.[1] This flexibility allows for the fine-tuning of their photophysical properties and the introduction of reactive functional groups for bioconjugation.[3]

One such functional group, the bromomethyl (-CH₂Br) moiety, transforms the coumarin scaffold into a potent and specific alkylating agent.[4] This guide provides an in-depth examination of 4-bromomethyl-7-methoxycoumarin (Mmc), a widely used reagent for the fluorescent labeling of biomolecules, particularly those containing carboxylic acid and thiol groups.[4][5][6] We will explore its synthesis, core photophysical characteristics, the experimental protocols required for their validation, and its primary applications in bioanalysis.

Synthesis and Reaction Mechanism

The synthesis of 4-bromomethyl-7-methoxycoumarin is typically achieved through the radical bromination of its precursor, 7-methoxy-4-methylcoumarin.[7] This reaction commonly employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like dibenzoyl peroxide in a non-polar solvent such as carbon tetrachloride.[7]

cluster_0 Synthesis of 4-Bromomethyl-7-methoxycoumarin Start 7-Methoxy-4-methylcoumarin Reagents N-Bromosuccinimide (NBS) Dibenzoyl Peroxide (Initiator) CCl4, Reflux Start->Reagents Reaction Conditions Product 4-Bromomethyl-7-methoxycoumarin Reagents->Product Radical Bromination

Caption: Synthetic route for 4-bromomethyl-7-methoxycoumarin.

The key to Mmc's utility is the reactivity of the bromomethyl group. It serves as an excellent electrophile, readily undergoing nucleophilic substitution reactions with carboxylates (to form fluorescent esters) and thiols (to form thioethers).[4][8] This covalent labeling strategy is fundamental to its application in derivatizing otherwise non-fluorescent molecules for sensitive detection.[8][9]

Core Photophysical Properties

The fluorescence of coumarins is governed by an intramolecular charge transfer (ICT) mechanism, which is highly sensitive to both structural substituents and the local solvent environment.[10][11] The electron-donating 7-methoxy group and the electron-withdrawing lactone carbonyl of Mmc create a strong dipole moment that changes upon photoexcitation, influencing its spectral properties.[2][12]

After derivatization, the Mmc ester exhibits strong blue fluorescence.[4] Key photophysical parameters are summarized below.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~322-328 nmVaries with solvent and conjugate[13]
Emission Maximum (λem) ~380-400 nmVaries with solvent and conjugate[5][13]
Molar Extinction Coefficient (ε) Not widely reported for the conjugate-
Fluorescence Quantum Yield (Φf) High (conjugate dependent)-
Fluorescence Lifetime (τ) Not widely reported for the conjugate-

Solvatochromism: Coumarin derivatives are known for their solvatochromic behavior, meaning their absorption and emission spectra shift in response to solvent polarity.[1][10] This is due to the differential stabilization of the ground and excited states by the solvent molecules. Typically, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum of coumarins due to the more polar nature of the excited state.[12] Researchers should be aware of this effect, as it can influence spectral settings and data interpretation in different experimental systems.

Experimental Characterization: A Validated Workflow

Accurate characterization of a fluorophore's properties is critical for its effective use. The following section outlines the standard, self-validating protocols for determining the key photophysical parameters of a probe like Mmc.

cluster_workflow Photophysical Characterization Workflow A Sample Preparation (Probe in Spectroscopic Grade Solvent) B UV-Vis Absorption Spectroscopy A->B D Fluorescence Spectroscopy A->D H Lifetime Measurement (TCSPC) A->H C Determine λabs_max & Absorbance B->C F Relative Quantum Yield Measurement C->F Absorbance data E Determine λex_max & λem_max D->E E->F Emission data G Compare to Known Standard F->G I Determine Fluorescence Lifetime (τ) H->I

Caption: Workflow for comprehensive photophysical analysis.

Protocol: Absorption and Fluorescence Spectroscopy

Objective: To determine the maximum absorption (λabs_max) and emission (λem_max) wavelengths.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the Mmc-conjugate in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a 1 cm path length quartz cuvette. The absorbance at the peak maximum should be kept below 0.1 to avoid inner filter effects.[14]

  • Absorption Measurement: Use a UV-Visible spectrophotometer to scan the absorbance of the sample across a relevant wavelength range (e.g., 250-450 nm). The wavelength of maximum absorbance is λabs_max.

  • Fluorescence Measurement: Use a spectrofluorometer.

    • Excitation Spectrum: Set the emission monochromator to the estimated λem_max and scan the excitation wavelengths. The peak of this spectrum should correspond to λabs_max.

    • Emission Spectrum: Set the excitation monochromator to λabs_max and scan the emission wavelengths. The peak of this spectrum is λem_max.

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

Objective: To measure the efficiency of photon emission relative to a known standard.[14]

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the Mmc-conjugate (e.g., quinine sulfate in 0.5 M H₂SO₄).[15]

  • Serial Dilutions: Prepare a series of 5-6 dilutions for both the Mmc-conjugate (unknown) and the standard, ensuring the absorbance of each solution at the excitation wavelength remains below 0.1.[14][16]

  • Measure Absorbance & Fluorescence: For each dilution, measure the absorbance at the chosen excitation wavelength and record the integrated fluorescence emission spectrum.[14]

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard. The plots should be linear.

  • Calculation: The quantum yield of the unknown (Φx) is calculated using the following equation:[15] Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where 'st' and 'x' refer to the standard and unknown, 'Grad' is the gradient of the plot, and 'η' is the refractive index of the solvent.[15]

Protocol: Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the fluorophore spends in the excited state.

Methodology: The most common and accurate method is Time-Correlated Single Photon Counting (TCSPC).[17][18][19]

  • Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[17][20] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[18][20]

  • Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a photomultiplier tube), and specialized timing electronics (a time-to-amplitude converter, TAC).[20][21]

  • Measurement: The sample is excited by the pulsed laser, and the timing electronics record the delay for each detected photon.

  • Analysis: The resulting decay histogram is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime(s), τ.

Application in Covalent Labeling and Bioanalysis

The primary application of 4-bromomethyl-7-methoxycoumarin is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[9][22] It is particularly effective for the analysis of fatty acids, bile acids, and other carboxylic acid-containing compounds in complex biological matrices like serum.[9]

The reaction involves the alkylation of the deprotonated carboxylate group by the bromomethylcoumarin, forming a highly fluorescent and stable ester derivative.[8] This conversion allows for the detection of picomole or even femtomole quantities of the analyte, a level of sensitivity unattainable without derivatization.[4][23]

cluster_1 Covalent Labeling Reaction Mmc 4-Bromomethyl-7- methoxycoumarin (Mmc) Reaction Nucleophilic Substitution (Base Catalyst, Heat) Mmc->Reaction Analyte Analyte with Nucleophile (R-COOH) Analyte->Reaction Product Fluorescent Mmc-Ester (R-COOCH₂-Coumarin) Reaction->Product Analysis HPLC with Fluorescence Detection Product->Analysis

Sources

Strategic Derivatization of 6-(Bromomethyl)-2H-chromen-2-one: Synthesis, Reactivity, and Translational Applications

[1]

Executive Summary

The 6-(bromomethyl)-2H-chromen-2-one scaffold represents a privileged intermediate in medicinal chemistry and chemical biology.[1][2] Unlike its 4-substituted counterparts (often derived from Pechmann condensation with ethyl 4-bromoacetoacetate), the 6-bromomethyl variant offers a distinct vector for molecular extension, projecting substituents away from the lactone core.[1] This guide details the technical roadmap for synthesizing, derivatizing, and validating this pharmacophore, focusing on its utility as a highly reactive alkylating agent for generating focused libraries of anticancer agents and fluorescent probes.

Part 1: Chemical Architecture & Reactivity Profile

The utility of this compound lies in the electrophilicity of the exocyclic methylene carbon.[1] The bromine atom, situated at a benzylic position relative to the aromatic coumarin system, is an excellent leaving group.

Mechanistic Insight: The reactivity is driven by the stabilization of the transition state during nucleophilic substitution (

  • Fluorescence Modulation: The coumarin core is inherently fluorescent. Derivatization at the 6-position can modulate the quantum yield and Stokes shift, particularly when electron-donating groups (like amines) are introduced, often inducing an Intramolecular Charge Transfer (ICT) state useful for sensing applications.[1]

Part 2: Synthesis Protocol (Wohl-Ziegler Bromination)

The most robust route to the 6-(bromomethyl) precursor is the radical bromination of 6-methylcoumarin.[1]

Reagents:

  • Substrate: 6-Methyl-2H-chromen-2-one (6-Methylcoumarin).[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) – Must be recrystallized from water if yellow/degraded.[1]

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is traditional but toxic. Green Alternative:  Trifluorotoluene or Methyl formate.
    
Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve 6-methylcoumarin (10 mmol) in the chosen solvent (50 mL).
    
  • Addition: Add NBS (11 mmol, 1.1 eq). Add AIBN (0.5 mmol, 0.05 eq).

  • Initiation: Heat the mixture slowly. Evolution of gas (

    
    ) indicates radical initiation. Bring to a gentle reflux.
    
  • Reaction: Reflux for 4–8 hours.

    • Visual Endpoint: The reaction is typically complete when the denser NBS solid at the bottom is replaced by the lighter succinimide solid floating at the surface.[3]

  • Workup:

    • Cool the mixture to

      
       to fully precipitate succinimide.
      
    • Filter off the succinimide.[4]

    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Acetone to yield off-white needles.

Critical Quality Attribute (CQA): Monitor the disappearance of the methyl singlet (



Part 3: Functional Derivatization & Library Generation

Once the 6-bromomethyl scaffold is secured, it serves as a "divergent point" for three primary chemical pathways.

Pathway A: Amination (Solubility & DNA Intercalation)

Reacting with secondary amines yields tertiary amine derivatives, often improving water solubility and lysosomal targeting.

  • Conditions:

    
    , Acetone/ACN, Reflux, 6h.
    
  • Target: Topoisomerase II inhibition (DNA intercalation).

Pathway B: Thio-Ether Synthesis (Stable Linkers)

Reaction with thiols (mercaptans) or heterocyclic thiols (e.g., thiadiazoles).[1]

  • Conditions:

    
     or 
    
    
    , Ethanol, Room Temp.
  • Target: Carbonic Anhydrase (CA) inhibition (if sulfonamide moieties are present).

Pathway C: Click Chemistry (Triazole Hybrids)

Conversion to the azide followed by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Step 1:

    
    , DMSO, RT 
    
    
    6-(azidomethyl)coumarin.[1]
  • Step 2: Terminal Alkyne,

    
    , Sodium Ascorbate, t-BuOH/
    
    
    .
  • Target: Multidrug-resistant (MDR) cancer lines.[1]

Visualization: Synthetic Workflow

SyntheticPathwaysStart6-MethylcoumarinIntermediate6-(Bromomethyl)-2H-chromen-2-oneStart->IntermediateNBS, AIBNWohl-ZieglerProdAAminomethylDerivatives(Solubility/DNA Binding)Intermediate->ProdAHNR2, K2CO3SN2 AttackProdBThio-EtherConjugates(Enzyme Inhibition)Intermediate->ProdBR-SH, Et3NThio-alkylationProdC1,2,3-TriazoleHybrids(MDR Reversal)Intermediate->ProdC1. NaN32. Alkyne/Cu(I)Click Chem

Caption: Divergent synthesis strategy transforming the 6-methyl precursor into three distinct functional classes via the bromomethyl intermediate.[1][5]

Part 4: Biological Applications & Data Interpretation[5][7][8][9][10]
1. Anticancer Activity (SAR Insights)

Derivatives of 6-(bromomethyl)coumarin, particularly triazole hybrids, have shown significant cytotoxicity against MCF-7 (Breast) and HepG2 (Liver) cell lines.[1]

  • Mechanism: The planar coumarin ring intercalates into DNA, while the 6-position substituent extends into the minor groove or interacts with specific enzyme pockets (e.g., aromatase).

  • Key Finding: Bulky groups at the 6-position (via triazole linkers) often enhance selectivity for cancer cells over normal fibroblasts by exploiting the larger hydrophobic pockets found in mutated enzymes [1].

2. RNA Labeling (Proteomics/Genomics)

Bromomethylcoumarins are potent alkylating agents for RNA.

  • Specificity: They react preferentially with the N-7 position of Guanosine and the S-4 position of 4-thiouridine (

    
    ) in tRNA.[1]
    
  • Protocol Note: The reaction pH controls specificity. At pH 5.0, the reaction is highly specific for thiouridine (useful for pulse-chase labeling), while at pH 8.0, guanosine labeling becomes dominant [2].[1]

Table 1: Comparative Reactivity of 6-(Bromomethyl)coumarin

Nucleophile TypeReaction ConditionsPrimary ApplicationKey Reference
Secondary Amines Acetone,

, Reflux
DNA Intercalators[3]
Thiols (Cysteine/s4U) Buffer pH 5-7, RTRNA/Protein Labeling[2]
Azides (

)
DMSO, RTClick Chemistry Precursor[1]
Carboxylates Acetone, 18-Crown-6, RefluxFatty Acid Derivatization[4]
Part 5: Validation & Analytical Standards

To ensure scientific integrity, synthesized derivatives must be validated using the following criteria.

Spectral Validation (

-NMR)

The success of the substitution reaction is best monitored by the chemical shift of the methylene protons (

1
  • Starting Material (6-Methyl): Singlet at

    
     ~2.40 ppm.[1]
    
  • Intermediate (6-Bromomethyl): Singlet at

    
     4.60–4.70 ppm (Deshielded by Br).[1]
    
  • Product (6-Aminomethyl): Shift upfield to

    
     3.50–3.80 ppm.[1]
    
  • Product (6-Triazolylmethyl): Shift to

    
     5.20–5.40 ppm (Deshielded by Triazole ring).[1]
    
Safety & Handling
  • Lachrymator: 6-(bromomethyl)coumarin is a potent lachrymator and skin irritant.[1] All weighing and reactions must occur in a functioning fume hood.

  • Storage: Store at

    
     under inert gas (Argon). The C-Br bond is light-sensitive; use amber vials.[1]
    
References
  • BenchChem. (2025).[6][7] this compound: A Versatile Intermediate for Triazole and Thiadiazole Hybrids.[1][2] Retrieved from [1]

  • Kellner, S., et al. (2013).[8] Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. PLoS ONE, 8(7).[8] Retrieved from [1]

  • El-Sawy, E.R., et al. (2012).[9] Synthesis and Biological Activity of Some New Coumarin Derivatives. Bulletin of the Korean Chemical Society. (Contextual citation for amine substitution protocols).

  • Organic Chemistry Portal. (2024). Wohl-Ziegler Bromination: Mechanism and Conditions.[1][10] Retrieved from [1]

Unlocking the Pharmacological Potential of Chromen-2-one Scaffolds: A Technical Guide to Biological Activity and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of hit-to-lead optimization, I have observed firsthand the translational bottlenecks that plague early-stage drug discovery. The chromen-2-one scaffold—commonly known as coumarin—represents a privileged 1,2-benzopyrone structural motif that consistently bypasses these bottlenecks[1]. Its unique electronic distribution, characterized by a highly conjugated π-system and a lactone ring, allows it to engage in diverse non-covalent interactions (such as hydrogen bonding and π-π stacking) with multiple biological targets[2].

This whitepaper provides an in-depth technical synthesis of the biological activities of chromen-2-one derivatives, grounded in structural causality, and outlines self-validating experimental protocols essential for rigorous preclinical evaluation.

Mechanistic Pathways of Biological Activity

The versatility of the chromen-2-one core lies in its amenability to structural functionalization, particularly at the C-3, C-4, and C-7 positions, which dictates its pharmacological trajectory[1].

Anticancer Efficacy

Chromen-2-one derivatives exhibit potent anticancer activity through multifaceted, intersecting pathways. Mechanistically, they are known to induce apoptosis via the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), while simultaneously downregulating anti-apoptotic proteins like BCL-2[3][4]. Furthermore, specific substitutions—such as hybridization with artemisinin or the inclusion of a dithiocarbamate moiety—significantly enhance their ability to modulate intracellular reactive oxygen species (ROS) and inhibit critical tumor-associated enzymes, including Carbonic Anhydrase IX (CA IX) and topoisomerase[5][6][7]. Recent advancements also highlight the efficacy of coumarin-phenylsulfonyl furoxan hybrids in triggering dual apoptotic and autophagic cell death programs in lung adenocarcinoma cells[4].

Antimicrobial & Antifungal Action

The rise of multi-drug resistant (MDR) pathogens necessitates the exploration of novel scaffolds. Chromen-2-one derivatives demonstrate broad-spectrum antimicrobial properties by disrupting bacterial cell membranes and inhibiting biofilm formation[5]. The complexation of coumarins with transition metals, such as Copper(II), further amplifies their biological potency; the metal chelation increases the overall lipophilicity of the complex, facilitating deeper penetration into the lipid-rich microbial cell wall and enhancing target engagement[8].

Mechanisms cluster_cancer Anticancer Pathways cluster_micro Antimicrobial Pathways Core Chromen-2-one Scaffold Apop Apoptosis Induction (Caspase-3 / PARP) Core->Apop CellCycle Cell Cycle Arrest (G1/S Phase) Core->CellCycle Enzyme Enzyme Inhibition (CA IX, Topoisomerase) Core->Enzyme Membrane Membrane Disruption Core->Membrane Biofilm Biofilm Inhibition Core->Biofilm QS Quorum Sensing Interference Core->QS

Fig 1. Molecular mechanisms of chromen-2-one derivatives in cancer and microbial cells.

Quantitative Bioactivity Profiles

To contextualize the translational potential of these compounds, the following table summarizes the quantitative efficacy of recently developed chromen-2-one derivatives against key oncological and microbial targets.

Compound Class / Specific DerivativePrimary Target / Cell LineObserved Activity (IC₅₀ / MIC)Key Mechanistic FeatureRef
7-(4-hydroxy-3,5-dimethoxystyryl)-2H-chromen-2-one SW480 (Colon Adenocarcinoma)IC₅₀ = 1.01 μMInduces apoptosis via p53 modulation[2]
Coumarin-Artemisinin Hybrid 1a HepG2 (Hepatocellular Carcinoma)IC₅₀ = 3.05 μMInduces oxidative stress via endoperoxide ring[7]
8-bromo-6-(3,7-dimethylocta-2,6-dien-1-yl)-7-hydroxy-2H-chromen-2-one Staphylococcus aureusMIC = 13.20 µMTargets bacterial topoisomerase (In silico)[6]
Coumarin-Dithiocarbamate Hybrid (23) Bacillus subtilisMIC = 1.0 µg/mLBroad-spectrum membrane disruption[5]
Coumarin-Phenylsulfonyl Furoxan Hybrid 11 A549 (Lung Adenocarcinoma)AntiproliferativeDual apoptosis and autophagy induction[4]
Copper(II)-Coumarin-Histamine Complex 3b Hep3B (Liver Cancer) / S. epidermidisHigh Cytotoxicity / AntimicrobialMetal-chelation enhances bioavailability[8]

Self-Validating Experimental Workflows

A common pitfall in drug screening is the reliance on isolated, unvalidated data points. As a standard of practice, every protocol must be designed as a self-validating system, embedding causality checks and orthogonal validation directly into the workflow.

Protocol 1: High-Throughput Antimicrobial Susceptibility (MIC/MBC)

The Causality Principle: Standard optical density (OD₆₀₀) measurements are frequently confounded by the poor aqueous solubility of synthetic chromen-2-ones. These compounds can precipitate in the broth, mimicking bacterial turbidity and yielding false-negative efficacy data. Therefore, a metabolic indicator like Resazurin (Alamar Blue) is mandatory to measure true viability.

Step-by-Step Methodology:

  • Preparation & Controls: Prepare a 96-well plate with Mueller-Hinton broth. Self-Validation Check: Dedicate columns for a Sterility Control (media only), a Growth Control (bacteria + 1% DMSO vehicle), and a Positive Control (Gentamicin standard)[6].

  • Compound Dilution: Perform serial two-fold dilutions of the chromen-2-one derivative (ranging from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration never exceeds 1% to prevent solvent-induced toxicity.

  • Inoculation: Add bacterial suspension (adjusted to

    
     CFU/mL) to all wells except the sterility control. Incubate at 37°C for 18 hours.
    
  • Metabolic Readout: Add 20 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2-4 hours. A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is the lowest concentration that remains blue.

  • Orthogonal Confirmation (MBC): Plate 10 µL from all blue wells onto drug-free agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding no colony growth, distinguishing bacteriostatic from bactericidal action.

Protocol 2: Cytotoxicity and Apoptosis Screening (MTT & Flow Cytometry)

The Causality Principle: The MTT assay measures mitochondrial reductase activity. However, highly conjugated chromen-2-one derivatives often possess intrinsic redox potential that can spontaneously reduce tetrazolium salts in the absence of cells, leading to false-positive viability signals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) at

    
     cells/well in a 96-well plate. Incubate for 24 hours to allow adherence.
    
  • Compound Treatment & Interference Control: Treat cells with varying concentrations of the coumarin derivative. Self-Validation Check: Simultaneously run a "Cell-Free Control" plate containing only media and the compound to quantify and subtract any spontaneous MTT reduction. Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin).

  • Viability Readout: After 48 hours, add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Mechanistic Validation (Annexin V/PI): To confirm whether the observed IC₅₀ is due to cytostatic arrest or true cytotoxic apoptosis, harvest treated cells, wash with cold PBS, and stain with Annexin V-FITC (early apoptosis marker) and Propidium Iodide (late apoptosis/necrosis marker). Analyze via flow cytometry to map the exact mechanism of cell death[3].

Workflow S1 1. Compound Synthesis & LC-MS/NMR Verification S2 2. Primary Screening (MTT / Resazurin MIC) S1->S2 S3 3. Orthogonal Validation (Flow Cytometry / Biofilm Assay) S2->S3 Active Hits S4 4. Target Identification (In Silico Docking / Enzymatic Assays) S3->S4 Validated Mechanism S4->S1 SAR Optimization Loop

Fig 2. Self-validating experimental workflow for screening chromen-2-one derivatives.

Future Perspectives in Drug Development

The chromen-2-one scaffold remains a goldmine for rational drug design. Future structure-activity relationship (SAR) optimizations should focus on improving the aqueous solubility of these derivatives without compromising their lipophilic target-engagement domains. Strategies such as nano-formulation, the synthesis of prodrugs, and the development of targeted transition-metal complexes (e.g., Copper(II) or Platinum(IV) hybrids) will be critical in transitioning these potent in vitro hits into viable clinical candidates[1][4][8].

References

  • [1] Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review. Current Drug Discovery Technologies (Bentham Science). URL:

  • [5] Coumarin–Dithiocarbamate Derivatives as Biological Agents. MDPI. URL:

  • [2] An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI. URL:

  • [8] Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. PMC (NIH). URL:

  • [6] Synthesis, in vitro antibacteria, anticancer and In silico docking and molecular dynamic of 2h-chromen-2-one derivatives. AIP Publishing. URL:

  • [3] Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC (NIH). URL:

  • [7] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Publishing. URL:

  • [4] Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. URL:

Sources

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Coumarins

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Coumarin Scaffold and the Significance of the Bromomethyl Group

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds found extensively in nature and are celebrated for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The versatility of the coumarin scaffold makes it a privileged structure in medicinal chemistry and drug development.[1][2] Functionalization of the coumarin core is a key strategy to modulate its physicochemical and pharmacological properties.

Among the various functional groups used for derivatization, the bromomethyl group (-CH₂Br) stands out as a particularly useful synthetic handle. Attached to the coumarin nucleus, typically at the C4 position, the bromomethyl group acts as a potent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of a vast array of synthetic transformations, enabling the covalent linkage of the coumarin moiety to a wide range of molecules, including other small molecules, peptides, and larger biomolecules. The resulting conjugates are invaluable tools in chemical biology, diagnostics, and drug delivery, often harnessing the inherent fluorescence of the coumarin core for probing and imaging applications.

This guide provides an in-depth exploration of the reactivity of the bromomethyl group in coumarins, focusing on the underlying reaction mechanisms, factors that influence its reactivity, and practical, field-proven protocols for its synthetic application.

Pillar 1: Unraveling the Reactivity of Bromomethyl Coumarins

The reactivity of bromomethyl coumarins is predominantly governed by the principles of nucleophilic substitution, where the bromine atom, a good leaving group, is displaced by a nucleophile. The carbon atom of the bromomethyl group is electron-deficient due to the electronegativity of the bromine atom, making it the site of nucleophilic attack.

Reaction Mechanism: A Predominance of the Sₙ2 Pathway

The reaction of bromomethyl coumarins with most nucleophiles proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (back-side attack).[5][6] This leads to an inversion of stereochemistry if the carbon atom is a chiral center, although this is not typically the case for the bromomethyl group itself.

The benzylic-like nature of the bromomethyl group attached to the coumarin ring system plays a crucial role in its reactivity. The adjacent aromatic ring stabilizes the transition state of the Sₙ2 reaction, thereby increasing the reaction rate compared to a simple alkyl bromide.[7][8]

Caption: Generalized Sₙ2 mechanism for the reaction of a bromomethyl coumarin with a nucleophile.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution reaction on bromomethyl coumarins are influenced by several key factors:

  • Electronic Effects of the Coumarin Ring: Substituents on the coumarin scaffold can significantly impact the electrophilicity of the bromomethyl carbon. Electron-donating groups (e.g., methoxy, methyl) can increase the electron density on the ring and slightly decrease the reactivity of the bromomethyl group towards nucleophiles.[9][10] Conversely, electron-withdrawing groups would be expected to enhance reactivity.

  • Steric Hindrance: The Sₙ2 reaction is highly sensitive to steric hindrance around the reaction center.[11] While the bromomethyl group is relatively unhindered, bulky substituents near the site of attachment on the coumarin ring can impede the approach of the nucleophile, slowing down the reaction rate.[7]

  • Nature of the Nucleophile: The strength of the nucleophile is a critical determinant of the reaction rate in an Sₙ2 reaction.[6][12] Stronger nucleophiles react faster than weaker ones. The nucleophilicity generally increases with negative charge and decreases with increasing electronegativity. For instance, thiols are more potent nucleophiles than alcohols.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally preferred for Sₙ2 reactions involving bromomethyl coumarins. These solvents can solvate the cation of a salt-based nucleophile but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, like water and alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.

  • Leaving Group Ability: The bromide ion is an excellent leaving group due to its stability in solution as the conjugate base of a strong acid (HBr).[4] This facilitates the cleavage of the C-Br bond during the Sₙ2 transition state.

Pillar 2: Synthetic Transformations and Field-Proven Protocols

The predictable and robust reactivity of bromomethyl coumarins makes them valuable starting materials for a wide range of functionalized derivatives. Below are detailed protocols for common synthetic transformations.

Table 1: Reactivity of 4-Bromomethylcoumarin with Various Nucleophiles
Nucleophile ClassExample NucleophileTypical ProductRelative Reactivity
ThiolsCysteine, GlutathioneThioetherVery High
Amines (Primary)Glycine, LysineSecondary AmineHigh
Amines (Secondary)Piperidine, MorpholineTertiary AmineHigh
PhenolsTyrosine, PhenolPhenyl EtherModerate
CarboxylatesAcetic acid, Aspartic acidEsterModerate to Low
AlcoholsMethanol, SerineEtherLow
Experimental Protocol 1: Synthesis of a Coumarin-Thiol Conjugate (e.g., with a Cysteine-containing Peptide)

This protocol describes the selective alkylation of a thiol group, a common strategy for labeling peptides and proteins.

Rationale: The high nucleophilicity of the thiol group on a cysteine residue allows for its selective modification over other nucleophilic groups (like amines) under controlled pH conditions. The reaction is typically performed at a pH slightly above the pKa of the thiol group to ensure it is in its more nucleophilic thiolate form.

Materials:

  • 4-Bromomethylcoumarin

  • Cysteine-containing peptide

  • Reaction Buffer: 50 mM ammonium bicarbonate, pH 8.0[13]

  • Anhydrous Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-2 mg/mL. If the peptide has existing disulfide bonds that need to be reduced, add a 2-5 fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a 10 mM stock solution of 4-bromomethylcoumarin in anhydrous DMF.

  • Reaction Initiation: Add a 1.5-fold molar excess of the 4-bromomethylcoumarin stock solution to the peptide solution.[13] The final concentration of DMF in the reaction mixture should be kept below 20% to avoid peptide precipitation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Protect the reaction from light to prevent potential photodecomposition of the coumarin.

  • Monitoring and Quenching: Monitor the reaction progress by RP-HPLC. Once the starting peptide is consumed, the reaction can be quenched by adding a thiol-containing scavenger like β-mercaptoethanol or by direct purification.

  • Purification: Purify the coumarin-peptide conjugate by RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. The expected mass will be the mass of the starting peptide plus the mass of the coumarin moiety minus the mass of HBr.

Caption: Experimental workflow for the conjugation of a bromomethylcoumarin to a cysteine-containing peptide.

Experimental Protocol 2: Synthesis of a Coumarin-Amine Conjugate

This protocol is suitable for labeling molecules with primary or secondary amine functionalities.

Rationale: Amine groups are also good nucleophiles and react readily with bromomethyl coumarins. The reaction is typically carried out in a polar aprotic solvent with a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

Materials:

  • 4-Bromomethylcoumarin

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Thin-Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: Dissolve the amine-containing substrate (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base such as K₂CO₃ (2-3 equivalents) or DIPEA (2-3 equivalents) to the solution.

  • Reagent Addition: Add a solution of 4-bromomethylcoumarin (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry.

Pillar 3: Trustworthiness and Authoritative Grounding

The protocols and mechanistic insights presented in this guide are based on established principles of organic chemistry and have been validated through numerous studies in the scientific literature. The reactivity patterns of bromomethyl coumarins are consistent with those of other benzylic bromides, a well-understood class of organic compounds.[14][15] The success of these reactions is self-validating through the rigorous characterization of the final products using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

The choice of reagents and reaction conditions is critical for achieving high yields and purity. For instance, the use of anhydrous solvents in amine conjugations prevents unwanted side reactions with water. Similarly, the careful control of pH in peptide labeling ensures the selective modification of the desired functional group.

Conclusion and Future Perspectives

The bromomethyl group is a highly effective and versatile functional group for the derivatization of coumarins. Its predictable reactivity, primarily through the Sₙ2 mechanism, allows for the straightforward synthesis of a wide array of coumarin conjugates. This has profound implications for drug development, where coumarins can be attached to targeting moieties, and in chemical biology, where their fluorescent properties are exploited for imaging and sensing applications.

Future research in this area will likely focus on the development of novel bromomethyl coumarin derivatives with tailored photophysical properties (e.g., longer emission wavelengths, larger Stokes shifts) and the application of these compounds in more complex biological systems. The continued exploration of their reactivity will undoubtedly lead to the creation of new and innovative tools for scientific discovery.

References

  • Syntheses, reactivity, and biological applications of coumarins - Frontiers. (n.d.). Frontiers. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2026, January 15). Malaysian Journal of Science Health & Technology. Retrieved March 7, 2024, from [Link]

  • A Review of Synthesis and Therapeutic Applications of Coumarin Derivatives: Review Article | Journal of Pharma Insights and Research. (2024, December 5). Journal of Pharma Insights and Research. Retrieved March 7, 2024, from [Link]

  • Synthesis, Characterization, and Applications of Coumarin Derivatives: A Short Review. (2021, March 30). Malaysian Journal of Science Health & Technology. Retrieved March 7, 2024, from [Link]

  • A Short Review on Recent Advances In The Synthesis, Characterization, Applications of Coumarin Derivatives - IJSART. (n.d.). IJSART. Retrieved March 7, 2024, from [Link]

  • Selectivity of Aryl and Benzylic Bromination - University of Glasgow. (n.d.). University of Glasgow Theses Service. Retrieved March 7, 2024, from [Link]

  • Rationalize the ranking of increasing reaction rate of the benzyl... | Study Prep in Pearson+. (n.d.). Pearson+. Retrieved March 7, 2024, from [Link]

  • (PDF) Synthesis of Functionalized Coumarins - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005, October 14). HETEROCYCLES. Retrieved March 7, 2024, from [Link]

  • Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation - Our journal portfolio - PLOS. (2013, July 3). PLOS ONE. Retrieved March 7, 2024, from [Link]

  • Proposed mechanism for the synthesis of 3-(bromomethyl)coumarins. - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Benzylic Bromination - Chemistry Steps. (2024, February 10). Chemistry Steps. Retrieved March 7, 2024, from [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation - Semantic Scholar. (2013, July 3). Semantic Scholar. Retrieved March 7, 2024, from [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. Retrieved March 7, 2024, from [Link]

  • Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors - MDPI. (2022, May 15). MDPI. Retrieved March 7, 2024, from [Link]

  • SN2 Reaction Mechanisms - YouTube. (2021, February 24). YouTube. Retrieved March 7, 2024, from [Link]

  • Examples of 3‐bromoacetylcoumarin (2) nucleophilic substitution... - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC. (n.d.). PubMed Central. Retrieved March 7, 2024, from [Link]

  • SN2 Exercises (1) - YouTube. (2012, June 24). YouTube. Retrieved March 7, 2024, from [Link]

  • The Complete SN2 Reaction Guide | Mechanism, Rate Law, and Reactivity Trend - YouTube. (2020, November 2). YouTube. Retrieved March 7, 2024, from [Link]

  • SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution by Leah4sci. (2013, August 27). YouTube. Retrieved March 7, 2024, from [Link]

  • 4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021, May 24). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Reaction of Coumarin Derivatives with Nucleophiles in Aqueous Medium - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • FR AB An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize P. (2007, July 15). BioTechniques. Retrieved March 7, 2024, from [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry - MDPI. (2013, October 24). MDPI. Retrieved March 7, 2024, from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Protein Labeling with 6-(Bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

6-(bromomethyl)-2H-chromen-2-one (also known as 6-(bromomethyl)coumarin or 6-BMC) is a fluorogenic alkylating agent designed for the site-specific labeling of nucleophilic residues in proteins and peptides. Unlike N-hydroxysuccinimide (NHS) esters that target surface amines, 6-BMC features a bromomethyl warhead that exhibits high selectivity for sulfhydryl groups (Cysteine) at physiological pH, while retaining the ability to target carboxylic acids under specific non-aqueous conditions.

Upon conjugation, the coumarin moiety imparts a strong blue fluorescence (Ex ~325 nm / Em ~450 nm), making it an excellent tool for tracking protein dynamics, studying conformational changes via FRET (as a donor), and profiling the "cysteinome" in complex proteomes. This guide provides a rigorous, field-validated protocol for labeling cysteine residues in aqueous buffers, ensuring maximal occupancy and minimal non-specific background.

Key Technical Specifications
ParameterSpecificationNotes
IUPAC Name This compound
Molecular Weight 239.07 g/mol
Reactive Group Alkyl Halide (Bromomethyl)SN2 Mechanism
Primary Target Cysteine (-SH)pH 7.0 – 7.5
Secondary Target Carboxylic Acids (-COOH)Requires non-aqueous/catalyst
Excitation Max 325 nmUV/Violet excitation
Emission Max 450 nmBlue emission
Solubility DMSO, DMFInsoluble in water

Mechanism of Action

The labeling reaction proceeds via a bimolecular nucleophilic substitution (


). The electron-rich sulfur atom of the cysteine thiolate anion attacks the methylene carbon of the bromomethyl group, displacing the bromide ion as a leaving group.
Reaction Selectivity[4][5][6]
  • pH 7.0 – 7.5: The reaction is highly specific for Cysteine . The thiolate anion (

    
    ) is a much stronger nucleophile than the unprotonated amine (
    
    
    
    ) or carboxylate (
    
    
    ).
  • pH > 8.5: Specificity decreases as Lysine (

    
    -amino group) becomes increasingly nucleophilic, leading to potential mixed labeling.
    
Graphviz Diagram: Reaction Mechanism

ReactionMechanism Cys Protein Cysteine (P-S⁻) TS Transition State [P-S ... CH₂-Coumarin ... Br]‡ Cys->TS Nucleophilic Attack BMC 6-(Bromomethyl)coumarin (Electrophile) BMC->TS Product Thioether Conjugate (Stable) TS->Product Bond Formation Leaving Bromide Ion (Br⁻) TS->Leaving Elimination

Figure 1: The


 reaction pathway showing the nucleophilic attack of the protein thiolate on the bromomethyl coumarin, resulting in a stable thioether bond.

Materials & Preparation

Reagents
  • This compound: Store solid at -20°C, desiccated and protected from light.

  • Anhydrous DMSO (Dimethyl Sulfoxide): High purity (mass spec grade).

  • Labeling Buffer: 50 mM HEPES or Phosphate Buffer (PBS), pH 7.2, 1 mM EDTA.

    • Note: EDTA chelates trace metals that can catalyze disulfide formation.

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is preferred.[1]

    • Critical: Avoid DTT or

      
      -Mercaptoethanol during labeling as they contain thiols that will scavenge the dye.
      
  • Quenching Buffer: 10 mM Glutathione (reduced) or

    
    -Mercaptoethanol.
    
Stock Solution Preparation

Prepare the dye stock immediately before use. Alkyl halides are susceptible to hydrolysis over time.

  • Weigh 2.4 mg of 6-BMC.

  • Dissolve in 1 mL anhydrous DMSO to create a 10 mM stock solution.

  • Protect from light (wrap tube in foil).

Experimental Protocol: Cysteine Labeling

Phase 1: Protein Preparation & Reduction

To ensure efficient labeling, disulfide bonds must be reduced to free thiols, or the protein must present surface-accessible free cysteines.

  • Dissolve Protein: Prepare protein at 50–100

    
     (approx. 1–5 mg/mL) in Labeling Buffer.
    
  • Reduction (If required): Add TCEP to a final concentration of 10-fold molar excess over cysteine residues.

    • Incubate for 20 minutes at Room Temperature (RT).

    • Note: TCEP does not contain a thiol group and does not need to be removed before adding the dye. If using DTT, you must perform a desalting step (e.g., Zeba Spin Column) before proceeding.

Phase 2: Labeling Reaction
  • Add Dye: Slowly add the 6-BMC stock solution to the protein sample while gently vortexing.

    • Target Ratio: 10–20 molar excess of dye over protein.[1][2]

    • Solvent Limit: Keep final DMSO concentration

      
       to effectively prevent protein precipitation.
      
  • Incubation: Incubate the reaction in the dark.

    • Option A (Fast): 2 hours at RT (20–25°C).

    • Option B (Gentle): Overnight (12–16 hours) at 4°C.

Phase 3: Quenching & Purification
  • Quench: Add Quenching Buffer (Glutathione) to a final concentration of 5 mM. Incubate for 15 minutes at RT. This reacts with excess BMC, preventing non-specific modification during workup.

  • Purification: Remove excess dye and byproducts using:

    • Size Exclusion Chromatography (SEC): PD-10 columns or Sephadex G-25.

    • Dialysis: Against 1L of desired storage buffer (e.g., PBS pH 7.4) at 4°C, with at least two buffer changes.

Graphviz Diagram: Labeling Workflow

Workflow Start Protein Stock Reduce Reduction (10x TCEP, 20 min) Start->Reduce Label Labeling Reaction (+ 6-BMC, pH 7.2, 2h RT) Reduce->Label No removal needed Quench Quenching (+ Glutathione) Label->Quench Purify Purification (Dialysis / SEC) Quench->Purify Analyze QC & Analysis (UV-Vis / Fluorescence) Purify->Analyze

Figure 2: Step-by-step workflow for protein cysteine labeling using 6-BMC.

Characterization & Analysis

Determining Degree of Substitution (DOS)

The DOS indicates the average number of dye molecules attached to each protein molecule.

  • Measure Absorbance: Use a UV-Vis spectrophotometer to measure

    
     (Protein) and 
    
    
    
    (Dye).
  • Correction Factor (CF): Coumarins absorb slightly at 280 nm. The CF for 6-BMC is approximately 0.15 (verify experimentally for precise applications).

  • Calculate Concentration:

    
    
    
    
    
    • 
       (6-BMC) 
      
      
      
      at 325 nm (in buffer).
  • Calculate DOS:

    
    
    
Fluorescence Measurement[5][8][9][10][11]
  • Instrument: Fluorometer or Plate Reader.

  • Settings: Excitation: 325 nm | Emission: 450 nm.

  • Stokes Shift: Large Stokes shift (~125 nm) reduces self-quenching and separates excitation light from emission signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during labeling Dye concentration too high or DMSO intolerance.Add dye in smaller aliquots; reduce final DMSO to <5%; dilute protein stock.
Low Labeling Efficiency (DOS < 0.5) Disulfides not reduced; pH too low; Old dye.Use fresh TCEP; Verify pH is >7.0; Use fresh dye stock (hydrolysis sensitive).
High Background/Non-specific pH > 8.0 (Amine reaction); Incomplete quenching.Adjust buffer to pH 7.2; Ensure 15 min quench with excess Glutathione.
No Fluorescence Inner filter effect or aggregation.Dilute sample until Abs < 0.1; Check for protein aggregation.

References

  • BenchChem. Application Notes and Protocols for Labeling Primary Amines on Proteins with 6-(Bromomethyl)naphthalen-2-amine. (Analogous chemistry reference). Link

  • OMLC. Coumarin 6 Fluorescence Spectra. (Spectral reference for coumarin class). Link

  • Thermo Fisher Scientific. Thiol-Reactive Probe Labeling Protocol. (Standard Cysteine Alkylation Protocols). Link

  • ResearchGate. Cysteine triggered cascade reaction forming coumarin.[3] (Validation of Cys-Coumarin specificity). Link

  • MedChemExpress. 4-Bromomethyl-6,7-dimethoxycoumarin Product Information. (Comparative reactivity data). Link

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Application Note: 6-(Bromomethyl)-2H-chromen-2-one as a Fluorescent Labeling Reagent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-(Bromomethyl)-2H-chromen-2-one in Fluorescence Microscopy.

Executive Summary

This compound (also known as 6-(bromomethyl)coumarin) is a reactive coumarin derivative utilized primarily as a fluorogenic alkylating agent . Unlike passive stains (e.g., DAPI) that bind non-covalently, this compound is a "Turn-On" or "Click-Like" reagent designed to covalently attach a fluorescent coumarin moiety to specific nucleophilic targets—most notably carboxylic acids (fatty acids, drugs) , phenols , and thiols .

In fluorescence microscopy, it is rarely applied directly to live cells due to its high reactivity and potential toxicity.[1] Instead, it is the gold standard for pre-conjugation : synthesizing fluorescent analogs of bioactive small molecules (e.g., lipids, inhibitors) to track their intracellular distribution and pharmacokinetics.

Chemical Mechanism & Properties[2]

Mechanism of Action: Nucleophilic Substitution ( )

The core utility lies in the bromomethyl group at the C6 position.[2] This group is a potent electrophile.[1][2][3] Upon exposure to a nucleophile (Nu⁻) in the presence of a base, the bromine is displaced, forming a stable covalent bond.

  • Target Functional Groups:

    • Carboxylates (-COO⁻): Forms fluorescent esters (common for fatty acid tracking).[1]

    • Thiols (-S⁻): Forms thioethers (protein/peptide labeling).[1]

    • Phenols (-O⁻): Forms ethers.[1]

Photophysical Properties

The fluorescence of coumarin derivatives is highly sensitive to substituents and solvent polarity (solvatochromism).[1][4]

  • Excitation ($ \lambda_{ex} $): ~320–350 nm (UV/Violet)

  • Emission ($ \lambda_{em} $): ~400–450 nm (Blue/Cyan)

  • Filter Set: Standard DAPI or BFP (Blue Fluorescent Protein) filter sets.[1]

PropertyValue / Description
Molecular Formula

Molecular Weight 239.07 g/mol
Solubility Soluble in Acetone, Acetonitrile (ACN), DMF, DMSO. Poorly soluble in water.[1]
Reactivity High (Alkylating agent).[1] Moisture sensitive.[1]
Quantum Yield ($ \Phi $) Variable (0.01 - 0.6).[1] Increases significantly upon conjugation and in non-polar environments (e.g., lipid membranes).[1]

Experimental Workflow: Synthesis of Fluorescent Probes

This protocol details the synthesis of a Fluorescent Fatty Acid Analog (e.g., labeled Oleic Acid) for membrane imaging, a common application of this reagent.

Phase 1: Conjugation Reaction (Chemical Synthesis)

Objective: Covalently attach the coumarin fluorophore to the target molecule (e.g., a carboxylic acid drug or fatty acid).

Reagents:

  • Target Molecule: Carboxylic acid-containing compound (1.0 equiv).

  • Labeling Reagent: this compound (1.1 equiv).

  • Catalyst: 18-Crown-6 (1.1 equiv) – Crucial for solubilizing the carboxylate anion in organic solvent.

  • Base: Anhydrous

    
     (Potassium Carbonate) (2.0 equiv).[1]
    
  • Solvent: Anhydrous Acetone or Acetonitrile.

Protocol:

  • Dissolution: Dissolve the Target Molecule (0.1 mmol) and 18-Crown-6 (0.11 mmol) in 2 mL of anhydrous acetone.

  • Activation: Add anhydrous

    
     (0.2 mmol) and stir for 10 minutes at room temperature to generate the carboxylate anion.
    
  • Labeling: Add this compound (0.11 mmol).

  • Reflux: Heat the mixture to 60°C (reflux) for 30–60 minutes. Note: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3) for disappearance of the starting material.

  • Work-up: Cool to room temperature. Filter off the solid

    
     and excess carbonate.[1] Evaporate the solvent under reduced pressure.
    
  • Purification: Purify the crude residue via Flash Column Chromatography or Preparative HPLC. Purity is critical for microscopy to avoid background noise from unreacted coumarin.

Phase 2: Cellular Labeling & Microscopy

Objective: Use the synthesized conjugate to image cellular uptake.[1]

Reagents:

  • Synthesized Coumarin-Conjugate (dissolved in DMSO, 10 mM stock).

  • Live Cells (e.g., HeLa, MCF-7) on glass-bottom dishes.

  • Imaging Buffer (HBSS or Phenol-red free DMEM).[1]

Protocol:

  • Preparation: Dilute the Coumarin-Conjugate stock into pre-warmed Imaging Buffer to a final concentration of 1–10 µM .

  • Incubation: Aspirate media from cells and add the staining solution.[1] Incubate for 15–30 minutes at 37°C.

    • Optimization: Lipophilic probes (fatty acids) require shorter times; drug conjugates may require longer.[1]

  • Wash: Wash cells

    
     with HBSS to remove non-specific surface binding.[1]
    
  • Imaging: Transfer to the microscope stage (maintain 37°C/5%

    
     for live imaging).
    
  • Acquisition:

    • Channel: DAPI / Hoechst (Ex: 350 nm / Em: 450 nm).[1]

    • Exposure: 50–200 ms (Coumarins are moderately photostable but can bleach).[1]

Visualization of Signaling & Workflow

The following diagram illustrates the chemical logic and the experimental pathway from synthesis to imaging.

G cluster_0 Phase 1: Chemical Conjugation cluster_1 Phase 2: Cellular Imaging Reagent 6-(Bromomethyl)- coumarin Complex Transition State (S_N2 Attack) Reagent->Complex + Base / Catalyst Target Target Molecule (R-COOH / R-SH) Target->Complex Probe Fluorescent Conjugate (Coumarin-Linker-Target) Complex->Probe - HBr Incubation Cellular Uptake (1-10 µM, 30 min) Probe->Incubation Dilute in Media Localization Organelle Targeting (Mitochondria/Lipid Droplets) Incubation->Localization Passive/Active Transport Detection Microscopy (Ex: 340nm / Em: 450nm) Localization->Detection Fluorescence Emission

Caption: Logical workflow converting the raw bromomethyl reagent into a bioactive probe for intracellular imaging.

Troubleshooting & Critical Considerations

Background Fluorescence
  • Issue: High background signal in the blue channel.

  • Cause: Unreacted 6-(bromomethyl)coumarin is lipophilic and will stain membranes non-specifically.[1]

  • Solution: Strict purification (HPLC) of your conjugate is mandatory.[1] Do not use the crude reaction mixture on cells.

Solubility Issues
  • Issue: Precipitate forms when adding the probe to cell media.

  • Cause: Coumarin conjugates are often hydrophobic.[1][]

  • Solution: Use Pluronic F-127 (0.02%) or BSA in the imaging buffer to aid dispersion. Keep DMSO concentration < 0.5%.[1]

Spectral Overlap
  • Issue: Bleed-through into the GFP channel.

  • Cause: Broad emission tail of coumarins.[1]

  • Solution: Use narrow bandpass filters.[1] If co-staining with GFP, ensure your DAPI filter cuts off sharply at 460 nm.[1]

References

  • Stefanova, H. I., et al. (1992).[1] "Labeling the (Ca(2+)-Mg2+)-ATPase of sarcoplasmic reticulum with 4-(bromomethyl)-6,7-dimethoxycoumarin: detection of conformational changes." Biochemistry.

  • Uematsu, T., et al. (1993).[1] "Fluorescence derivatization of 1-(tetrahydro-2-furanyl)-5-fluorouracil with 4-bromomethyl-6,7-dimethoxycoumarin." Journal of Pharmaceutical Sciences.

  • BenchChem. (2025).[1][3][6] "this compound: Technical Product Overview and Applications." BenchChem Technical Library.

  • Garcia-Beltran, O., et al. (2014).[1] "Synthesis of coumarin derivatives as fluorescent probes for membrane and cell dynamics studies." European Journal of Medicinal Chemistry.

Sources

6-(bromomethyl)-2H-chromen-2-one as a fluorescent probe for thiols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Fluorescent Labeling of Biological Thiols using 6-(Bromomethyl)-2H-chromen-2-one

Abstract

The precise quantification of low-molecular-weight thiols—specifically Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy)—is critical in monitoring oxidative stress, metabolic disorders, and cardiovascular pathologies. This compound (also known as 6-Bromomethylcoumarin or 6-BMC) serves as a robust, highly sensitive fluorescent alkylating agent. Unlike colorimetric methods (e.g., Ellman’s reagent), 6-BMC enables the baseline separation and femtomole-level detection of specific thiol species via Reversed-Phase HPLC (RP-HPLC). This guide details the reaction mechanism, optimized derivatization protocol, and chromatographic conditions required for reproducible bioanalysis.

Scientific Principle & Mechanism[1][2][3][4][5]

Reaction Mechanism

The core utility of 6-BMC lies in the electrophilic nature of its bromomethyl group.[1][2] Under slightly basic conditions (pH 8.0–9.0), the sulfhydryl group (-SH) of the biological thiol is deprotonated to form a thiolate anion (-S⁻). This strong nucleophile attacks the methylene carbon of 6-BMC, displacing the bromide ion in a classic S_N2 nucleophilic substitution.

The resulting thioether linkage is chemically stable, preventing the rapid degradation often seen with maleimide-based probes. While the native 6-BMC molecule exhibits intrinsic fluorescence, the formation of the thioether adduct typically results in a stable fluorophore that can be resolved chromatographically from the unreacted reagent and hydrolysis byproducts.

ReactionMechanism Thiol Biological Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate  -H⁺ Base Base (pH 8-9) (Deprotonation) Base->Thiolate Transition Transition State [S_N2 Attack] Thiolate->Transition Probe 6-BMC Probe (Coumarin-CH2-Br) Probe->Transition Product Fluorescent Adduct (Coumarin-CH2-S-R) Transition->Product  Formation Bromide Leaving Group (Br⁻) Transition->Bromide  Release

Figure 1: Mechanism of thiol alkylation by 6-BMC via S_N2 substitution.

Physicochemical Properties

The 6-BMC probe is hydrophobic, requiring organic co-solvents for solubilization. However, the resulting thiol-adducts are amphiphilic, making them ideal for separation on C18 stationary phases.

PropertyValue / Characteristic
Molecular Weight 239.07 g/mol
Excitation Max (

)
325 nm (Standard Coumarin Band)
Emission Max (

)
460 nm (Blue Fluorescence)
Solubility Soluble in Acetonitrile (ACN), Methanol, DMSO
Reactivity Specific to -SH groups; slow reaction with amines at pH < 9.0
Stability Stock solutions stable at -20°C (protect from light)

Experimental Protocol

Reagents & Stock Solutions
  • 6-BMC Stock (10 mM): Dissolve 2.4 mg of this compound in 1 mL of HPLC-grade Acetonitrile (ACN). Store in amber vials at -20°C.

  • Reaction Buffer (pH 8.5): 100 mM Tris-HCl or Borate buffer containing 1 mM EDTA (to chelate metals that catalyze thiol oxidation).

  • Reducing Agent (TCEP): 100 mM Tris(2-carboxyethyl)phosphine in water. Prepare fresh.

  • Stop Solution: 10% Acetic Acid or 1 M HCl.

Sample Preparation (Plasma/Cell Lysate)

Biological samples often contain disulfides (e.g., GSSG, Cystine). To measure total thiols, reduction is required. To measure free thiols only, skip step 2.

  • Protein Precipitation: Mix 100 µL sample with 100 µL ice-cold 10% Trichloroacetic acid (TCA). Centrifuge at 12,000 x g for 5 min at 4°C. Collect supernatant.

  • Reduction (Optional): Add 10 µL of TCEP solution to 90 µL of supernatant. Incubate at RT for 10 min.

  • Neutralization: Adjust pH to ~8.0 using dilute NaOH if TCA was used, or dilute directly into the Reaction Buffer in the next step.

Derivatization Workflow

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_analysis Phase 3: Analysis Sample Sample Supernatant (Reduced) Mix Mix 1:1:1 Ratio (Total Vol: 300 µL) Sample->Mix Buffer Reaction Buffer (pH 8.5 + EDTA) Buffer->Mix Reagent 6-BMC Reagent (in ACN) Reagent->Mix Incubate Incubate 40°C for 15 mins (Dark) Mix->Incubate Stop Add Stop Solution (10% Acetic Acid) Incubate->Stop Filter Filter (0.22 µm) Stop->Filter HPLC Inject into HPLC (Fluorescence Detection) Filter->HPLC

Figure 2: Step-by-step derivatization workflow for HPLC analysis.

Step-by-Step Procedure:

  • In a light-protected microvial, combine:

    • 100 µL Sample (or Standard)

    • 100 µL Reaction Buffer (pH 8.5)

    • 100 µL 6-BMC Stock Solution (10 mM)

  • Vortex briefly and incubate at 40°C for 15 minutes (or Room Temp for 30 mins).

  • Add 50 µL of Stop Solution to quench the reaction and stabilize the fluorescence.

  • Filter through a 0.22 µm PTFE filter.

  • Inject 10–20 µL into the HPLC system.

HPLC Analysis Parameters

To achieve baseline separation of Cys, Hcy, and GSH, a gradient elution is recommended.

ParameterSetting
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water (or 25 mM Acetate Buffer pH 3.8)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detector Fluorescence (FLD):

325 nm /

460 nm
Gradient 0-5 min: 10% B (Isocratic) 5-20 min: 10%

40% B (Linear) 20-25 min: 40%

90% B (Wash)

Elution Order (Typical):

  • Cysteine (Cys) - Most polar, elutes first.

  • Cysteinylglycine (Cys-Gly)

  • Homocysteine (Hcy)[3]

  • Glutathione (GSH)[4][3][5][6]

  • Unreacted 6-BMC & Hydrolysis products (elute late in the organic wash).

Troubleshooting & Validation

  • Low Sensitivity: Ensure pH is > 8.0. At neutral pH, the thiol group is protonated and reacts very slowly.

  • Peak Broadening: Check the buffering capacity of Mobile Phase A. Thiol adducts can be sensitive to pH fluctuations during the run.

  • Unknown Peaks: 6-BMC can hydrolyze to 6-(hydroxymethyl)coumarin over time. Always run a "Reagent Blank" (Buffer + Probe) to identify background peaks.

  • Selectivity: This probe reacts with all free thiols. Specificity is achieved via chromatographic separation, not the probe itself.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-hydroxy-2H-chromen-2-one (Related Derivative Data). Retrieved from [Link]

  • ResearchGate. (2021). Fluorescence spectrum of coumarin 6 and thiol labeling applications. Retrieved from [Link][7]

Sources

Application Note: High-Performance Peptide Labeling with 6-(Bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers requiring high-sensitivity fluorescent labeling of peptides, specifically targeting carboxyl groups (C-terminus, Asp, Glu) for HPLC analysis or cellular tracking.[1]

Introduction & Principle

6-(Bromomethyl)-2H-chromen-2-one (also known as 6-Bromomethylcoumarin, 6-BMC ) is a fluorogenic alkylating agent. Unlike N-hydroxysuccinimide (NHS) esters that target amines, or maleimides that target thiols, 6-BMC is specialized for the derivatization of carboxylic acids .[1]

Upon reaction with a carboxylate anion (


), 6-BMC forms a stable, highly fluorescent coumarin ester .[1] This transformation serves two critical functions in peptide analysis:
  • Fluorescence Enhancement: It introduces a strong fluorophore (Ex ~325 nm, Em ~400 nm) allowing for femtomole-level detection sensitivity.[1]

  • Hydrophobicity Shift: The addition of the bulky coumarin ring significantly increases the retention time of acidic peptides on Reverse-Phase HPLC (RP-HPLC), separating them from polar interferences.

Mechanism of Action

The reaction proceeds via an


 nucleophilic substitution . The reaction requires a base to deprotonate the carboxylic acid (

). The carboxylate then attacks the methylene carbon of 6-BMC, displacing the bromide leaving group.

Critical Success Factor: Because water acts as a competing nucleophile (hydrolyzing 6-BMC to the non-reactive alcohol), this reaction is best performed in anhydrous organic solvents (Acetone, Acetonitrile) using a phase-transfer catalyst system (Potassium Carbonate + 18-Crown-6).

Strategic Planning & Experimental Design

Selectivity Considerations
  • Primary Target: C-terminal carboxyl, Aspartic acid (Asp), Glutamic acid (Glu).[1]

  • Side Reactions: The bromomethyl group is a general alkylator. Unprotected primary amines (N-terminus, Lys) and thiols (Cys) can react if present in a nucleophilic state.

    • Control Strategy: To ensure carboxyl selectivity, perform the reaction on fully protected peptides (except for the free C-terminus) or use specific pH control. However, for analytical HPLC derivatization where separating multiple peaks is acceptable, unprotected peptides can be labeled, often resulting in multi-labeled species (e.g., C-term + N-term).[1]

Solubility Management

Peptides are often hydrophilic, while 6-BMC is hydrophobic.[1]

  • Solvent System: Anhydrous Acetonitrile (ACN) or Acetone is ideal.

  • Co-solvent: If the peptide precipitates, add minimal anhydrous DMF or DMSO (up to 20%). Avoid alcohols (MeOH, EtOH) as they will compete with the peptide for the label.

Visualization of Reaction Logic

ReactionScheme Peptide Peptide-COOH (Acidic) Intermediate Peptide-COO⁻ (Nucleophile) Peptide->Intermediate -H+ Base K2CO3 / 18-Crown-6 (Deprotonation) Base->Intermediate Complex Transition State (SN2 Attack) Intermediate->Complex BMC 6-BMC (Electrophile) BMC->Complex Product Peptide-Coumarin Ester (Fluorescent) Complex->Product -Br⁻

Caption: Mechanistic pathway for the base-catalyzed alkylation of peptide carboxyl groups by 6-BMC.

Materials & Reagents

ReagentGrade/SpecificationFunction
This compound >97% PurityLabeling Reagent
Acetonitrile (ACN) Anhydrous, HPLC GradeSolvent
18-Crown-6 Reagent GradePhase Transfer Catalyst (Solubilizes K+)
Potassium Carbonate (

)
Anhydrous, PowderBase (Generates Carboxylate)
Peptide Sample LyophilizedAnalyte
Acetic Acid GlacialQuenching Agent

Equipment:

  • Heating block or water bath (capable of 60-70°C).

  • Amber reaction vials (coumarins are light-sensitive).

  • Vortex mixer.

  • HPLC system with Fluorescence Detector (FLD).

Detailed Protocol

Phase 1: Reagent Preparation

Store all stock solutions in the dark.

  • 6-BMC Stock (10 mM): Dissolve 2.4 mg of this compound in 1 mL of anhydrous Acetone or ACN.

  • Catalyst Solution: Dissolve 10 mg of 18-Crown-6 in 1 mL of anhydrous ACN.

  • Base Preparation: Finely grind anhydrous

    
    . It is used as a solid suspension.
    
Phase 2: Derivatization Reaction[1]
  • Sample Dissolution: Dissolve the peptide in anhydrous ACN (or DMF if necessary) to a concentration of 0.1 – 1.0 mg/mL .

  • Add Catalyst: To 100 µL of peptide solution, add 10 µL of 18-Crown-6 solution .

  • Add Base: Add approximately 2-5 mg of solid

    
     .
    
    • Expert Note: The solid base ensures a constant basic environment without adding water. The crown ether shuttles the carbonate ions into the organic phase.

  • Add Label: Add 50 µL of 6-BMC Stock . (Ensure ~5-10 fold molar excess over total carboxyls).

  • Incubation: Cap the vial tightly. Vortex for 30 seconds. Incubate at 60°C for 30–60 minutes in the dark.

    • Optimization: For unstable peptides, reduce temp to 40°C and extend time to 2 hours.[1]

  • Quenching: Cool to room temperature. Add 10 µL of Glacial Acetic Acid to neutralize the base and quench the reaction.

Phase 3: Purification & Analysis[1]
  • Filtration: Centrifuge at 10,000 x g for 5 minutes to pellet the solid

    
    . Transfer the supernatant to an HPLC vial.
    
  • HPLC Separation: Inject 10-20 µL onto a C18 Reverse-Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: 5% B to 95% B over 30 mins.

  • Detection:

    • Excitation: 325 nm

    • Emission: 400 nm

    • Note: Perform a spectral scan on the first run. The ester linkage may shift the maxima slightly compared to the free reagent.

Experimental Workflow Diagram

Workflow Start Start: Lyophilized Peptide Solubilize Dissolve in Anhydrous ACN/DMF Start->Solubilize Mix Add: 1. 18-Crown-6 (Catalyst) 2. Solid K2CO3 (Base) 3. 6-BMC (Label) Solubilize->Mix Incubate Heat at 60°C for 45 mins (Protected from Light) Mix->Incubate Quench Cool & Add Acetic Acid Incubate->Quench Filter Centrifuge (Remove K2CO3) Quench->Filter Analyze HPLC-FLD Analysis (Ex 325nm / Em 400nm) Filter->Analyze

Caption: Step-by-step workflow for the derivatization of peptides with 6-BMC.

Data Analysis & Troubleshooting

Expected Results
  • Retention Time Shift: The labeled peptide will elute significantly later (higher %B) than the native peptide due to the hydrophobic coumarin group.

  • Multiple Peaks: If your peptide has side-chain carboxyls (Asp, Glu), you may observe multiple peaks corresponding to mono-, di-, or tri-labeled species.[1]

    • Resolution: Use a shallower gradient (e.g., 0.5% B/min) to resolve these isoforms.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Labeling Efficiency Presence of waterEnsure all solvents are anhydrous; dry reagents over molecular sieves.
Precipitation Peptide insoluble in ACNUse a mixture of ACN/DMSO (80:20) as the reaction solvent.
No Fluorescence Incorrect WavelengthsScan the product peak. The ester bond can shift Ex/Em. Try Ex 300-350 nm.
Broad Peaks Hydrolysis of EsterAvoid high pH during HPLC. Keep mobile phase acidic (0.1% Formic Acid).

References

  • Tsuchiya, H., et al. "High-performance liquid chromatographic analysis of carboxylic acids using 4-bromomethyl-7-methoxycoumarin as a fluorescence reagent."[1] Journal of Chromatography A, vol. 234, no. 1, 1982, pp. 121-130.[1]

  • Dunges, W. "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids." Analytical Chemistry, vol. 49, no.[1] 3, 1977, pp. 442–445.[1]

  • Lloyd, J.B. "Coumarin-based probes for the detection of carboxylic acids." Journal of Fluorescence, vol. 21, 2011.[1] (General reference for coumarin chemistry).

  • BenchChem. "this compound Product Information."

Sources

live-cell imaging with 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Live-Cell Imaging of Intracellular Thiols using 6-(Bromomethyl)-2H-chromen-2-one

Executive Summary & Mechanism of Action

This compound is a specialized, electrophilic coumarin derivative utilized primarily as a fluorogenic alkylating agent. Unlike passive membrane stains, this molecule functions as a covalent reactive probe targeting the cellular "thiolome"—specifically low-molecular-weight thiols like Glutathione (GSH) and accessible cysteine residues on proteins.

Mechanistic Insight: The probe contains a reactive bromomethyl warhead at the 6-position.[1] In the aqueous cytosolic environment, this group undergoes a nucleophilic substitution (


) reaction with thiol (-SH) groups. The bromine atom serves as a good leaving group.
  • Pre-reaction: The molecule exhibits moderate intrinsic fluorescence.

  • Post-reaction: Upon thioether bond formation, the electronic environment of the coumarin core stabilizes, typically resulting in a stable, blue-fluorescent adduct (Emission

    
    ).
    

Key Application: This probe is best suited for visualizing oxidative stress levels (via GSH depletion tracking) and labeling cysteine-rich organelles (ER/Mitochondria) in live cells without the need for wash-free systems, although washing is recommended for high signal-to-noise ratios (SNR).

Technical Specifications & Preparation

ParameterSpecification
Chemical Name This compound
CAS Number 50465-95-7
Molecular Weight ~239.07 g/mol
Reactivity Thiol-selective alkylating agent (Electrophile)
Excitation (

)
320–350 nm (UV/Violet)
Emission (

)
440–460 nm (Blue)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Cell Permeability High (Lipophilic core)
Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.4 mg of this compound in 1 mL of anhydrous DMSO. Vortex until completely dissolved.

    • Storage: Aliquot into light-protected tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the bromomethyl group.

  • Working Solution (10–50 µM): Dilute the stock solution 1:200 to 1:1000 in pre-warmed HBSS (Hanks' Balanced Salt Solution) or serum-free medium immediately prior to use.

    • Critical: Do not use serum-containing medium during staining; serum proteins (BSA) contain free thiols/amines that will quench the probe extracellularly.

Experimental Protocol: Live-Cell Thiol Imaging

Objective: To label and visualize intracellular thiol distribution in adherent mammalian cells (e.g., HeLa, HEK293).

Step-by-Step Methodology

1. Cell Culture & Seeding

  • Seed cells on sterile glass-bottom imaging dishes (35 mm) or chamber slides.

  • Grow to 60–70% confluency.[2] Over-confluency can lead to contact inhibition and altered metabolic states, affecting GSH levels.

2. Staining Procedure

  • Wash: Aspirate growth medium and gently wash cells 2x with pre-warmed HBSS (pH 7.4).

    • Rationale: Removes extracellular debris and serum esterases/proteins.

  • Labeling: Add the Working Solution (20 µM) to the cells.

  • Incubation: Incubate for 15–30 minutes at 37°C in a humidified 5%

    
     atmosphere.
    
    • Note: Longer incubation (>45 min) may lead to cytotoxicity due to GSH depletion (alkylation stress).

3. Counter-Staining (Optional)

  • If nuclear counter-staining is required, avoid DAPI or Hoechst, as their spectra overlap with the coumarin probe.

  • Recommendation: Use a Far-Red nuclear stain such as Draq5 (5 µM) added during the last 5 minutes of incubation.

4. Washing & Recovery

  • Aspirate the staining solution.

  • Wash cells 3x with warm HBSS or Phenol Red-free imaging medium.

    • Rationale: Removes unreacted probe to reduce background fluorescence.

5. Image Acquisition

  • Transfer cells to the microscope stage (maintain 37°C if possible).

  • Channel Selection:

    • Coumarin (Probe): Excitation ~340–405 nm (DAPI filter set usually works, though 405 nm laser is safer for live cells than 355 nm UV). Emission ~450 nm.[3]

    • Draq5 (Nucleus): Excitation 633/640 nm; Emission >665 nm.

Visualizing the Mechanism & Workflow

Diagram 1: Chemical Mechanism of Action

This diagram illustrates the alkylation pathway where the probe penetrates the membrane and tags Glutathione (GSH).

G Probe 6-(bromomethyl)- 2H-chromen-2-one Membrane Cell Membrane Probe->Membrane Passive Diffusion GSH Intracellular Thiol (GSH/Cys) Probe->GSH Electrophilic Attack (SN2 Reaction) Membrane->GSH Cytosolic Entry Complex Fluorescent Thioether Adduct GSH->Complex Bromide Displacement (-HBr) Signal Blue Fluorescence (Em: 450nm) Complex->Signal UV Excitation

Caption: Mechanism of intracellular thiol labeling via nucleophilic substitution of the bromomethyl group.

Diagram 2: Experimental Workflow

Workflow Prep 1. Preparation Dilute Stock to 20µM in HBSS (Serum-Free) Wash1 2. Pre-Wash Remove Serum Proteins Prep->Wash1 Incubate 3. Incubation 15-30 min @ 37°C Wash1->Incubate Wash2 4. Post-Wash 3x HBSS to remove unreacted probe Incubate->Wash2 Image 5. Imaging Ex: 405nm | Em: 450nm Wash2->Image

Caption: Step-by-step workflow for live-cell imaging to ensure minimal background and high viability.

Data Interpretation & Troubleshooting

ObservationLikely CauseCorrective Action
Weak Signal Low intracellular thiol levels or insufficient probe concentration.Increase concentration to 50 µM or check cell health (oxidative stress depletes GSH).
High Background Incomplete washing or serum interaction.Ensure 3x vigorous washes; verify staining buffer is serum-free.
Rapid Photobleaching UV-induced oxidation of the coumarin core.Reduce laser power; use pulsed excitation or minimize exposure time.
Cell Death (Blebbing) Toxicity from alkylation or UV damage.Reduce incubation time to 15 min; switch to 405 nm excitation if using 350 nm.

Expert Insight on Specificity: While this compound is thiol-selective, it is not thiol-specific in the strictest sense compared to maleimides. At high pH (>8.0), it may react with amines. However, in the physiological cytosolic environment (pH 7.2), the reaction kinetics heavily favor thiols (reaction rate:


).

References

  • Coumarin-Based Thiol Probes: Li, J., et al. (2014).[4] "A coumarin-based fluorescent probe for selective and sensitive detection of thiophenols and its application."[4] Analytical Chemistry.

  • Bromomethylcoumarin Chemistry: Kulkarni, M. V., et al. (2006). "Molecular design and synthesis of coumarin-based fluorescent probes." Journal of Fluorescence.

  • Thiol Imaging Principles: Zhang, X., et al. (2021). "Fluorescent Probes for Live Cell Thiol Detection." Molecules.

  • Alkylating Agents in Biology: Kosower, N. S., & Kosower, E. M. (1995). "Thiol labeling with bromobimanes." Methods in Enzymology.

  • Coumarin Synthesis & Reactivity: BenchChem. (2025). "this compound Product Information and Reactivity Profile."

Sources

The Versatile Role of 6-(Bromomethyl)-2H-chromen-2-one in Modern Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The coumarin scaffold, a benzopyrone nucleus, is a privileged structure in medicinal chemistry, found in a plethora of natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Among the many functionalized coumarins, 6-(bromomethyl)-2H-chromen-2-one has emerged as a particularly valuable and versatile building block in drug discovery. Its strategic importance lies in the reactive bromomethyl group at the 6-position, which serves as a key electrophilic handle for the facile introduction of diverse chemical moieties through nucleophilic substitution reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and biological probes.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its role in the synthesis of potent anticancer agents, the design of fluorescent probes for cellular imaging, and its potential as a scaffold for targeted covalent inhibitors. This document will provide not only the theoretical underpinnings but also detailed, field-proven protocols to empower your research endeavors.

Physicochemical Properties and Synthesis

Before embarking on its applications, a fundamental understanding of the physicochemical properties and synthesis of this compound is essential.

PropertyValueReference
CAS Number 50465-95-7[3]
Molecular Formula C₁₀H₇BrO₂[4]
Molecular Weight 239.07 g/mol [4]
Appearance Solid[5]
Melting Point 98 °C[4]
Boiling Point 329.5 °C at 760 mmHg[4]
Solubility Soluble in common organic solvents like DMF, DMSO, and acetone.[6]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3]

The most common and direct synthetic route to this compound involves the free-radical bromination of 6-methyl-2H-chromen-2-one at the benzylic position.[3] This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of benzoyl peroxide.

G 6-Methyl-2H-chromen-2-one 6-Methyl-2H-chromen-2-one This compound This compound 6-Methyl-2H-chromen-2-one->this compound NBS, Benzoyl Peroxide, CCl4, Reflux G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Click Reaction This compound This compound 6-(Azidomethyl)-2H-chromen-2-one 6-(Azidomethyl)-2H-chromen-2-one This compound->6-(Azidomethyl)-2H-chromen-2-one NaN3, DMF This compound->6-(Azidomethyl)-2H-chromen-2-one Coumarin-Triazole Conjugate Coumarin-Triazole Conjugate 6-(Azidomethyl)-2H-chromen-2-one->Coumarin-Triazole Conjugate Terminal Alkyne, Cu(I) catalyst 6-(Azidomethyl)-2H-chromen-2-one->Coumarin-Triazole Conjugate

Caption: Workflow for Coumarin-Triazole Conjugate Synthesis.

Representative Anticancer Activity of Coumarin Derivatives

The following table summarizes the in vitro anticancer activity of some coumarin derivatives, highlighting the potential of this scaffold in oncology research.

CompoundCell LineIC₅₀ (µM)Reference
Pyrazolo[1,5-a]pyrimidine 7cHepG2-12.70 ± 0.28[6][7]
Thiazole 23gHepG2-13.50 ± 0.23[6][7]
1,3,4-Thiadiazole 18aHepG2-14.90 ± 0.69[6][7]
3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylateHT1080 (inhibition of invasion)Potent[8]

Protocol: Synthesis of 6-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one

This protocol details the synthesis of a coumarin-triazole conjugate, a class of compounds with demonstrated anticancer potential.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

Step 1: Synthesis of 6-(Azidomethyl)-2H-chromen-2-one

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude 6-(azidomethyl)-2H-chromen-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of 6-((4-Phenyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one

  • In a round-bottom flask, dissolve 6-(azidomethyl)-2H-chromen-2-one (1.0 eq) and phenylacetylene (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Application in the Development of Fluorescent Probes

Coumarin derivatives are renowned for their excellent photophysical properties, including high quantum yields and sensitivity to their microenvironment, making them ideal fluorophores for the development of fluorescent probes. [9][10]The 6-(bromomethyl) handle allows for the attachment of various recognition moieties, enabling the design of probes for specific analytes or cellular components.

These probes often operate on "off-on" or ratiometric sensing mechanisms. For instance, a probe might be non-fluorescent in its native state but become highly fluorescent upon reaction with a specific analyte. This "turn-on" response provides a high signal-to-noise ratio, which is crucial for sensitive detection. [11]

Design Strategy for a "Turn-On" Fluorescent Probe for Thiols

A common strategy for designing thiol-selective probes involves quenching the fluorescence of the coumarin core through a photoinduced electron transfer (PeT) mechanism. The 6-(bromomethyl) group can be reacted with a thiol-containing quenching moiety. In the presence of other thiols, a displacement reaction occurs, releasing the fluorescent coumarin.

G This compound This compound Quenched Probe Quenched Probe This compound->Quenched Probe + Thiol-containing Quencher Fluorescent Coumarin Fluorescent Coumarin Quenched Probe->Fluorescent Coumarin + Analyte Thiol

Caption: "Turn-On" Fluorescent Probe Mechanism.

Protocol: General Procedure for the Synthesis of a Coumarin-Based Fluorescent Probe

This protocol outlines a general method for conjugating a recognition moiety to the 6-(bromomethyl)coumarin scaffold.

Materials:

  • This compound

  • Nucleophilic recognition moiety (e.g., a phenol, thiol, or amine)

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the nucleophilic recognition moiety (1.1 eq) and the base (1.5 eq) in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirring mixture.

  • Continue stirring at room temperature or heat as required, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired fluorescent probe.

Potential as a Scaffold for Covalent Inhibitors

Covalent inhibitors are a class of drugs that form a stable, covalent bond with their biological target, often leading to irreversible inhibition. [12]This mode of action can offer advantages in terms of potency and duration of action. The electrophilic nature of the bromomethyl group in this compound makes it a potential "warhead" for the design of targeted covalent inhibitors.

The strategy involves designing a coumarin derivative where the coumarin scaffold provides the binding affinity and selectivity for a specific protein target, and the bromomethyl group is positioned to react with a nearby nucleophilic amino acid residue (e.g., cysteine, serine, or lysine) in the active site.

G cluster_0 Covalent Inhibition Mechanism Inhibitor Coumarin-CH2Br Non-covalent Complex Reversible Binding Inhibitor->Non-covalent Complex Target Protein Enzyme with Nucleophilic Residue Target Protein->Non-covalent Complex Covalent Adduct Irreversible Inhibition Non-covalent Complex->Covalent Adduct Covalent Bond Formation

Caption: Mechanism of Covalent Inhibition.

Further research is warranted to fully explore the potential of this compound as a scaffold for the development of novel covalent inhibitors for various therapeutic targets.

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its reactive bromomethyl group provides a convenient and efficient means to synthesize a wide array of derivatives with diverse biological activities and functionalities. From potent anticancer agents to sensitive fluorescent probes and potentially targeted covalent inhibitors, the applications of this compound are vast and continue to expand. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the full potential of this remarkable scaffold in their quest for novel therapeutics and biological tools.

References

  • Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments. PMC.
  • This compound - Benchchem.
  • An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene: Properties, Synthesis, and Biological Relevance - Benchchem.
  • SYNTHESIS OF NOVEL COUMARIN BASED FLUORESCENT PROBES - Sciforum. (2006-11-30).
  • Synthesis and application of coumarin fluorescence probes - PMC - NIH. (2020-03-17).
  • Cas 20921-00-0,6-BroMochroMan-2-one | lookchem.
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiprolifer
  • Synthesis and application of coumarin fluorescence probes - RSC Publishing.
  • Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging - RSC Publishing.
  • 6-bromo-2H-chromen-2-one | 19063-55-9 - Sigma-Aldrich.
  • 6-Bromo-2H-chromen-2-one | C9H5BrO2 | CID 287181 - PubChem.
  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC.
  • Reactions of 3-acetyl-6-bromo-2H-chromen-2-one.
  • Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities.
  • A Comprehensive Evaluation of Coumarin Derivatives and Associated Biological Activities. (2024-04-10).
  • Quantitative Structure Activity Relationship Analysis of Coumarins as Free Radical Scavengers by Genetic Function Algorithm - SciSpace.
  • Trending Topics on Coumarin and Its Derivatives in 2020 - Semantic Scholar. (2021-01-19).
  • Coumarin 6 Derivatives: A Technical Guide for Advanced Research - Benchchem.
  • Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine - Benchchem.
  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review | Request PDF - ResearchG
  • Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches - PMC.
  • Catalytic Synthesis of 2H‑Chromenes - MSU chemistry. (2015-02-26).
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiprolifer
  • Coumarin: a natural, privileged and vers
  • Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms - ScienceOpen. (2025-02-27).

Sources

site-specific protein labeling with bromomethyl coumarin reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Site-Specific Protein Labeling with Bromomethyl Coumarin Reagents: A Guide for Researchers

Introduction: The Need for Precision in Protein Labeling

The covalent modification of proteins with fluorescent probes is a cornerstone of modern biological research and drug development.[1][2][3] From visualizing cellular processes to developing antibody-drug conjugates (ADCs), the ability to attach a reporter molecule to a protein of interest provides invaluable insights. However, the true power of this technique lies in precision. Site-specific labeling—the attachment of a probe to a single, defined location on a protein—is critical for preserving protein function and generating homogenous, reproducible conjugates.[3][]

Among the vast arsenal of fluorescent probes, coumarin derivatives stand out for their advantageous photophysical properties. They are characterized by a compact molecular size, which minimizes potential disruption to the target protein's structure and function, high quantum yields, and excellent photostability.[][6][7] Furthermore, their spectral properties can be finely tuned through chemical modification.[]

This guide focuses on a specific class of thiol-reactive coumarin reagents: bromomethyl coumarins . These reagents leverage the unique reactivity of the bromomethyl group to serve as potent alkylating agents for specific nucleophilic amino acid residues, offering a robust method for achieving site-specific protein conjugation.

The Underlying Chemistry: Specificity Through Thiol Reactivity

The site-specificity of bromomethyl coumarin labeling is rooted in its targeted reaction with cysteine residues. Cysteine is one of the least abundant amino acids, and its thiol (sulfhydryl) group is significantly more nucleophilic than most other amino acid side chains at physiological pH, making it an ideal target for precise modification.[2][8][9]

The Reaction Mechanism

The core reaction is a classic nucleophilic substitution (SN2) mechanism. The sulfur atom of a cysteine thiol acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the displacement of the bromide leaving group and the formation of a highly stable thioether bond, covalently linking the coumarin fluorophore to the protein.[10][11]

Figure 1. SN2 reaction mechanism for cysteine labeling.
Critical Reaction Parameters for Success

Achieving high efficiency and specificity requires careful control over several experimental variables. The interplay between these factors determines the success of the conjugation.

  • pH: The pH of the reaction buffer is arguably the most critical parameter. The cysteine thiol must be in its deprotonated, nucleophilic thiolate (S⁻) form to react. Since the pKa of the cysteine thiol is typically around 8.5, a pH above 7 is necessary. However, at pH values significantly above 8.0, other nucleophiles, such as the ε-amino group of lysine, become deprotonated and can compete in the reaction, reducing specificity.[10] Therefore, a delicate balance must be struck.

  • Reducing Agents: Cysteine residues can readily oxidize to form disulfide bonds, which are unreactive towards bromomethyl reagents. To ensure the target cysteine is available for labeling, the protein must be maintained in a reduced state. Strong reducing agents like dithiothreitol (DTT) or the less reactive tris(2-carboxyethyl)phosphine (TCEP) are often used.[2][12] Crucially, these reducing agents must be removed immediately before adding the thiol-reactive coumarin , as their own thiol groups will compete for the reagent.[2]

  • Stoichiometry: A molar excess of the bromomethyl coumarin reagent is typically used to drive the reaction to completion. A 10- to 20-fold molar excess over the protein is a common starting point, but this should be optimized for each specific protein to maximize labeling while minimizing non-specific reactions and potential protein denaturation from the organic solvent used for the reagent stock.[10]

ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.0Balances the need for a nucleophilic thiolate (favored at higher pH) with the need to prevent side reactions with amines (which increase above pH 8.0).[10][12]
Temperature 4°C to Room Temp. (25°C)Lower temperatures (4°C) can help maintain protein stability during longer incubations. Room temperature reactions are faster.
Reagent Molar Excess 10-20x over proteinDrives the reaction forward. Higher excess can lead to off-target labeling or solubility issues. Requires empirical optimization.[10]
Incubation Time 2 hours to overnightDependent on protein reactivity, temperature, and reagent concentration. Should be performed protected from light to prevent photobleaching of the coumarin.[8][13]
Buffer Choice PBS, HEPES, BicarbonateMust be free of nucleophiles. Avoid buffers containing primary amines like Tris, as they can react with the bromomethyl group.[12]
Table 1. Summary of key reaction parameters and their scientific basis.

Experimental Guide: Protocols for Robust Labeling

This section provides a comprehensive, step-by-step workflow for labeling a target protein with a bromomethyl coumarin reagent.

G cluster_prep 1. Preparation cluster_label 2. Labeling Reaction cluster_purify 3. Purification cluster_char 4. Characterization P1 Prepare Protein in Thiol-Free Buffer (e.g., PBS, pH 7.4) P2 (Optional) Reduce Disulfides (TCEP or DTT) P1->P2 P3 Remove Reducing Agent (Desalting Column) P2->P3 L1 Add Reagent to Protein (10-20x Molar Excess) P3->L1 P4 Prepare Reagent Stock (Anhydrous DMSO/DMF) P4->L1 L2 Incubate (2h - O/N) (Protect from Light) L3 Quench Reaction (e.g., add L-cysteine) PU1 Remove Excess Reagent (SEC or Dialysis) L3->PU1 C1 Measure Degree of Labeling (UV-Vis Spectroscopy) PU1->C1 C2 Confirm Conjugation (Mass Spectrometry) C1->C2 C3 Assess Purity (SDS-PAGE Fluorescence) C2->C3

Figure 2. Complete experimental workflow for protein labeling.
Protocol 1: Reagent and Protein Preparation

Causality: Proper preparation is essential to ensure all components are in a reactive state and free from interfering substances.

  • Protein Preparation : Dissolve or exchange the protein into a suitable reaction buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.5. The protein concentration should ideally be >0.5 mg/mL to ensure efficient conjugation.[14] The buffer must be free of extraneous thiols or primary amines.

  • (Optional) Protein Reduction : If the protein contains disulfide bonds that need to be reduced to free a target cysteine, add a 10-fold molar excess of TCEP and incubate for 60 minutes at room temperature. Note: DTT can also be used, but TCEP does not need to be removed prior to conjugation with haloacetyl reagents, though it's good practice. For bromomethyl reagents, removal is paramount.[12]

  • Removal of Reducing Agent : Immediately before labeling, remove the reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[2][8] This step is critical to prevent the labeling reagent from being consumed by the reducing agent.

  • Reagent Stock Solution : Prepare a 10-20 mM stock solution of the bromomethyl coumarin reagent in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][13] Prepare this solution fresh, as the reagent can hydrolyze in the presence of water.

Protocol 2: The Labeling Reaction

Causality: This protocol is optimized to favor the specific thiol-alkylation reaction while preserving the protein's integrity.

  • Initiate Reaction : While gently stirring the protein solution, add the calculated volume of the bromomethyl coumarin stock solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[10]

  • Incubation : Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction vial from light by wrapping it in aluminum foil to prevent photobleaching of the coumarin dye.[10][13]

  • Quenching : (Optional but recommended) Stop the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of ~10 mM.[10] This will consume any unreacted bromomethyl coumarin. Incubate for an additional 30 minutes.

Protocol 3: Purification of the Labeled Conjugate

Causality: Removal of unreacted fluorophore is essential for accurate characterization and to prevent artifacts in downstream applications.

  • Purification : Separate the labeled protein from unreacted dye and quenching reagents. The most common method is size-exclusion chromatography (SEC) using a column like Sephadex G-25.[10] Alternatively, dialysis against a suitable storage buffer (e.g., PBS, pH 7.4) can be performed.[8]

Protocol 4: Characterization and Quality Control

Causality: Characterization validates the success of the conjugation and quantifies its efficiency, ensuring reproducibility.

  • Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein, can be calculated using UV-Vis spectrophotometry.

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum (λmax) of the coumarin dye (Adye).

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

      • Protein Conc. (M) = [A280 - (Adye × CF)] / εprot

      • Where:

        • CF is the correction factor (A280 / Aλmax) for the free dye.

        • εprot is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the dye concentration:

      • Dye Conc. (M) = Adye / εdye

      • Where εdye is the molar extinction coefficient of the dye at its λmax.

    • Calculate the DOL:

      • DOL = Dye Conc. / Protein Conc.

  • Confirm by Mass Spectrometry : Use MALDI-TOF or ESI-MS to confirm the covalent modification. The mass of the labeled protein should increase by the mass of the attached coumarin moiety for each successful labeling event.[10]

  • Assess Purity by SDS-PAGE : Run the labeled protein on an SDS-PAGE gel. Visualize the gel under UV illumination to confirm that the fluorescence signal co-localizes with the protein band, indicating successful covalent attachment. A Coomassie stain can then be used to visualize the total protein.

Troubleshooting Common Issues

SymptomPotential Cause(s)Recommended Solution(s)
Low or No Labeling Incomplete reduction of cysteines.Ensure sufficient reducing agent was used and that the protein was incubated for an adequate time.
Residual reducing agent in the reaction.Use a fresh desalting column and ensure complete buffer exchange before adding the labeling reagent.
Hydrolyzed/inactive labeling reagent.Prepare the reagent stock solution fresh in anhydrous solvent immediately before use.
Protein Precipitation High concentration of organic solvent.Keep the final DMSO/DMF concentration below 10% (v/v). Add the reagent stock slowly while stirring.
Protein instability at reaction pH.Perform a pH stability test on the protein alone. Consider running the reaction at 4°C.
High Background Signal Incomplete removal of unreacted dye.Increase the column length for SEC or perform additional dialysis exchanges. Ensure the purification buffer does not cause dye aggregation.
Non-Specific Labeling Reaction pH is too high.Lower the reaction pH to the 7.0-7.5 range to increase selectivity for thiols over amines.[15]
Molar excess of reagent is too high.Perform a titration experiment to determine the optimal molar excess for your specific protein.
Table 2. A guide to troubleshooting common labeling problems.

Conclusion and Future Outlook

Site-specific labeling of proteins with bromomethyl coumarin reagents is a powerful and reliable technique for producing well-defined, fluorescently-tagged biomolecules. By understanding the underlying SN2 chemistry and carefully controlling key reaction parameters such as pH, stoichiometry, and the reduction state of the target cysteine, researchers can achieve highly specific and efficient conjugation. The resulting coumarin-labeled proteins are invaluable tools for a wide range of applications in fundamental research and pharmaceutical development, from in vivo imaging to the creation of next-generation biotherapeutics.[1][3] As protein engineering techniques advance, the strategic placement of cysteine residues will continue to expand the utility of this precise and robust labeling methodology.

References

  • Dünges, W., Bergheim-Dünges, M., & Meyer, H. (1987). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Analytical Chemistry, 59(14), 1802-1805. Retrieved from [Link]

  • Gantov, V. O., & Gantov, V. O. (2013). Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates. (U.S. Patent No. US20130059321A1). Google Patents.
  • Tinnefeld, P., & Gregor, I. (2015). Site-Specific Protein Labeling in the Pharmaceutical Industry: Experiences from Novartis Drug Discovery. In Site-Specific Protein Labeling (pp. 7-27). Humana Press. Retrieved from [Link]

  • Male, K. Z., et al. (2020). Site-Specific Fluorogenic Protein Labelling Agent for Bioconjugation. Molecules, 25(5), 1083. Retrieved from [Link]

  • Wessler, M., & Hilgenfeld, R. (2020). Coumarin as a structural component of substrates and probes for serine and cysteine proteases. Biological Chemistry, 401(6-7), 749-766. Retrieved from [Link]

  • Kim, Y., & Tae, G. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Journal of Visualized Experiments, (67), e4115. Retrieved from [Link]

  • Sousa, M. E., & da Silva, E. T. (2016). Coumarins as Fluorescent Labels of Biomolecules. In Coumarins: Actes du colloque international sur les coumarines et autres hétérocycles (pp. 143-162). ResearchGate. Retrieved from [Link]

  • Sève, A., et al. (2016). Site-specific near-infrared fluorescent labelling of proteins on cysteine residues with meso-chloro-substituted heptamethine cyanine dyes. Organic & Biomolecular Chemistry, 14(32), 7732-7739. Retrieved from [Link]

  • Hagen, V., et al. (2001). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis. Chemistry & Biology, 8(1), 15-28. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Bio-Techne. Retrieved from [Link]

  • Hermanson, G. T. (Ed.). (2015). Site-Specific Protein Labeling: Methods and Protocols. Humana Press. Retrieved from [Link]

Sources

experimental guide for using 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: 6-(Bromomethyl)-2H-chromen-2-one [1]

Part 1: Executive Summary

This compound (CAS: 50465-95-7), also known as 6-(bromomethyl)coumarin, is a high-value heterocyclic building block characterized by a reactive electrophilic handle at the 6-position of the coumarin core.[1] Unlike its more common isomer, 4-(bromomethyl)-7-methoxycoumarin (used extensively for carboxylic acid derivatization in HPLC), the 6-isomer is primarily utilized in medicinal chemistry for the modular synthesis of bioactive hybrids (e.g., anticancer and antimicrobial agents) and as a fluorogenic scaffold in chemical biology.

This guide details the specific protocols for leveraging its reactivity in nucleophilic substitutions (


) and outlines the critical safety parameters required for handling this lachrymatory alkylating agent.

Part 2: Safety & Handling (Critical)

Hazard Class: Corrosive, Lachrymator, Acute Toxin.[2] Signal Word: DANGER.

As a benzylic bromide derivative, this compound is a potent alkylating agent. It reacts non-specifically with biological nucleophiles (DNA, proteins), posing significant genotoxic and cytotoxic risks.

  • Engineering Controls: All operations must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min), chemical splash goggles, and a lab coat.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating capability before cleanup.

Part 3: Core Application – Modular Synthesis of Coumarin Hybrids

The primary utility of this compound lies in its ability to covalently attach the pharmacologically active coumarin moiety to other molecular scaffolds (amines, thiols, phenols) via a stable methylene bridge.

Mechanistic Insight

The reaction proceeds via a classical


 mechanism . The bromine atom serves as a good leaving group, activated by the adjacent aromatic system. However, unlike simple benzyl bromides, the electron-deficient nature of the lactone ring (coumarin core) can influence reaction rates and solubility profiles.

Key Design Consideration:

  • Solvent Choice: Polar aprotic solvents (DMF, Acetonitrile) are preferred to stabilize the transition state and dissolve the polar coumarin starting material.

  • Base Selection: A non-nucleophilic base (e.g.,

    
    , DIPEA) is essential to scavenge the HBr byproduct without attacking the lactone ring (which is susceptible to hydrolysis under strong aqueous basic conditions).
    
Protocol: N-Alkylation of Secondary Amines

This protocol describes the synthesis of a 6-(aminomethyl)coumarin derivative, a common motif in kinase inhibitors and fluorescent probes.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine, or complex heterocycle) (1.1 equiv)

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the amine nucleophile (1.1 equiv) in anhydrous MeCN. Add

    
     (2.0 equiv) and stir at Room Temperature (RT) for 10 minutes to activate the system.
    
  • Addition: Dissolve this compound (1.0 equiv) in a minimal volume of MeCN. Add this solution dropwise to the reaction flask over 15 minutes.

    • Note: Dropwise addition prevents localized high concentrations that could lead to double-alkylation side products if primary amines are used.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide typically has a higher

      
       than the amine product.
      
  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      /KBr).
      
    • Concentrate the filtrate under reduced pressure.[3]

    • Redissolve residue in EtOAc and wash with Water (

      
      ) and Brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol or purify via Silica Gel Flash Chromatography (Gradient: 0

    
     50% EtOAc in Hexane).
    

Part 4: Secondary Application – Fluorescent Labeling

While less intense than 7-hydroxycoumarins, 6-substituted coumarins exhibit intrinsic fluorescence that is sensitive to microenvironmental changes, making them useful as "turn-on" probes when the bromine is displaced by a quenching or enhancing nucleophile.

  • Excitation ($ \lambda_{ex} $): ~320–340 nm (UV region)

  • Emission ($ \lambda_{em} $): ~400–450 nm (Blue region)

  • Stokes Shift: Large (~80–100 nm), minimizing self-quenching.

Experimental Tip: If using as a biological probe, verify the photostability of the resulting conjugate, as the lactone ring can be susceptible to photo-opening under high-intensity UV irradiation.

Part 5: Data Presentation & Visualization

Reaction Optimization Table

Summary of conditions for coupling 6-(bromomethyl)coumarin with various nucleophiles.

Nucleophile TypeBaseSolventTemp (°C)Typical YieldNotes
Secondary Amine

or

MeCN / DMF60–8075–90%High yields; clean conversion.
Thiol (R-SH)

DMF0

RT
85–95%Fast reaction; prevent oxidation of thiol.
Phenol (Ar-OH)

/ 18-Crown-6
AcetoneReflux60–80%Requires crown ether for kinetics.
Carboxylic Acid

AcetoneReflux70–85%Used for ester prodrug synthesis.
Synthetic Workflow Diagram

G cluster_0 Reaction Conditions Start 6-(Bromomethyl)- 2H-chromen-2-one Intermediate Transition State (SN2 Attack) Start->Intermediate Dissolve in MeCN Reagents Nucleophile (Nu-H) + Base (K2CO3) Reagents->Intermediate Activation Product 6-(Nu-methyl)- 2H-chromen-2-one Intermediate->Product -Br (Leaving Group) Waste HBr / KBr Byproducts Intermediate->Waste Elimination

Caption: Logical workflow for the SN2 functionalization of the 6-bromomethyl coumarin scaffold.

Part 6: References

  • BenchChem. this compound: Utility as a Versatile Synthetic Intermediate. Retrieved from

  • Gomha, S. M., et al. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents.[4][5] Molecules, 20(12), 21826-21839.[5]

  • Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from

  • Kidwai, M., et al. (2008).[6] Reaction of Coumarin Derivatives with Nucleophiles in Aqueous Medium.[6][7] Z. Naturforsch, 63b, 71–76.[6]

  • Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Labeling Efficiency of 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions for optimizing the use of 6-(bromomethyl)-2H-chromen-2-one in labeling experiments. As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested advice to ensure robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the labeling of biomolecules with this compound.

Issue 1: Low or No Labeling Efficiency

Question: I am observing very low or no fluorescence signal after my labeling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low labeling efficiency is a common challenge that can stem from several factors, from the integrity of the reagent to the reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Reagent Instability/Degradation: this compound possesses a reactive bromomethyl group that can be susceptible to hydrolysis.[1]

    • Troubleshooting Steps:

      • Verify Reagent Quality: Use a fresh stock of the labeling reagent. If the powder appears discolored or clumpy, it may be degraded.

      • Proper Storage: Ensure the compound is stored under an inert atmosphere at 2-8°C, as recommended for many reactive brominated compounds.[1][2]

      • Fresh Stock Solution: Prepare a fresh stock solution in an anhydrous solvent like DMF or DMSO immediately before use. Avoid repeated freeze-thaw cycles.

  • Suboptimal Reaction pH: The nucleophilicity of the target functional group on your biomolecule is highly pH-dependent. For labeling cysteine residues, a common target for bromomethyl reagents, the thiol group needs to be in its nucleophilic thiolate form (S-).

    • Troubleshooting Steps:

      • Optimize pH: The pKa of the cysteine thiol group is typically around 8.3-8.6. The reaction should be performed at a pH between 7.5 and 8.5 to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions at higher pH values.

      • Buffer Selection: Use a non-nucleophilic buffer such as HEPES or phosphate buffer. Avoid buffers containing primary amines (e.g., Tris) if there is any potential for side reactions, although the primary target for this reagent is the thiol group.

  • Presence of Reducing Agents: Reducing agents like DTT or β-mercaptoethanol, often used to prevent disulfide bond formation in proteins, will compete with the target thiol groups for the labeling reagent.

    • Troubleshooting Steps:

      • Remove Reducing Agents: Prior to the labeling reaction, remove any reducing agents from your biomolecule solution. This can be achieved through dialysis, desalting columns, or buffer exchange.[3]

      • Use TCEP: If a reducing agent is necessary during the reaction to maintain the protein's integrity, consider using Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a non-thiol-based reducing agent and is less likely to react with the bromomethyl group.

  • Insufficient Molar Excess of the Labeling Reagent: To drive the reaction to completion, a molar excess of the labeling reagent over the biomolecule is generally required.

    • Troubleshooting Steps:

      • Increase Molar Ratio: Empirically test different molar ratios of this compound to your biomolecule. Start with a 10-fold molar excess and increase to 20-fold or higher if necessary.

      • Stepwise Addition: For sensitive biomolecules, consider adding the labeling reagent in smaller aliquots over time to maintain a consistent molar excess without exposing the biomolecule to a high initial concentration.

  • Reaction Time and Temperature: The reaction kinetics may be too slow under your current conditions.

    • Troubleshooting Steps:

      • Extend Reaction Time: Increase the incubation time. Monitor the reaction progress at different time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration.

      • Adjust Temperature: Most labeling reactions are performed at room temperature or 4°C. If the reaction is slow, you can try increasing the temperature to 37°C, but be mindful of the stability of your biomolecule at higher temperatures.

Workflow for Optimizing Labeling Efficiency

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis Prep_Reagent Prepare Fresh Reagent Stock Set_pH Optimize pH (7.5-8.5) Prep_Reagent->Set_pH Prep_Bio Prepare Biomolecule (Remove Reducing Agents) Prep_Bio->Set_pH Set_Molar Adjust Molar Ratio (10-20x excess) Set_pH->Set_Molar Set_Time_Temp Optimize Time & Temperature Set_Molar->Set_Time_Temp Purify Purify Conjugate Set_Time_Temp->Purify Analyze Analyze Labeling Efficiency Purify->Analyze

Caption: A systematic workflow for troubleshooting low labeling efficiency.

Issue 2: Non-Specific Binding and High Background Fluorescence

Question: My labeled biomolecule shows a high background signal, and I suspect non-specific binding of the fluorescent probe. How can I address this?

Answer:

Non-specific binding is often attributed to the hydrophobic nature of the fluorescent dye, which can lead to interactions with surfaces or other biomolecules.[4][5][6]

Potential Causes and Solutions:

  • Hydrophobic Interactions: Coumarin dyes can be hydrophobic, leading to non-specific binding to proteins or surfaces.[5][6]

    • Troubleshooting Steps:

      • Incorporate Detergents: Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your buffers during purification and analysis to minimize hydrophobic interactions.

      • Blocking Agents: For applications like cell imaging, pre-incubating with a blocking agent such as bovine serum albumin (BSA) can help to occupy non-specific binding sites.

  • Excess Unreacted Dye: The most common cause of high background is residual, unreacted fluorescent dye in the sample.

    • Troubleshooting Steps:

      • Thorough Purification: It is critical to remove all free dye after the labeling reaction.[]

        • Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger labeled biomolecule from the smaller, unreacted dye.[8]

        • Dialysis/Buffer Exchange: Extensive dialysis against a large volume of buffer can also remove free dye.

        • HPLC: For high-purity applications, reversed-phase or ion-exchange HPLC can be used to separate the labeled conjugate from both unlabeled biomolecule and free dye.[3]

      • Quenching the Reaction: After the desired reaction time, add a small molecule containing a thiol (e.g., L-cysteine or β-mercaptoethanol) to react with and "scavenge" any remaining unreacted this compound.

  • Precipitation/Aggregation: Aggregates of the labeled biomolecule can trap free dye and contribute to a high background signal.

    • Troubleshooting Steps:

      • Solubility Assessment: Visually inspect your sample for any precipitation. Centrifuge the sample to pellet any aggregates before analysis.

      • Optimize Buffer Conditions: Adjust the ionic strength or pH of your buffer to improve the solubility of the labeled conjugate.

Reaction and Purification Workflow

G Start Labeling Reaction Quench Quench with Excess Thiol Start->Quench After Incubation Purify Purification (e.g., SEC, HPLC) Quench->Purify Remove Free Dye Characterize Characterize Conjugate Purify->Characterize Purity & DOL

Caption: A generalized workflow for labeling, quenching, and purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target for this compound on a protein?

The primary target for this compound is the sulfhydryl (thiol) group of cysteine residues. The bromomethyl group is an electrophile that reacts with the nucleophilic thiol via a nucleophilic substitution reaction, forming a stable thioether bond.[1][9] While reactions with other nucleophilic amino acid side chains (e.g., histidine, lysine) are possible, they are generally much slower and less favorable under typical labeling conditions.

Reaction Mechanism: Thiol-Alkylation

G Coumarin Coumarin-CH2-Br Thiol + R-SH Coumarin->Thiol Product -> Coumarin-CH2-S-R + HBr Thiol->Product

Caption: The reaction of this compound with a thiol group.

Q2: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), or the average number of dye molecules per biomolecule, can be determined spectrophotometrically using the Beer-Lambert law.

Protocol for DOL Calculation:

  • Measure Absorbance: After purifying your conjugate, measure its absorbance at two wavelengths:

    • The absorbance maximum of your biomolecule (e.g., 280 nm for proteins).

    • The absorbance maximum of the coumarin dye (typically around 350-450 nm, this should be determined for your specific conjugate).[]

  • Calculate Concentrations:

    • You will need the molar extinction coefficients (ε) for both your biomolecule and the dye at these wavelengths.

    • A correction factor is needed for the dye's contribution to the absorbance at 280 nm.

    • The concentration of the biomolecule and the dye can be calculated using simultaneous equations.

  • Calculate DOL:

    • DOL = (molar concentration of the dye) / (molar concentration of the biomolecule).

ParameterSymbolDescription
Molar Extinction CoefficientεA measure of how strongly a substance absorbs light at a given wavelength.
AbsorbanceAThe amount of light absorbed by the sample.
Degree of LabelingDOLThe average number of dye molecules per biomolecule.

Q3: What are the optimal storage conditions for this compound and the labeled conjugate?

  • This compound (powder): Store at 2-8°C, protected from light and moisture, preferably under an inert atmosphere.[1][2]

  • Stock Solutions: Prepare fresh in an anhydrous solvent (e.g., DMF or DMSO) and use immediately. If short-term storage is necessary, store in small aliquots at -20°C or -80°C, protected from light.

  • Labeled Conjugate: Storage conditions will depend on the stability of the biomolecule. Generally, store in a suitable buffer at 4°C for short-term use or in aliquots at -80°C for long-term storage. Adding a cryoprotectant like glycerol may be necessary for frozen storage. Avoid repeated freeze-thaw cycles.

Q4: How does the solvent environment affect the fluorescence of the coumarin label?

The fluorescence of many coumarin derivatives is sensitive to the local microenvironment.[]

  • Polarity: Changes in solvent polarity can lead to shifts in the emission wavelength and changes in fluorescence intensity. For some 7-aminocoumarins, increasing solvent polarity can decrease the fluorescence quantum yield.[11]

  • pH: The fluorescence of some coumarins can be pH-dependent.[12] It is important to characterize the fluorescence of your conjugate in the final assay buffer to ensure optimal signal.

Q5: Can I use this compound to label other biomolecules besides proteins?

Yes, in principle, any biomolecule with a reactive thiol group can be labeled. This includes thiol-modified nucleic acids or other small molecules. The reaction conditions, particularly pH and solvent, may need to be optimized for the specific target molecule.

References

  • Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments - CLF. (n.d.).
  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PMC. (2016, March 1).
  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction | PLOS One - Research journals. (2016, March 1).
  • Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications | Analytical Chemistry - ACS Publications. (2009, September 3).
  • A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chromatography - bioRxiv. (2025, December 30).
  • The Non-Specific Binding of Fluorescent-Labeled MiRNAs on Cell Surface by Hydrophobic Interaction - PubMed. (2016, March 1).
  • Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid - Frontiers. (2018, October 31).
  • Fluorescent Labeling Services - Bioconjugation - BOC Sciences. (n.d.).
  • Lab 6 Overview: Purifying the Fluorescent Protein - YouTube. (2021, December 9).
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy - Our journal portfolio - PLOS. (2012, January 5).
  • stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions - Benchchem. (n.d.).
  • Coumarin-Based Fluorescent Probes for Imaging - BOC Sciences. (2025, September 9).
  • This compound - Benchchem. (n.d.).
  • Fluorescent coumarin sulfonyl chlorides used for biomolecule labelling. - ResearchGate. (n.d.).
  • (PDF) Coumarins as Fluorescent Labels of Biomolecules - ResearchGate. (n.d.).
  • A Comparative Guide to Coumarin Derivatives for Fluorescence Labeling: 4-(Diazomethyl)-7 - Benchchem. (n.d.).
  • Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide. (2015, August 15).
  • Technical Support Center: Troubleshooting Coumarin 6 Fluorescence - Benchchem. (n.d.).
  • Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices. (n.d.).
  • Coumarin triazabutadienes for fluorescent labeling of proteins - PMC - NIH. (n.d.).
  • Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC. (n.d.).
  • fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. (n.d.).
  • Optimizing bioconjugation processes - Pharmaceutical Technology. (2025, March 12).
  • An In-depth Technical Guide to 6-Bromo-2,2-dimethyl-2H-chromene - Benchchem. (n.d.).
  • Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC. (n.d.).
  • Reactions of 3-acetyl-6-bromo-2H-chromen-2-one. - ResearchGate. (n.d.).
  • Application Notes and Protocols for Bioconjugation of 6-Amino-4-methyl-2H-chromen-2-one (AMC) - Benchchem. (n.d.).
  • (PDF) Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - ResearchGate. (2025, October 16).
  • Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - MDPI. (2020, July 1).
  • 4-Bromomethyl-6-methoxy-2H-chromen-2-one - PMC. (n.d.).
  • 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one - PMC. (n.d.).
  • 6-Bromo-2H-chromen-2-one | CAS 19063-55-9 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 50465-95-7|this compound - BLDpharm. (n.d.).
  • Thiol-ene Reaction | Chem-Station Int. Ed. (2016, January 28).
  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC. (n.d.).
  • (PDF) 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one - ResearchGate. (n.d.).
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inh - Semantic Scholar. (2021, May 26).
  • Sensing biothiols via thiol-chromene addition triggered fluorophore activation by intramolecular cyclization - Analyst (RSC Publishing). (n.d.).
  • Using Protein-Confined Proximity to Determine Chemical Reactivity - PMC. (n.d.).
  • The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition - BioProcess International. (2014, October 15).
  • Selectivity of labeled bromoethylamine for protein alkylation - PubMed. (n.d.).
  • Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification - PMC. (n.d.).
  • Activity‐Based Protein Profiling of Oxidases and Reductases - Graz University of Technology. (n.d.).

Sources

troubleshooting guide for 6-(bromomethyl)-2H-chromen-2-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-(Bromomethyl)-2H-chromen-2-one

Executive Summary

This compound (also known as 6-(bromomethyl)coumarin) is a versatile benzylic electrophile used extensively to introduce the fluorescent coumarin pharmacophore into target molecules. Its reactivity is driven by the leaving group ability of the bromide at the benzylic position. However, the stability of the lactone ring (2H-chromen-2-one core) presents a critical chemoselectivity challenge.

This guide addresses the three most common failure modes: Lactone Hydrolysis , Competitive Nucleophilic Attacks , and Solubility-Driven Yield Loss .

Part 1: Critical Troubleshooting (Q&A Format)

Q1: I am observing low yields in my N-alkylation reaction, and NMR shows a complex mixture of aromatic protons. What is happening?

Diagnosis: You are likely experiencing Lactone Ring Opening or Competitive Acylation . Technical Insight: The coumarin lactone ring is susceptible to nucleophilic attack at the carbonyl carbon (C2), especially by strong bases (hydroxides, alkoxides) or primary amines at high temperatures. If the ring opens, it forms a water-soluble coumarinate salt, which may be lost in the aqueous layer during extraction or appear as a complex mixture if re-cyclization is incomplete.

Corrective Actions:

  • Switch Bases: Replace strong bases (NaOH, NaOEt) with non-nucleophilic, mild bases.

    • Recommended: Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ) in Acetone or MeCN.
    • Alternative: Diisopropylethylamine (DIPEA) in DMF.

  • Temperature Control: Do not exceed 60°C unless necessary. Benzylic bromides are highly reactive; many substitutions proceed at Room Temperature (RT).

  • Workup pH: If you suspect ring opening, acidify the aqueous workup phase to pH 3–4 using dilute HCl. This forces the recyclization of the phenol-acrylic acid intermediate back into the coumarin lactone.

Q2: The starting material degrades on the shelf. How do I assess its purity before use?

Diagnosis: Hydrolysis of the Alkyl Bromide . Technical Insight: The C6-bromomethyl group is a "benzylic-like" halide. It is moisture-sensitive and will slowly hydrolyze to the alcohol (6-(hydroxymethyl)coumarin) and HBr upon exposure to atmospheric moisture. The generated HBr can autocatalyze further degradation.

Validation Protocol:

  • TLC Check: Run TLC in 30% Ethyl Acetate/Hexane.

    • Starting Material (Bromide): High

      
       (~0.6–0.7).
      
    • Impurity (Alcohol): Lower

      
       (~0.2–0.3) due to H-bonding.[1]
      
  • 1H NMR Signature:

    • 
      : Singlet at ~4.60 ppm .
      
    • 
      : Singlet at ~4.75 ppm  (shift varies with solvent/concentration).
      
  • Storage: Store at -20°C under Argon/Nitrogen with a desiccant.

Q3: My product precipitates during the reaction, but yields are inconsistent. How do I optimize recovery?

Diagnosis: Solubility Mismatch (Trapping) . Technical Insight: Coumarin derivatives are planar and prone to


-

stacking, leading to poor solubility in non-polar solvents. If the product precipitates too early, it may trap unreacted starting material or salts.

Optimization Strategy:

  • Solvent System: Use dipolar aprotic solvents like DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) to maintain homogeneity.

  • Precipitation Workup: Instead of extraction, pour the varying reaction mixture into ice-cold water. The hydrophobic coumarin product typically precipitates as a solid, while the inorganic salts and polar impurities remain in the water. Filter and wash with cold water/ethanol.

Part 2: Decision Pathways & Mechanisms

Reaction Pathway Analysis

The following diagram illustrates the competition between the desired


 substitution and the undesired lactone hydrolysis.

ReactionPathways SM 6-(Bromomethyl)coumarin (Electrophile) Desired DESIRED PRODUCT (C6-Substituted Coumarin) SM->Desired SN2 Attack (Mild Base) Side1 SIDE PRODUCT A (Lactone Hydrolysis) SM->Side1 Attack at C2 (Strong Base/Heat) Side2 SIDE PRODUCT B (Benzylic Alcohol) SM->Side2 Moisture/H2O Nu Nucleophile (Amine/Thiol/Phenol) Nu->Desired Base Base (K2CO3 / NaOH) Base->Side1

Figure 1: Chemoselectivity map highlighting the competition between benzylic substitution and lactone degradation.

Troubleshooting Logic Flow

Use this logic gate to determine the root cause of failure.

TroubleshootingFlow Start Start: Reaction Failed CheckSM 1. Check SM Purity (Is CH2-Br signal at 4.6ppm?) Start->CheckSM CheckBase 2. Check Base Strength (Is pKa > 15?) CheckSM->CheckBase Yes ActionPurify Action: Recrystallize SM (EtOAc/Hex) CheckSM->ActionPurify No (Alcohol present) CheckSolv 3. Check Solvent (Is it Protic?) CheckBase->CheckSolv No ActionBase Action: Switch to K2CO3 or DIPEA CheckBase->ActionBase Yes (Too Strong) ActionSolv Action: Switch to MeCN or DMF CheckSolv->ActionSolv Yes (Avoid Alcohols) ActionAcid Action: Acidify Workup (pH 3) to close lactone CheckSolv->ActionAcid No (Aprotic used)

Figure 2: Step-by-step diagnostic flow for isolating reaction failures.

Part 3: Validated Experimental Protocols

Protocol A: Standard N-Alkylation (Secondary Amines)

Target: Synthesis of tertiary amine derivatives without ring opening.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Bromide : 1.1 eq Amine : 2.0 eq BaseSlight excess of nucleophile ensures conversion; excess base neutralizes HBr.
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents promote

kinetics.
Base

(anhydrous)
Mild enough to spare the lactone; insoluble excess is easily filtered.
Temperature Ambient (

) to

Start at RT. Heat only if TLC shows no conversion after 2 hours.

Step-by-Step:

  • Dissolve This compound (1.0 mmol) in anhydrous MeCN (5 mL).

  • Add

    
      (2.0 mmol) and the secondary amine  (1.1 mmol).
    
  • Stir at room temperature. Monitor by TLC (30% EtOAc/Hexane).

    • Note: The product is usually fluorescent (blue/cyan) under UV (365 nm).

  • Workup:

    • Option A (Precipitation): Pour into ice water (20 mL). Filter the precipitate.

    • Option B (Extraction): Dilute with EtOAc, wash with water (x2) and Brine. Dry over

      
      .
      
  • Purification: Recrystallization from Ethanol is often sufficient. If chromatography is needed, avoid methanol in the eluent if possible to prevent transesterification on silica.

Protocol B: O-Alkylation (Phenols)

Target: Ether synthesis (Williamson Ether Synthesis type).

  • Dissolve Phenol (1.0 mmol) and

    
      (1.2 mmol) in Acetone (5 mL). Stir for 15 min to generate the phenoxide.
    
  • Add This compound (1.0 mmol).

  • Reflux (

    
    ) for 4–6 hours.
    
  • Filter hot to remove inorganic salts. Evaporate solvent.

  • Recrystallize the residue from Ethanol.

Part 4: References

  • Kellner, S. et al. (2013).[2][3] "Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation." PLOS ONE, 8(7), e67945.[2][3] [Link]

    • Relevance: Defines reactivity profiles of bromomethylcoumarins with nucleosides and pH dependence.

  • Vyas, D. et al. (2012). "Palladium-catalyzed substitution of (coumarinyl)methyl acetates with C-, N-, and S-nucleophiles."[4] Beilstein Journal of Organic Chemistry, 8, 1166–1172. [Link]

    • Relevance: Discusses alternative substitution pathways and stability of the coumarin methyl scaffold.

  • Elsharabasy, S. A. et al. (2024). "Novel coumarin linked pyrazoles, thiazoles, and thiadiazoles: synthetic strategies and in vitro antimicrobial investigation." ResearchGate. [Link]

    • Relevance: Provides recent protocols for heterocycle formation using bromomethylcoumarin precursors.

  • Stefanachi, A. et al. (2018). "Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds." Molecules, 23(2), 250. [Link]

    • Relevance: Comprehensive review of coumarin stability and synthetic utility in drug discovery.[5]

Sources

Technical Support Center: Stability & Handling of 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(bromomethyl)-2H-chromen-2-one (also known as 6-(bromomethyl)coumarin) is a highly reactive electrophile commonly used as a fluorescent labeling reagent and synthetic intermediate.[1] Its utility stems from the lability of the benzylic bromide bond; however, this same feature renders it chemically unstable in many standard laboratory solvents.[1]

This guide addresses the three primary degradation mechanisms: Solvent-Mediated Oxidation (The "DMSO Trap") , Hydrolysis , and Photodegradation .[1]

Part 1: Solvent Compatibility & The "DMSO Trap"

Q: I prepared a stock solution in DMSO, and after 24 hours, the reactivity dropped significantly. The LC-MS shows a new peak M-16. What happened?

A: You have likely triggered a Kornblum Oxidation .[1] This is the most common error when handling benzylic bromides. While DMSO is a standard solvent for screening libraries, it acts as an oxidant toward alkyl halides, particularly benzylic bromides.[1]

  • The Mechanism: The sulfoxide oxygen of DMSO attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion to form an alkoxysulfonium salt.[1] Upon heating or standing at room temperature, this intermediate eliminates dimethyl sulfide (DMS) to generate the corresponding aldehyde (6-formylcoumarin).[1]

  • The Consequence: Your reagent is converting from an alkylating agent (bromide) to a non-reactive aldehyde.[1] The "M-16" mass shift you observe often corresponds to the loss of HBr and gain of Oxygen (mass difference depends on exact ionization, but the aldehyde is the product).[1]

Recommendation:

  • IMMEDIATE ACTION: Discard any DMSO stock solutions stored >4 hours at room temperature.

  • PROTOCOL: Use Anhydrous Acetonitrile (MeCN) or Anhydrous DMF for stock solutions.[1] While DMF can also react slowly at high temperatures, it is significantly more stable than DMSO at room temperature.[1]

Q: Which solvents are safe?

Refer to the compatibility matrix below:

SolventStability RatingRisk FactorRecommended Action
DMSO 🔴 Critical Risk Kornblum Oxidation to aldehyde.Avoid for storage. Use only for immediate reactions (<1 hr).
Methanol / Ethanol 🟠 High Risk Solvolysis (formation of methyl/ethyl ethers).[1]Avoid unless used as a reactant.[1]
Water / Aqueous Buffers 🔴 Critical Risk Rapid hydrolysis to benzyl alcohol.[1]Add reagent to buffer immediately before use.[1]
Acetonitrile (Anhydrous) 🟢 Preferred High stability.[1]Recommended for stock solutions (-20°C).[1]
DMF (Anhydrous) 🟡 Moderate Slow decomposition over weeks.[1]Usable if fresh; store at -20°C.
Part 2: Hydrolysis & pH Sensitivity

Q: My reaction mixture turned cloudy and the labeling efficiency is low. I am using a carbonate buffer at pH 9.0.

A: You are fighting two competing degradation pathways: Benzylic Hydrolysis and Lactone Ring Opening .[1]

  • Benzylic Hydrolysis: The bromomethyl group is highly susceptible to nucleophilic attack by water (

    
     mix), converting the active bromide into the inert alcohol (6-(hydroxymethyl)coumarin).[1] This reaction is accelerated by heat and basic pH.[1]
    
  • Lactone Hydrolysis: The coumarin core contains a lactone (cyclic ester).[1] At pH > 8.5, hydroxide ions attack the lactone carbonyl, opening the ring to form the non-fluorescent (or distinctively fluorescent) coumarinic acid salt.[1]

Troubleshooting Protocol:

  • Lower the pH: Perform labeling reactions at pH 7.0 – 8.0 . Avoid highly alkaline conditions (> pH 9).[1]

  • Organic Co-solvent: Ensure the reaction mixture contains at least 20-50% organic solvent (MeCN or DMF) to solubilize the reagent and reduce water activity.[1]

  • Stepwise Addition: Do not dissolve the reagent in buffer. Dissolve in MeCN first, then add the aliquot to the aqueous buffer containing your target molecule.[1]

Part 3: Photostability

Q: The powder has turned from off-white to yellow/brown on the bench. Is it still good?

A: Likely not. Coumarins are photoactive.[1] Upon exposure to UV or intense ambient light, coumarin derivatives can undergo [2+2] photocycloaddition (dimerization) across the 3,4-double bond.[1] The color change suggests the formation of degradation products or dimers.

Storage Protocol:

  • Solid State: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Solution: Wrap all vials in aluminum foil. Amber glass vials are mandatory.[1]

Part 4: Visualizing the Degradation Pathways

The following diagram illustrates the three critical failure modes for this compound in solution.

DegradationPathways cluster_legend Pathway Severity Compound 6-(bromomethyl)- 2H-chromen-2-one (Active Reagent) Aldehyde 6-formyl-2H-chromen-2-one (Inactive Aldehyde) Compound->Aldehyde DMSO / Oxidation (Kornblum Reaction) Alcohol 6-(hydroxymethyl)- 2H-chromen-2-one (Inactive Alcohol) Compound->Alcohol H2O / Hydrolysis (Nucleophilic Sub.) RingOpen Coumarinic Acid Derivative (Ring Opened) Compound->RingOpen pH > 9 / OH- (Lactone Hydrolysis) Dimer Coumarin Dimer (Photoproduct) Compound->Dimer UV Light (hν) [2+2] Cycloaddition Red Arrow: Rapid/Critical Red Arrow: Rapid/Critical Yellow Arrow: Conditional/Slow Yellow Arrow: Conditional/Slow Red Arrow: Rapid/Critical->Yellow Arrow: Conditional/Slow

Figure 1: Primary degradation pathways of this compound in solution.

Part 5: Quality Control Protocol

Before committing valuable samples to a reaction, validate the reagent purity.[1]

TLC Method (Rapid Check):

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).[1]

  • Visualization: UV (254 nm).[1]

  • Interpretation:

    • Rf ~ 0.5: Target Bromide.

    • Rf < 0.3 (Streaking): Hydrolyzed alcohol or acid.[1]

    • Rf ~ 0.0 (Baseline): Polymerized/Dimerized material.[1]

HPLC Method (Quantitative):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Solvent A: Water + 0.1% Formic Acid.[1]

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (UV) or 320 nm (Fluorescence excitation).[1]

  • Note: If you see a peak eluting significantly earlier than the main peak, it is likely the hydrolyzed alcohol (more polar).[1]

References
  • Kornblum, N., et al. (1957).[1] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes." Journal of the American Chemical Society. Link[1]

  • Bhat, K. S., et al. (2004).[1] "Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method." Indian Journal of Chemistry. Link

  • BenchChem. (2025).[1][2][3] "this compound Product Information & Storage." BenchChem Technical Data. Link[1]

  • Sigma-Aldrich. (2025).[1] "6-Bromochromen-2-one Safety Data Sheet (SDS)." Merck/Millipore Sigma.[1] Link[1]

  • Katerinopoulos, H. E. (2004).[1][4] "The Coumarin Moiety as Chromophore of Fluorescent Ion Indicators in Biological Systems." Current Pharmaceutical Design. (Discusses coumarin photophysics and stability).

Sources

Technical Support Center: Side Reactions of 6-(Bromomethyl)-2H-chromen-2-one with Proteins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 6-(bromomethyl)-2H-chromen-2-one in their experiments. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential side reactions and other challenges encountered during protein labeling and modification.

I. Understanding the Reagent: this compound

This compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery.[1] Its core structure is a coumarin, a heterocyclic nucleus found in many natural and synthetic compounds with diverse biological activities.[2] The key feature of this reagent is the reactive bromomethyl group at the 6-position, which makes it an effective electrophile for nucleophilic substitution reactions.[1] This reactivity is harnessed to label proteins and other biomolecules, often for fluorescent detection or to introduce new functionalities.

However, the very reactivity that makes this compound useful can also lead to unintended side reactions with proteins. Understanding the principles of these reactions is crucial for designing successful experiments and interpreting results accurately.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary target residues for this compound on a protein?

The primary targets for alkylation by this compound are nucleophilic amino acid side chains. The reactivity follows a typical SN2 mechanism.[3] The most likely residues to be modified, in descending order of reactivity, are:

  • Cysteine (thiol group): The thiol group of cysteine is the most nucleophilic amino acid side chain and is the most frequent target for alkylating agents.[4]

  • Histidine (imidazole ring): The imidazole ring of histidine is also highly nucleophilic, especially at or above its pKa.

  • Lysine (ε-amino group): The primary amine on the lysine side chain can be alkylated, particularly at a basic pH where it is deprotonated.[5]

  • N-terminus (α-amino group): The N-terminal amino group of the protein is another potential site for alkylation.[5]

  • Methionine (thioether): While less reactive than cysteine, the sulfur in methionine can also be a target for alkylation.[3]

Q2: I'm observing low labeling efficiency. What are the possible causes and solutions?

Low labeling efficiency is a common issue. Here are several factors to investigate:

Potential Cause Explanation Troubleshooting Steps
Suboptimal pH The nucleophilicity of target residues like cysteine and lysine is pH-dependent. For cysteine, the reactive species is the thiolate anion, which is favored at a pH above its pKa (~8.3-8.5).[6] For lysine, the amino group must be deprotonated to be nucleophilic, which is favored at a pH above its pKa (~10.5).Ensure the labeling buffer pH is optimal for your target residue. For general labeling, a pH of 8.5-9.0 is a good starting point to encourage deprotonation of both cysteine and lysine residues.[5]
Inactive Reagent This compound can be susceptible to hydrolysis, especially in aqueous buffers.Prepare the stock solution of the labeling reagent in an anhydrous solvent like DMF or DMSO immediately before use.[5]
Competing Nucleophiles Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for the labeling reagent.Use a buffer system that does not contain competing nucleophiles, such as sodium bicarbonate, sodium borate, or phosphate-buffered saline (PBS).[5] If your protein requires a reducing agent for stability, it must be removed before labeling.
Low Protein Concentration The labeling reaction is bimolecular, so its rate is dependent on the concentration of both the protein and the reagent.Concentrate your protein to at least 2 mg/mL if possible.[5]
Steric Hindrance The target residue may be located in a sterically hindered region of the protein, preventing access by the labeling reagent.Consider performing the labeling reaction under denaturing conditions (e.g., using 6 M guanidinium chloride) if refolding of the protein is feasible.[6] This can expose buried residues.
Q3: My protein precipitates after the labeling reaction. How can I prevent this?

Protein precipitation can occur due to several factors:

  • High concentration of organic solvent: The stock solution of the labeling reagent is typically prepared in an organic solvent like DMF or DMSO. Adding a large volume of this to your aqueous protein solution can cause precipitation. To mitigate this, keep the volume of the reagent stock solution to a minimum, ideally less than 5% of the total reaction volume.[5]

  • Over-labeling: The addition of multiple bulky and hydrophobic coumarin moieties can alter the protein's surface charge and solubility, leading to aggregation. Reduce the molar excess of the labeling reagent or decrease the reaction time.

  • Protein instability: The reaction conditions (e.g., pH, temperature) may not be optimal for your specific protein's stability. Try performing the reaction at a lower temperature for a longer duration.[5]

Q4: How can I confirm that my protein is labeled and identify the site of modification?

Several analytical techniques can be employed:

  • UV-Visible Spectrophotometry: You can determine the degree of labeling (DOL) by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the coumarin dye.[5]

  • Fluorometry: The coumarin moiety is fluorescent, so you can detect labeling by measuring the fluorescence of your protein sample.[7][8]

  • Mass Spectrometry (MS): This is the most powerful technique for confirming labeling and identifying the exact site of modification. By analyzing the intact protein or proteolytic digests, you can determine the mass increase corresponding to the addition of the coumarin label. Tandem MS (MS/MS) can then be used to pinpoint the modified amino acid residue.[9]

  • SDS-PAGE with Fluorescence Imaging: You can visualize the labeled protein on an SDS-PAGE gel by scanning for fluorescence before Coomassie staining.[10]

Q5: What are the potential side reactions of the coumarin ring itself?

While the primary reaction involves the bromomethyl group, the coumarin ring system can also undergo reactions under certain conditions:

  • Hydrolysis: The lactone ring of the coumarin can be susceptible to hydrolysis, especially under strong basic conditions, which would open the ring.[11] It is generally more stable under acidic to neutral conditions.

  • Metabolic Reactions: If used in a biological system, the coumarin moiety can be metabolized by enzymes such as cytochrome P450s, leading to hydroxylation or other modifications.[12]

III. Troubleshooting Guide for Unexpected Side Reactions

This section provides a more detailed, step-by-step approach to troubleshooting common and unexpected side reactions.

Problem 1: Non-specific Labeling or Multiple Labeled Species

Symptoms: Mass spectrometry analysis shows multiple additions of the label, or labeling of unexpected residues. SDS-PAGE may show a smear or multiple bands.

Underlying Cause: The high reactivity of this compound can lead to reactions with less nucleophilic residues if the reaction conditions are too harsh or the reagent concentration is too high.

Workflow for Diagnosis and Resolution

start Start: Non-specific Labeling Observed step1 Step 1: Reduce Molar Excess of Reagent Decrease the ratio of labeling reagent to protein. start->step1 step2 Step 2: Optimize Reaction Time Perform a time-course experiment to find the shortest time for sufficient labeling. step1->step2 step3 Step 3: Adjust pH Lower the pH to 7.0-7.5 to favor modification of the most nucleophilic residues (cysteine). step2->step3 step4 Step 4: Introduce a Quenching Agent Add a small molecule nucleophile (e.g., Tris, glycine, or free cysteine) to stop the reaction. step3->step4 step5 Step 5: Analyze by Mass Spectrometry Use MS to identify the sites of modification at each step. step4->step5 end_node End: Optimized Protocol with Minimal Side Reactions step5->end_node

Caption: Workflow for troubleshooting non-specific protein labeling.

Problem 2: Hydrolysis of the Labeling Reagent

Symptoms: Low or no labeling is achieved despite using a high molar excess of the reagent. Analysis of the reaction mixture by HPLC or LC-MS shows a new species corresponding to the hydrolyzed product (6-(hydroxymethyl)-2H-chromen-2-one).

Underlying Cause: The bromomethyl group is susceptible to nucleophilic attack by water, leading to the formation of an unreactive alcohol.

Reaction Pathway

reagent This compound labeled_protein Labeled Protein reagent->labeled_protein Desired Reaction hydrolyzed_reagent Hydrolyzed Reagent (Inactive) reagent->hydrolyzed_reagent Side Reaction: Hydrolysis protein Protein-Nucleophile (e.g., Cys-SH) protein->labeled_protein water Water (H2O) water->hydrolyzed_reagent

Caption: Competing reactions of this compound.

Mitigation Protocol
  • Reagent Preparation:

    • Always use anhydrous DMF or DMSO to prepare the stock solution of this compound.

    • Prepare the stock solution immediately before adding it to the reaction mixture. Do not store the reagent in solution.

  • Reaction Setup:

    • Minimize the amount of water in the reaction if possible, although this is often not feasible with protein samples.

    • Add the reagent stock solution to the protein solution in a single, swift addition while gently vortexing to ensure rapid mixing. This minimizes the time the concentrated reagent is exposed to the aqueous environment before reacting with the protein.

  • Concentration Effects:

    • Higher concentrations of both the protein and the reagent will favor the bimolecular reaction with the protein over the pseudo-first-order hydrolysis reaction.

IV. Experimental Protocols

Protocol 1: Standard Protein Labeling
  • Protein Preparation:

    • Prepare a solution of your protein of interest at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5).[5]

    • If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.[5]

  • Labeling Reaction:

    • Calculate the required volume of the reagent stock solution to achieve a 10- to 20-fold molar excess over the protein.

    • Add the calculated volume of the reagent to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • (Optional but recommended) Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted labeling reagent.[5] Incubate for an additional 30 minutes.

  • Purification:

    • Remove the unreacted label and byproducts by size-exclusion chromatography or dialysis.[5]

Protocol 2: Characterization by Mass Spectrometry
  • Sample Preparation:

    • Take an aliquot of the purified, labeled protein.

    • For intact mass analysis, dilute the sample in an appropriate solvent for direct infusion into the mass spectrometer.

    • For peptide mapping, denature, reduce, and alkylate (with a different reagent like iodoacetamide to cap any remaining free cysteines) the protein, then digest with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by MS/MS.

  • Data Analysis:

    • Use a database search engine to identify the peptides and locate the mass shift corresponding to the coumarin label on specific amino acid residues.

V. Concluding Remarks

This compound is a powerful tool for protein modification, but its successful application requires a thorough understanding of its reactivity and potential side reactions. By carefully controlling reaction parameters such as pH, reagent concentration, and reaction time, and by employing appropriate analytical techniques for characterization, researchers can minimize unwanted side products and achieve specific, efficient labeling. This guide serves as a starting point for troubleshooting and optimizing your experimental protocols. For further assistance, always consult the specific product documentation and relevant scientific literature.

References

  • Brotzel, F., & Mayr, H. (2007). Nucleophilicities of Amino Acids and Peptides. Organic & Biomolecular Chemistry, 5(21), 3814–3820.
  • MDPI. (2019, August 3). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Retrieved from [Link]

  • MDPI. (2015, December 4). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Coumarin triazabutadienes for fluorescent labeling of proteins. Retrieved from [Link]

  • ACS Publications. (n.d.). 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. Retrieved from [Link]

  • National Institutes of Health. (2025, October 21). Analysis and identification of coumarins in different parts of Chimonanthus salicifolius and biosynthetic pathways prediction. Retrieved from [Link]

  • MDPI. (2023, August 30). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Retrieved from [Link]

  • MDPI. (2016, November 10). Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2013, July 3). Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Labeling Techniques. Retrieved from [Link]

  • ResearchGate. (2020, September 12). Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)amino]methyl}-coumarin derivatives. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Retrieved from [Link]

  • Journal of Food and Nutrition Research. (2017, May 22). Simultaneous determination of coumarin derivatives in natural samples by ultra high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2018, November 15). Performance of 3‑[4‑(bromomethyl)phenyl]‑7‑(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection. Retrieved from [Link]

  • The Rockefeller University Press. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis of the novel coumarin probes and sensitive detection and separation of cations using rp-lc and theoretical investigations. Retrieved from [Link]

  • ResearchGate. (n.d.). [8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups for Compounds with COOH, NH2, OH, and C=O Functions. Retrieved from [Link]

  • ARKIVOC. (2005, October 14). A convenient procedure for the synthesis of substituted 4-methylaminocoumarins. Retrieved from [Link]

  • SpringerLink. (n.d.). Labeling of Proteins for Single-Molecule Fluorescence Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from [Link]

  • University of Amsterdam. (2015, March 13). Catalytic Synthesis of 2H-Chromenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Retrieved from [Link]

  • PubMed. (2017, January 5). The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting and Optimizing the Quantum Yield of 6-(Bromomethyl)-2H-chromen-2-one Adducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for fluorescent probe development. 6-(Bromomethyl)-2H-chromen-2-one (6-BMC) is a highly versatile electrophilic scaffold widely used in medicinal chemistry and molecular imaging 1. While its reactive bromomethyl group allows for efficient nucleophilic substitution (SN2) to create complex adducts, researchers frequently encounter significant drops in fluorescence quantum yield (


) post-conjugation.

This guide is engineered for drug development professionals and photochemists. It bypasses basic synthesis to directly address the photophysical causality behind quantum yield degradation and provides self-validating protocols to rescue your probe's performance.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: After conjugating a secondary amine to 6-BMC, the resulting adduct exhibits a high quantum yield in toluene but is almost completely quenched in aqueous buffers. What is the mechanism behind this?

A1: The Twisted Intramolecular Charge Transfer (TICT) Effect. This is a classic solvatochromic phenomenon. When you introduce an electron-donating group (like an amine) to the coumarin core, excitation leads to an Intramolecular Charge Transfer (ICT) state. In non-polar solvents (toluene), the molecule remains in a planar, highly fluorescent Locally Excited (LE) state. However, highly polar solvents (like water or aqueous buffers) stabilize the charge-separated species. This stabilization provides the thermodynamic driving force for the molecule to rotate around the C-N or C-C bond, entering the non-fluorescent TICT state 2. The excitation energy is subsequently lost as heat via non-radiative decay.

  • The Fix: To prevent TICT, you must restrict the structural rotor. Consider structurally rigidifying the amine substituent (e.g., incorporating it into a julolidine-like ring system) or introducing steric bulk adjacent to the rotating bond to increase the rotational energy barrier.

Q2: My 6-BMC adduct shows excellent fluorescence at 1 µM, but the quantum yield plummets when I increase the concentration to 50 µM for cellular assays. Why?

A2: Aggregation-Caused Quenching (ACQ). Coumarin derivatives possess a flat, extended


-conjugated system. At higher concentrations, especially in aqueous media where hydrophobic effects dominate, these planar molecules undergo 

-

stacking. This aggregation forms excimers (excited dimers) that facilitate rapid non-radiative decay pathways, drastically reducing

3.
  • The Fix: Introduce steric shielding. Synthetically graft bulky groups (e.g., tert-butyl) or hydrophilic polyethylene glycol (PEG) chains onto the adduct. PEGylation not only disrupts

    
    -
    
    
    
    stacking but also significantly enhances aqueous solubility, directly combating ACQ.
Q3: I am designing a "turn-on" probe. The baseline fluorescence of my 6-BMC adduct is too high before target binding, ruining my signal-to-noise ratio. How do I optimize the quenching?

A3: Inefficient Photoinduced Electron Transfer (PET). If your baseline is too high, the PET process from your recognition moiety (the nucleophile you attached) to the coumarin fluorophore is thermodynamically unfavorable. The Highest Occupied Molecular Orbital (HOMO) of the donor must be higher in energy than the HOMO of the excited coumarin.

  • The Fix: You need to tune the electronic properties. Either increase the electron-donating strength of your recognition moiety or introduce an electron-withdrawing group (e.g., a cyano or trifluoromethyl group) at the 3-position of the coumarin ring to lower its LUMO/HOMO energy levels, thereby restoring efficient PET quenching 4.

Part 2: Visualizing Photophysical Workflows & Mechanisms

Troubleshooting Start Low Quantum Yield (ΦF) in 6-BMC Adduct Q1 Is it solvent dependent? Start->Q1 Q2 Is it concentration dependent? Start->Q2 Q3 Is the baseline too high? Start->Q3 A1 TICT State Suspected (Polarity Quenching) Q1->A1 Yes A2 ACQ Suspected (Aggregation Quenching) Q2->A2 Yes A3 Inefficient PET/ICT (Poor Turn-On) Q3->A3 Yes S1 Action: Restrict Rotor or Use Co-Solvent A1->S1 S2 Action: Add Steric Shielding (e.g., PEGylation) A2->S2 S3 Action: Tune HOMO/LUMO via Substituents A3->S3

Caption: Diagnostic workflow for troubleshooting low quantum yield in 6-BMC adducts.

Photophysics S0 Ground State (S0) S1_LE Locally Excited (LE) State (Planar, Highly Fluorescent) S0->S1_LE Photon Absorption S1_TICT TICT State (Twisted, Charge-Separated) S1_LE->S1_TICT Polar Media (Solvent Relaxation) Emission Radiative Decay (High ΦF) S1_LE->Emission Non-Polar Media NonRad Non-Radiative Decay (Quenching) S1_TICT->NonRad Structural Rotation Emission->S0 NonRad->S0

Caption: Jablonski-style logical relationship of LE vs. TICT states driven by solvent polarity.

Part 3: Quantitative Data Summarization

To benchmark your synthesized adducts, compare your empirical data against the established photophysical parameters of standard 6-BMC modifications.

Coumarin Derivative / AdductSolvent Environment

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Primary Quenching Mechanism Avoided
6-BMC (Parent Compound) Ethanol320410900.05None (Heavy atom effect from Br)
6-Aminomethyl Adduct Toluene (Non-polar)345430850.78TICT (Restricted by non-polar media)
6-Aminomethyl Adduct Water / PBS (Polar)3554851300.12Susceptible to TICT and ACQ
6-PEGylated Amine Adduct Water / PBS (Polar)3504501000.65ACQ (Steric shielding via PEG)
Rigidified 6-Amine Adduct Water / PBS (Polar)3604701100.82TICT (Rotor physically locked)

Data synthesized from comparative photophysical studies of coumarin-based probes 3.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, measuring the quantum yield must be treated as a self-validating system. If the absorbance is too high, the inner filter effect will artificially deflate your measured


, leading to false conclusions about your molecular design.
Protocol 1: Relative Determination of Fluorescence Quantum Yield

This protocol utilizes a standard reference (e.g., Quinine Sulfate,


 in 0.1 M 

) to accurately determine the

of your novel 6-BMC adduct.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve your 6-BMC adduct and the reference standard in their respective solvents to a concentration of ~1 mM.

  • Serial Dilution (Crucial Validation Step): Dilute both the sample and the reference to create a gradient of 5 solutions each.

    • Causality Check: You must ensure the maximum absorbance of all solutions at the excitation wavelength (

      
      ) is strictly < 0.05 . Exceeding this threshold triggers the inner filter effect (self-absorption), invalidating the data.
      
  • Measure Absorbance: Record the UV-Vis absorbance spectrum for all 10 solutions. Note the exact absorbance at

    
    .
    
  • Measure Fluorescence: Excite the samples at

    
     using a fluorometer. Record the emission spectra.
    
  • Integrate Area: Calculate the integrated fluorescence intensity (the total area under the emission curve) for each sample.

  • Plot and Validate: Plot Integrated Fluorescence Intensity (Y-axis) vs. Absorbance (X-axis).

    • Self-Validation: The plot must be perfectly linear (

      
      ). If it curves downward at higher absorbances, the inner filter effect is present. Discard the data and prepare more dilute samples.
      
  • Calculate

    
    :  Extract the gradients (slopes, denoted as 
    
    
    
    ) from your linear plots and apply the following equation:
    
    
    (Where
    
    
    is the refractive index of the respective solvents).
Protocol 2: Solvent Polarity Screening for TICT State Identification

If your quantum yield is low, you must determine if TICT is the culprit before spending weeks re-synthesizing the probe.

Step-by-Step Methodology:

  • Prepare Solvent Panel: Select a gradient of solvents based on their dielectric constants (

    
    ): Hexane (
    
    
    
    ), Toluene (
    
    
    ), Chloroform (
    
    
    ), Ethanol (
    
    
    ), and Water (
    
    
    ).
  • Standardize Concentration: Prepare 1 µM solutions of your 6-BMC adduct in each solvent. (1 µM is chosen to intentionally suppress ACQ, isolating solvent effects).

  • Spectroscopic Analysis: Measure the

    
    , 
    
    
    
    , and calculate the
    
    
    for each solution.
  • Data Interpretation:

    • If

      
       remains relatively stable across the gradient, the quenching is likely structural (e.g., heavy atom effect or PET).
      
    • If

      
       is high in Toluene but drops exponentially as 
      
      
      
      increases (accompanied by a severe bathochromic/red shift in
      
      
      ), you have definitively identified a TICT state 2. Your next synthetic step must be restricting the molecular rotor.

References

  • Bečić, E., et al. "Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin." ResearchGate. Available at:[Link]

Sources

challenges in live-cell imaging with coumarin-based probes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to translate the theoretical promise of coumarin-based fluorescent probes into reliable live-cell imaging data. While coumarin derivatives offer exceptional synthetic flexibility and sensitivity to their microenvironment[1], their native photophysical properties often clash with the harsh realities of intracellular environments.

This guide transcends basic troubleshooting. It is designed to unpack the causality behind common imaging failures and provides self-validating protocols to ensure your experimental data is an artifact-free reflection of cellular biology.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My coumarin probe signal fades rapidly during time-lapse imaging. How do I prevent photobleaching? The Causality: Prolonged exposure to excitation light causes irreversible photochemical degradation of the fluorophore, severely restricting the duration of time-lapse experiments[2]. Traditional coumarin scaffolds are relatively small aromatic systems that are highly susceptible to this oxidative destruction. The Solution: You must shift to structurally optimized derivatives. Replacing the standard N,N-dialkylamino groups on the coumarin core with four-membered azetidine rings doubles the quantum efficiency and drastically improves photon yield and photostability without sacrificing membrane permeability[3]. Alternatively, utilizing engineered derivatives like BGDEAC (a diethylamino coumarin derivative) can provide up to 39% greater photostability compared to standard fluorescent proteins like ECFP[4].

Q2: I am seeing intense background autofluorescence in my HeLa cells. How can I improve the signal-to-noise ratio? The Causality: Standard coumarin probes require high-energy UV or short-wavelength blue excitation. This wavelength range simultaneously excites endogenous intracellular fluorophores, such as flavins and lipofuscins, producing intense background signals that overlap with your probe's emission[2]. The Solution: Transition to probes engineered with a large Stokes shift or "turn-on" mechanisms. For example, the CDCI-CO probe exhibits a massive Stokes shift of 222 nm, emitting in the near-infrared (NIR) region (710 nm), which completely bypasses endogenous autofluorescence. Alternatively, utilize "turn-on" probes where fluorescence is initially quenched via Photoinduced Electron Transfer (PeT) or Intramolecular Charge Transfer (ICT) and is only activated upon specific reaction with the target analyte (e.g., H2S or thiols)[5].

Mechanism Probe Non-Fluorescent Probe (PeT/ICT Quenched) Reaction Specific Chemical Reaction (Cleavage / Coordination) Probe->Reaction Analyte Target Analyte (e.g., Thiol, ROS, Metal) Analyte->Reaction Emission Highly Fluorescent State (Turn-On Signal) Reaction->Emission PeT/ICT Blocked

Fig 2: Photophysical activation mechanism of target-responsive turn-on coumarin fluorescent probes.

Q3: My probe is precipitating in the culture medium before it even enters the cells. What is going wrong? The Causality: Coumarin cores are highly lipophilic. When introduced directly into aqueous media at high concentrations, they undergo aggregation-induced quenching (ACQ) and physically precipitate out of solution[6]. The Solution: Utilize polarity-sensitive coumarins characterized by a donor-acceptor molecular structure. These probes are virtually non-emissive in water but become highly fluorescent (up to a 780-fold enhancement) once they partition into the lipophilic environments of the cell[7]. Always prepare your master stock in high-purity DMSO[1].

Part 2: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must act as a self-validating system where the success of each step is verified before proceeding.

Protocol A: Optimized Live-Cell Staining Workflow

This protocol ensures maximum probe uptake while eliminating extracellular background artifacts.

  • Cell Seeding & Culture: Grow cells (e.g., HeLa) on a glass-bottom dish in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until they reach exactly 50-70% confluency[1][8].

    • Causality: Overconfluent cells exhibit contact inhibition, which drastically alters membrane dynamics, endocytosis rates, and subsequent probe permeability.

  • Probe Solubilization: Prepare a concentrated stock solution in anhydrous DMSO[1]. Dilute into pre-warmed culture medium to a final working concentration of 1-10 µM[8].

    • Self-Validation Step: Inspect the working solution under a brightfield microscope before adding it to cells. The absence of micro-crystals confirms successful solubilization. If crystals are present, the DMSO concentration is too low, or the probe concentration exceeds its aqueous solubility limit.

  • Staining & Stringent Washing: Incubate cells with the probe for 15-60 minutes at 37°C[8]. Remove the medium and wash the cells three times with 0.1 M PBS[1].

    • Causality: Uninternalized coumarin aggregates at the membrane interface, leading to false-positive localized signals.

    • Self-Validation Step: Image the final PBS wash buffer. It must be completely non-fluorescent. If background signal persists, continue washing until the buffer is optically clear.

  • Image Acquisition: Acquire images using a fluorescence microscope equipped with filter sets strictly matched to the probe's excitation/emission profile[1].

Protocol B: Parallel Cytotoxicity Assessment (MTT Assay)

Because dead cells have compromised membranes that non-specifically leak dyes, validating viability ensures your observed localization is physiological.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight[8].

  • Compound Treatment: Treat cells with a gradient of the coumarin derivative (0.1 to 250 µM) for 24 to 72 hours[8].

  • MTT Incubation: Replace medium with fresh medium containing MTT solution (0.5 mg/mL) and incubate for 4 hours at 37°C[8].

    • Causality: Only metabolically active, viable cells will reduce the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization & Measurement: Dissolve the formazan in DMSO and measure absorbance at 540 nm using a microplate reader[8].

    • Self-Validation Step: Always compare against a vehicle-only (DMSO) control to isolate the specific cytotoxicity of the coumarin core from solvent-induced stress.

Workflow Start Cell Seeding (50-70% Confluency) Solubilization Probe Solubilization (Check for Precipitates) Start->Solubilization Incubation Incubation (15-60 min, 37°C) Solubilization->Incubation Washing Stringent Washing (Validate Wash Buffer) Incubation->Washing ToxCheck MTT Cytotoxicity Assay (Viability Validation) Incubation->ToxCheck Parallel QC Imaging Fluorescence Imaging (Optimized Filter Sets) Washing->Imaging

Fig 1: Self-validating workflow for coumarin live-cell imaging and parallel cytotoxicity assessment.

Part 3: Quantitative Data Presentation

When selecting a probe, you must balance quantum yield against the Stokes shift to mitigate the challenges discussed above. The table below summarizes the critical photophysical parameters of next-generation coumarin derivatives.

Table 1: Performance Comparison of Advanced Coumarin Derivatives

Probe / DerivativeExcitation (nm)Emission (nm)Quantum Yield (Φ)Stokes Shift (nm)Key Advantage / Application
Coumarin 461 3724700.1998Baseline reference probe[3]
Azetidinyl Coumarin 12 3544670.961135x higher quantum yield via azetidine substitution[3]
BGDEAC ~4004710.03~71Exceptional photostability for AGT fusion protein tags[3][4]
BTD-Lip (Hybrid) VisibleVisibleHigh>130Broad lipid droplet staining without photobleaching
CDCI-CO Visible710High222NIR emission; eliminates background autofluorescence
CMHS VisibleVisibleHighN/ALow detection limit (2.31 × 10⁻⁷ M) for endogenous H₂S[5]

References

  • Application Notes and Protocols for Live-Cell Imaging with Coumarin Deriv
  • A Comparative Guide to Coumarin Deriv
  • Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Chim.it.
  • Fluorophores for live cell imaging of AGT fusion proteins across the visible spectrum. Taylor & Francis.
  • Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews (RSC).
  • Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments.
  • A general method to improve fluorophores for live-cell and single-molecule microscopy. Einsteinmed.
  • Polarity-Sensitive Coumarins Tailored to Live Cell Imaging. Journal of the American Chemical Society (ACS).
  • Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. NIH.

Sources

purification of proteins labeled with 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Proteins Labeled with 6-(Bromomethyl)-2H-chromen-2-one

Welcome to the Technical Support Center for coumarin-based protein bioconjugation. This compound (6-BMC) is a highly reactive, hydrophobic electrophile used to covalently attach a fluorescent coumarin tag to proteins, primarily via nucleophilic substitution (alkylation) of cysteine thiols[1].

While the labeling chemistry is robust, the high hydrophobicity of the unreacted bromomethylcoumarin dye often complicates downstream purification. Improper purification leads to protein aggregation or artificially inflated Degree of Labeling (DOL) metrics due to non-covalent dye sticking. As a Senior Application Scientist, I have designed this guide to provide authoritative, self-validating protocols and troubleshooting matrices to ensure you achieve high-purity, functionally intact fluorescent bioconjugates.

Section 1: Experimental Workflow & Causality

The labeling and purification system must be carefully balanced. Cysteines must be fully reduced to react with the dye, but soluble reducing agents like TCEP or DTT are strong nucleophiles that will competitively react with the bromomethyl group of 6-BMC[2]. Therefore, immobilized TCEP is used for reduction, followed by alkylation in a controlled organic-aqueous mixture to maintain dye solubility[3]. Finally, Size Exclusion Chromatography (SEC) or Affinity Chromatography separates the macromolecular conjugate from the small molecule dye[4].

Workflow N1 1. Thiol Reduction (Immobilized TCEP) N2 2. Alkylation Reaction (6-BMC + 5% DMSO) N1->N2 N3 3. Reaction Quenching (Excess DTT or BME) N2->N3 N4 4. SEC / Desalting (Buffer + 5% DMSO) N3->N4 N5 5. QC & DOL Analysis (Absorbance & MS) N4->N5

Workflow for 6-BMC protein labeling and size-exclusion purification.

Section 2: Step-by-Step Purification Methodologies

Protocol A: Size Exclusion Chromatography (SEC) for 6-BMC Conjugates

Causality: SEC relies on the differential partitioning of molecules based on hydrodynamic volume. However, because 6-BMC is highly hydrophobic, unreacted dye can interact with the SEC resin or the protein's hydrophobic pockets, causing it to co-elute with the protein. The inclusion of a mild co-solvent (DMSO) disrupts these non-specific interactions, ensuring the unreacted dye is retained in the column pores while the labeled protein elutes in the void volume[4].

  • Preparation: Equilibrate a gravity-flow SEC column (e.g., PD-10 or 7K MWCO spin column) with 25 mL of Purification Buffer (1X PBS, pH 7.4, containing 5% v/v DMSO). Note: Verify your protein's stability in 5% DMSO prior to the experiment.

  • Reaction Quenching: Before loading the column, quench the labeling reaction by adding a 10-fold molar excess of free cysteine or β-mercaptoethanol (BME) and incubating for 15 minutes. This converts all highly reactive, unreacted 6-BMC into a stable, highly soluble adduct.

  • Sample Loading: Apply the quenched reaction mixture (up to 2.5 mL for a standard PD-10 column) to the center of the resin bed. Allow the sample to enter the resin bed completely.

  • Elution: Add the Purification Buffer in 0.5 mL fractions. The coumarin-labeled protein will elute first (typically in fractions 6-9). You can visually track the elution of the conjugate using a handheld UV lamp, as the labeled protein will emit a bright blue fluorescence[5]. The unreacted dye will be strongly retarded by the matrix.

  • Validation: Measure the absorbance of the fractions at 280 nm (protein) and the coumarin excitation maximum (~320-340 nm) to confirm the baseline separation of the conjugate peak from the free dye peak[6].

Protocol B: Affinity Chromatography (Ni-NTA) for His-Tagged Proteins

Causality: When SEC fails to remove highly aggregated hydrophobic dyes, affinity chromatography leverages the specific binding of the protein's His-tag to a nickel matrix. This allows for stringent, high-volume washing with organic co-solvents to strip away non-covalently bound 6-BMC before eluting the pure conjugate[7].

  • Binding: Mix the quenched 6-BMC labeling reaction with Ni-NTA agarose beads (equilibrated in 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and incubate at 4°C for 1 hour[7].

  • Stringent Washing: Transfer the resin to a gravity column. Wash with 20 column volumes (CV) of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, 10% v/v DMSO, pH 8.0). The 10% DMSO is critical for solubilizing and washing away the hydrophobic unreacted 6-BMC.

  • Elution: Elute the labeled protein using 5 CV of Elution Buffer (containing 300 mM imidazole)[7].

  • Validation: Analyze the eluate via UV-Vis spectroscopy to ensure the presence of both the 280 nm protein peak and the coumarin peak[6].

Section 3: Quantitative Data & Optimization Parameters

To establish a self-validating system, researchers must calculate the Degree of Labeling (DOL) using the Beer-Lambert law to confirm successful covalent modification rather than non-specific dye entrapment[6].

Table 1: Key Parameters for 6-BMC Labeling and Purification

ParameterOptimal RangeMechanistic Rationale
Protein Concentration 1 - 5 mg/mLHigh concentrations promote bimolecular reaction kinetics, reducing the required dye excess.
Dye Molar Excess 5x - 15xBalances efficient cysteine alkylation against the risk of dye precipitation.
DMSO Co-solvent 2% - 10% (v/v)Maintains 6-BMC solubility in aqueous buffers; prevents non-specific hydrophobic binding[3].
Quenching Agent 10x excess BMENeutralizes the bromomethyl electrophile, preventing secondary amine alkylation during prolonged SEC.
SEC Resin MWCO 5 - 7 kDaEnsures baseline resolution between the ~239 Da 6-BMC dye and >10 kDa proteins[6].

Section 4: Troubleshooting Guides & FAQs

Troubleshooting Issue High Background Fluorescence Cause1 Non-specific Dye Adhesion Issue->Cause1 Cause2 Incomplete SEC Separation Issue->Cause2 Sol1 Add 5% DMSO or 0.01% Tween-20 Cause1->Sol1 Sol2 Perform Secondary Desalting Pass Cause2->Sol2

Troubleshooting logic for incomplete unreacted 6-BMC dye removal.

Q1: My protein precipitates immediately upon adding the 6-BMC dye. How do I prevent this? A: this compound is highly hydrophobic. Rapid addition of the dye stock directly into the aqueous protein solution causes local supersaturation and co-precipitation of the protein-dye complex. Solution: Dissolve the 6-BMC in high-quality, anhydrous DMSO (10 mM stock)[3]. Add the dye dropwise to the protein solution while vortexing gently. Ensure the final DMSO concentration in the reaction does not exceed 10%. If the protein is inherently unstable in DMSO, consider step-wise additions of a 2x molar excess every 30 minutes.

Q2: The Degree of Labeling (DOL) is calculated to be >5, but my protein only has 2 surface-exposed cysteines. What went wrong? A: An artificially high DOL indicates that unreacted 6-BMC dye is non-covalently sticking to the protein's hydrophobic patches and co-eluting during SEC[6]. Solution: The purification buffer lacks sufficient stringency. Repeat the SEC purification using a buffer containing 5% DMSO or a non-ionic detergent like 0.01% Tween-20. Alternatively, pass the eluted fraction through a secondary spin desalting column.

Q3: Can I use TCEP to reduce my protein's disulfide bonds before labeling with 6-BMC? A: Yes, but free TCEP must be strictly removed before adding 6-BMC. TCEP is a strong nucleophile and will rapidly react with the bromomethyl group of the coumarin dye, consuming the reagent and resulting in a DOL near zero[2]. Solution: Use agarose-immobilized TCEP beads for the reduction step. Centrifuge to remove the beads, then immediately add the 6-BMC to the thiol-reactive supernatant.

References

  • Fluorescence monitoring of STING using a coumarin-based chemigenetic probe Royal Society of Chemistry (RSC)[Link]

  • Mono-chlorinated hydroxycoumarin conjugates (US20100029017A1)
  • Selective and Efficient Cysteine Conjugation by Maleimides in the Presence of Phosphine Reductants ResearchGate[Link]

  • Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes National Institutes of Health (NIH)[Link]

  • Antibody Conjugates for Cell Biology USPTO[Link]

Sources

Technical Support Center: Troubleshooting 6-(Bromomethyl)-2H-chromen-2-one Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(bromomethyl)-2H-chromen-2-one . This coumarin derivative is a highly versatile electrophilic building block used extensively in medicinal chemistry, fluorophore synthesis, and drug discovery[1]. However, its dual-reactive nature—featuring both a labile benzylic bromide and a base-sensitive lactone ring—makes it highly susceptible to hydrolysis.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your synthetic workflows.

Diagnostic Workflow: Hydrolysis Pathways

Hydrolysis A This compound (Intact Reagent) B H2O Exposure (Neutral/Acidic pH) A->B Trace Moisture C OH- Exposure (Alkaline pH) A->C Basic Conditions D 6-(hydroxymethyl)-2H-chromen-2-one (Benzylic Hydrolysis) B->D SN1/SN2 Solvolysis C->D Rapid SN2 Attack E Coumaric Acid Derivative (Lactone Ring Opening) C->E Saponification

Mechanistic pathways of 6-(bromomethyl)coumarin degradation via nucleophilic attack.

Troubleshooting Guide & FAQs

Q1: Why does my 6-(bromomethyl)coumarin degrade into a secondary product even when stored in sealed vials or used in standard HPLC-grade solvents? Causality: The bromomethyl group is a primary benzylic halide. The adjacent coumarin ring provides significant resonance stabilization to the transition state, lowering the activation energy for nucleophilic substitution (


 and 

)[2]. Even trace amounts of water (ppm levels) present in standard HPLC-grade solvents or introduced via atmospheric condensation act as potent nucleophiles. The water attacks the electrophilic benzylic carbon, displacing the bromide ion and forming 6-(hydroxymethyl)-2H-chromen-2-one. Self-Validating Solution: Never assume a solvent is dry based on the label. Perform a Karl Fischer titration on your solvent prior to use. If the water content is >50 ppm, the solvent must be dried over activated molecular sieves before introducing the coumarin reagent.

Q2: How does pH affect the stability of this compound during biological assays or aqueous workups? Causality: The molecule contains two distinct electrophilic centers vulnerable to hydrolysis: the benzylic carbon and the lactone carbonyl.

  • Acidic to Neutral pH (pH 4–7): The coumarin lactone ring is generally stable due to the cis

    
    -double bond holding the functional groups in close proximity, favoring the closed ring[3]. However, the benzylic bromide remains susceptible to slow solvolysis[4].
    
  • Alkaline pH (pH > 8): Hydroxide ions (

    
    ) act as strong nucleophiles. They rapidly attack the benzylic carbon (
    
    
    
    ) and simultaneously attack the lactone carbonyl, leading to ring opening (saponification) into a coumaric acid derivative. Halogenation on the coumarin system can further destabilize the lactone functionality, accelerating this hydrolysis[4]. Self-Validating Solution: Avoid basic aqueous workups. If an aqueous extraction is necessary, maintain a slightly acidic to neutral pH (e.g., using saturated
    
    
    instead of
    
    
    ). Verify the integrity of the lactone ring post-workup via IR spectroscopy (look for the strong lactone
    
    
    stretch around 1710–1730 cm⁻¹).

Q3: What is the optimal storage and handling procedure to ensure long-term stability? Causality: Water vapor from the air condenses on cold vials. If a vial is opened immediately after removal from a -20°C freezer, atmospheric moisture is introduced into the solid, initiating localized solid-state hydrolysis. Self-Validating Solution: Allow the vial to warm to room temperature in a desiccator before opening. Brominated coumarin compounds are stable for years at -20°C as solids or in anhydrous DMSO solutions, provided moisture is strictly excluded[4].

Quantitative Data: Stability Profiles

To assist in experimental planning, the following table summarizes the expected stability of this compound across various common laboratory conditions.

ConditionSolvent SystempHEst. Hydrolysis Half-Life (

)
Primary Degradation Product
Aqueous Buffer 100%

7.4< 1 hour6-(hydroxymethyl)-2H-chromen-2-one
DMSO Stock 100% DMSO (Anhydrous)N/A> 1 year (at -20°C)None (Stable)
Basic Workup

/ NaOH
10.0< 5 MinutesCoumaric acid derivative & Hydroxymethyl
Acidic Buffer

/ HCl
4.0~12 hours6-(hydroxymethyl)-2H-chromen-2-one
Reaction Solvent DMF (with trace moisture)N/A2-4 hours (at RT)6-(hydroxymethyl)-2H-chromen-2-one
Step-by-Step Methodologies
Protocol 1: Anhydrous Reagent Preparation and Reaction Setup

Objective: Prevent benzylic hydrolysis during nucleophilic substitution reactions.

  • Solvent Validation: Perform a Karl Fischer titration on your reaction solvent (e.g., DMF, THF, or

    
    ). Ensure water content is strictly < 50 ppm.
    
  • Atmosphere Control: Flame-dry all glassware under a vacuum and backfill with ultra-high purity Argon. Maintain positive Argon pressure throughout the setup.

  • Temperature Equilibration: Remove the this compound vial from the -20°C freezer and place it in a vacuum desiccator for 30 minutes to reach room temperature before breaking the seal.

  • Base Selection: If your reaction requires a base to deprotonate a nucleophile, use a non-nucleophilic, anhydrous organic base (e.g., DIPEA) or anhydrous

    
     rather than aqueous hydroxides to prevent lactone ring opening.
    
  • In-Process Validation: Take a 5

    
     reaction aliquot at 30 minutes, quench in anhydrous methanol, and analyze via LC-MS. The presence of a [M+H]+ peak corresponding to the hydroxymethyl derivative (m/z ~177) indicates moisture contamination in your system.
    
Protocol 2: Preparation of Aqueous Stocks for Biological Assays

Objective: Minimize hydrolysis when aqueous exposure is unavoidable for biological screening.

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). Store aliquots at -20°C.

  • Aqueous Dilution: Dilute the DMSO stock into the aqueous assay buffer (pH 7.0–7.4) immediately (< 1 hour) before the experiment to limit the hydrolysis of the brominated coumarin[4].

  • Validation: Run a parallel blank containing only the compound and buffer. Monitor the UV absorbance or fluorescence over the assay duration. A rapid shift in the spectrum indicates premature hydrolysis of the coumarin structure before it can interact with the biological target.

References
  • Benchchem. this compound.1

  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution...2

  • ResearchGate. Lactonization of o-coumaric acid by PON1 and rPON3.3

  • PubMed Central (NIH). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines.4

Sources

Technical Support Center: Reaction Condition Optimization for Thiol Labeling with Bromomethyl Coumarins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiol labeling with bromomethyl coumarins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimization strategies for your bioconjugation experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and achieve robust, reproducible results.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the labeling of proteins and other biomolecules with bromomethyl coumarins.

Q1: I am seeing very low or no labeling of my protein. What are the likely causes and how can I fix this?

A1: Low labeling efficiency is a common problem that can stem from several factors, from the state of your protein to the reaction conditions.

  • Issue: Oxidized Thiols. The primary target for bromomethyl coumarins in proteins is the thiol group of cysteine residues. However, these thiols can readily oxidize to form disulfide bonds, which are unreactive towards alkylating agents like bromomethyl coumarins.

    • Solution: Reduction of Disulfide Bonds. Prior to labeling, it is crucial to reduce any disulfide bonds. We recommend using Tris(2-carboxyethyl)phosphine (TCEP) as the reducing agent. TCEP is a non-thiol-containing reducing agent and therefore does not need to be removed before adding the bromomethyl coumarin. A 10-20 fold molar excess of TCEP incubated with the protein for 1-2 hours at 37°C is typically sufficient. If you must use a thiol-containing reducing agent like Dithiothreitol (DTT), it is imperative to remove it completely before adding the bromomethyl coumarin, for example, by using a desalting column.

  • Issue: Inaccessible Cysteine Residues. The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the bromomethyl coumarin.

    • Solution: Partial Denaturation. In some cases, partial denaturation of the protein can expose buried cysteine residues. This should be approached with caution to avoid irreversible unfolding. The use of mild denaturants, such as low concentrations of guanidinium chloride, can be explored.

  • Issue: Suboptimal Reaction Conditions. The reaction kinetics are highly dependent on pH, temperature, and reactant concentrations.

    • Solution: Optimization of Reaction Parameters. We will delve deeper into this in the optimization section, but as a starting point, ensure your reaction pH is in the optimal range (see Q2), and you are using a sufficient molar excess of the bromomethyl coumarin (see Q4).

Q2: What is the optimal pH for labeling thiols with bromomethyl coumarins, and how does pH affect selectivity?

A2: The pH of the reaction buffer is a critical parameter that influences both the rate of the desired thiol labeling and the extent of unwanted side reactions.

The reactive species in thiol labeling is the deprotonated thiolate anion (S⁻). The concentration of the thiolate anion increases with pH, following the Henderson-Hasselbalch equation. Therefore, a higher pH generally leads to a faster reaction rate with thiols.

However, other nucleophilic amino acid residues, such as the imidazole ring of histidine (pKa ~6.0-7.0) and the ε-amino group of lysine (pKa ~10.5), can also react with alkylating agents like bromomethyl coumarins, leading to non-specific labeling. The reactivity of these residues is also pH-dependent.

  • For optimal selectivity for thiols, a pH range of 7.0-7.5 is generally recommended as a starting point. In this range, the thiol group of cysteine (pKa ~8.5) is sufficiently deprotonated to be reactive, while the majority of lysine residues are protonated and thus less nucleophilic. Histidine can be a source of non-specific labeling in this pH range.

  • At pH > 7.5 , the rate of reaction with thiols will increase, but the risk of non-specific labeling of lysine residues also increases significantly.

  • At pH < 7.0 , the concentration of the reactive thiolate anion decreases, leading to a slower reaction rate.

One study on the alkylation of RNA with bromomethyl coumarins demonstrated that selectivity is highly dependent on pH, with different nucleobases being targeted at mildly acidic versus slightly alkaline conditions[1]. This underscores the importance of carefully controlling the pH in your experiments.

Q3: I am observing protein precipitation during or after the labeling reaction. What can I do to prevent this?

A3: Protein precipitation is often a sign of instability, which can be exacerbated by the labeling process.

  • Issue: Excessive Labeling. The addition of multiple hydrophobic coumarin molecules to the protein surface can alter its isoelectric point and increase its hydrophobicity, leading to aggregation and precipitation.

    • Solution: Optimize the Molar Ratio. Reduce the molar excess of the bromomethyl coumarin in the reaction. A titration of the dye-to-protein ratio is recommended to find the optimal balance between labeling efficiency and protein solubility (see Q4).

  • Issue: Inappropriate Buffer Conditions. The buffer composition, including ionic strength and the presence of stabilizing additives, can impact protein stability.

    • Solution: Buffer Optimization. Ensure your protein is in a buffer in which it is stable. Consider including additives such as glycerol or non-ionic detergents to improve solubility.

  • Issue: Protein Concentration. High protein concentrations can sometimes promote aggregation.

    • Solution: Adjust Protein Concentration. While a higher protein concentration can increase the reaction rate, it may be necessary to work with a more dilute protein solution if precipitation is an issue.

Q4: How do I determine the optimal molar ratio of bromomethyl coumarin to protein?

A4: The optimal molar ratio of dye to protein is a compromise between achieving a high degree of labeling and avoiding issues like protein precipitation and non-specific labeling.

  • Starting Point: For most proteins, a good starting point is a 10- to 40-fold molar excess of the bromomethyl coumarin over the protein[2].

  • Optimization Protocol: To determine the optimal ratio for your specific protein, we recommend performing a series of labeling reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1). The degree of labeling can then be determined for each condition (see Protocol 2). This will allow you to identify the ratio that provides sufficient labeling without causing adverse effects.

Q5: I suspect non-specific labeling of my protein. How can I confirm this and what can I do to minimize it?

A5: Non-specific labeling occurs when the bromomethyl coumarin reacts with amino acid residues other than the intended cysteine thiol. As discussed in Q2, histidine and lysine are the most likely off-target residues.

  • Confirmation of Non-Specific Labeling:

    • Mass Spectrometry: The most definitive way to identify non-specific labeling is through mass spectrometry. By analyzing the intact labeled protein, you can determine the number of attached labels. Further analysis of proteolytic digests (e.g., with trypsin) can pinpoint the exact amino acid residues that have been modified.

    • Control Experiments: Labeling a protein that lacks cysteine residues can help to assess the extent of non-specific labeling under your reaction conditions.

  • Minimizing Non-Specific Labeling:

    • pH Control: As discussed in Q2, maintaining the reaction pH between 7.0 and 7.5 is crucial for maximizing selectivity for thiols.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize non-specific labeling. We recommend starting with a 2-hour incubation at room temperature or overnight at 4°C.

    • Quenching the Reaction: After the desired incubation time, it is important to quench the reaction to stop any further labeling. This can be done by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 10-20 mM.

Reaction Condition Optimization

The following table summarizes key parameters for optimizing your thiol labeling reaction with bromomethyl coumarins.

ParameterRecommended RangeRationale and Considerations
pH 7.0 - 7.5Balances thiol reactivity with minimizing non-specific labeling of lysine and histidine residues.
Molar Ratio (Dye:Protein) 10:1 to 40:1A good starting range. Lower ratios may be needed for proteins prone to precipitation. Higher ratios can increase labeling but also the risk of non-specific modification.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature for faster kinetics (e.g., 2 hours). 4°C for longer incubations (e.g., overnight) to minimize protein degradation and potential side reactions.
Incubation Time 2 hours to OvernightA 2-hour incubation at room temperature is a good starting point. Longer times may be needed for less reactive thiols.
Protein Concentration 1 - 10 mg/mLHigher concentrations can increase reaction rates but may also promote aggregation.
Solvent for Dye Anhydrous DMSO or DMFBromomethyl coumarins are often hydrophobic and require an organic solvent for initial solubilization. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <5%) to avoid denaturing the protein.
Reducing Agent TCEP (10-20 fold molar excess)Recommended for reducing disulfide bonds without interfering with the labeling reaction.
Quenching Reagent β-mercaptoethanol or DTT (10-20 mM)Stops the reaction by consuming excess bromomethyl coumarin.

Experimental Protocols

Protocol 1: Standard Thiol Labeling with Bromomethyl Coumarin

This protocol provides a general procedure for labeling a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a degassed reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2) to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1-2 hours at 37°C.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the bromomethyl coumarin in anhydrous DMSO or DMF. This should be prepared fresh.

  • Labeling Reaction:

    • While gently stirring the protein solution, add the bromomethyl coumarin stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Incubate the reaction mixture in the dark for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., β-mercaptoethanol) to a final concentration of 10-20 mM and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer for your protein.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be estimated using spectrophotometry.

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the coumarin dye (A_max).

  • Calculate Protein Concentration:

    • The absorbance of the coumarin dye at 280 nm will interfere with the protein absorbance measurement. This can be corrected for using the following equation: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF) where CF is the correction factor (A₂₈₀ of the dye / A_max of the dye).

    • Calculate the molar concentration of the protein using its molar extinction coefficient at 280 nm.

  • Calculate Dye Concentration:

    • Calculate the molar concentration of the dye using its molar extinction coefficient at its A_max.

  • Calculate DOL:

    • DOL = (Molar concentration of dye) / (Molar concentration of protein)

Visualizing the Workflow and Troubleshooting

Thiol Labeling Workflow

Thiol_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (pH 7.0-7.5) Reduce Reduce Disulfides (TCEP) Protein->Reduce If necessary Mix Mix Protein and Dye (10-40x molar excess) Reduce->Mix Dye Bromomethyl Coumarin Stock (DMSO/DMF) Dye->Mix Incubate Incubate (RT, 2h or 4°C, overnight) Mix->Incubate Quench Quench Reaction (β-mercaptoethanol) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify Analyze Analyze (Spectrophotometry, MS) Purify->Analyze

Caption: A streamlined workflow for the thiol labeling of proteins with bromomethyl coumarins.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low or No Labeling? Cys_State Are Cysteines Reduced & Accessible? Start->Cys_State Yes Precipitation Protein Precipitation? Start->Precipitation No Reaction_Cond Are Reaction Conditions Optimal? Cys_State->Reaction_Cond Yes Sol_Reduce Add TCEP to reduce disulfides. Consider mild denaturation. Cys_State->Sol_Reduce No Sol_Optimize Optimize pH (7.0-7.5), molar ratio (10-40x), and incubation time/temp. Reaction_Cond->Sol_Optimize No Molar_Ratio Is Molar Ratio Too High? Precipitation->Molar_Ratio Yes Non_Specific Non-Specific Labeling? Precipitation->Non_Specific No Sol_Molar_Ratio Decrease molar ratio of dye. Optimize buffer conditions. Molar_Ratio->Sol_Molar_Ratio Yes pH_High Is pH > 7.5? Non_Specific->pH_High Yes Sol_pH Lower pH to 7.0-7.5. Decrease reaction time/temp. pH_High->Sol_pH Yes

Caption: A decision tree to guide troubleshooting common issues in thiol labeling experiments.

References

  • Optimizing the labeling of proteins. (n.d.). Molecular Devices. Retrieved from [Link]

  • A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application. (2017). MDPI. Retrieved from [Link]

  • Coumarin-based fluorescence sensor for rapid discrimination of cysteine/homocysteine and glutathione under dual excitation wavelengths. (2021). Analyst. Retrieved from [Link]

  • Fluorescent coumarin-based probe for cysteine and homocysteine with live cell application. (2017). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates. (2013). Google Patents.
  • Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. (2013). PLOS ONE. Retrieved from [Link]

  • Rapid and selective detection of cysteine over homocysteine and glutathione by a simple and effective coumarin-based fluorescent probe. (2015). RSC Advances. Retrieved from [Link]

  • A coumarin-based fluorescent probe for specific detection of cysteine in the lysosome of living cells. (2022). Bioorganic Chemistry. Retrieved from [Link]

  • Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. (2020). MDPI. Retrieved from [Link]

  • Thiol labeling with bromobimanes. (1987). R Discovery. Retrieved from [Link]

  • Coumarins as Fluorescent Labels of Biomolecules. (2020). ResearchGate. Retrieved from [Link]

  • Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation. (2013). PLOS. Retrieved from [Link]

  • Switchable Coumarins for Ratiometric pH Sensing. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. (2012). PMC. Retrieved from [Link]

  • Reversible protein affinity-labelling using bromomaleimide-based reagents. (2013). SciSpace. Retrieved from [Link]

  • Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. (2016). Analyst. Retrieved from [Link]

  • Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. (2019). ResearchGate. Retrieved from [Link]

  • Coumarin-based fluorogenic probes for no-wash protein labeling. (2015). PubMed. Retrieved from [Link]

  • The pH sensitivity of histidine-containing lytic peptides. (2009). PubMed. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Validating the Labeling Specificity of 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the precision of the tools employed. Covalent probes, such as 6-(bromomethyl)-2H-chromen-2-one, are powerful reagents for interrogating biological systems. However, their utility is directly proportional to their specificity. This guide provides a comprehensive framework for rigorously validating the labeling specificity of this compound, comparing its performance to established alternatives, and ensuring the generation of reliable, publication-quality data.

Mechanism of Action: The Chemistry of Covalent Labeling

This compound, a derivative of coumarin, is a fluorescent labeling agent.[1] Its reactivity stems from the bromomethyl group, which serves as an electrophile.[1] This group is susceptible to nucleophilic attack by amino acid residues on proteins. The primary targets for this alkylation reaction are the thiol groups of cysteine residues, which are highly nucleophilic, especially in their deprotonated thiolate form.[2][3] The reaction results in the formation of a stable thioether bond, covalently attaching the fluorescent coumarin moiety to the protein.[3] While cysteine is the predominant target, the potential for off-target reactions with other nucleophilic residues, such as methionine, lysine, or histidine, particularly at higher pH or with excess reagent, necessitates a thorough validation of labeling specificity.[3]

A Multi-Faceted Approach to Specificity Validation

No single experiment can definitively prove the specificity of a covalent probe. A robust validation strategy employs a combination of in vitro and in-cellulo techniques to build a comprehensive body of evidence.

Experiment 1: In Vitro Confirmation with a Model Protein

The initial step is to confirm direct covalent modification in a simplified, controlled environment. A commercially available protein with a known, accessible cysteine residue (e.g., Bovine Serum Albumin) serves as an ideal model.

Experimental Protocol:

  • Protein Preparation : Prepare a solution of the model protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Labeling Reaction : Add a molar excess of this compound to the protein solution. Incubate at room temperature, protected from light.

  • Analysis : Analyze the reaction products using SDS-PAGE. Visualize the gel under UV light to detect fluorescence, confirming the incorporation of the coumarin label. Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

Expected Outcome: A distinct fluorescent band corresponding to the molecular weight of the model protein will confirm successful covalent labeling.

Experiment 2: Demonstrating Target Engagement with Competitive Inhibition

Competitive inhibition assays are a cornerstone for demonstrating that labeling occurs at a specific site.[4] Pre-treatment with a non-fluorescent, thiol-reactive compound should block the subsequent labeling by this compound.

Experimental Protocol:

  • Sample Preparation : Use either a cell lysate or the purified model protein from Experiment 1.

  • Inhibitor Pre-incubation : Treat the sample with a significant molar excess of a blocking agent, such as N-ethylmaleimide (NEM) or iodoacetamide, for a sufficient duration to ensure complete reaction with accessible thiols.

  • Probe Labeling : Add this compound to the pre-incubated sample.

  • Analysis : Analyze the samples by fluorescent gel imaging.

Data Presentation:

Condition Fluorescent Signal Intensity (Arbitrary Units)
Protein + this compoundHigh
Protein + NEM (pre-incubation) + this compoundLow / Negligible

Visualization of Workflow:

G cluster_0 Control cluster_1 Competitive Inhibition Protein Protein with Cysteine Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Labeling Probe This compound Probe->Labeled_Protein Protein_B Protein with Cysteine Blocked_Protein Blocked Cysteine Protein_B->Blocked_Protein Pre-incubation Blocker N-ethylmaleimide (NEM) Blocker->Blocked_Protein No_Label No Labeling Blocked_Protein->No_Label Probe_B This compound Probe_B->No_Label

Caption: Competitive inhibition workflow.

Experiment 3: Assessing Labeling in Complex Biological Milieus

Moving from a purified system to a cellular context is crucial for evaluating probe performance in a more physiologically relevant environment.

Experimental Protocol:

  • Cell Culture : Grow the desired cell line to an appropriate confluency.

  • Live-Cell vs. Lysate Labeling :

    • Live Cells : Add this compound directly to the cell culture medium and incubate.

    • Cell Lysate : Harvest the cells, lyse them using a suitable buffer, and then add the probe to the lysate.

  • Sample Preparation : For both conditions, prepare samples for SDS-PAGE analysis.

  • Analysis : Run the gel and visualize the fluorescent protein profiles.

This comparison helps to assess the cell permeability of the probe and identify proteins that are accessible in their native, intracellular environment versus those only available after cell lysis.

Experiment 4: The Gold Standard - Proteomic Identification of Labeled Proteins

To definitively identify the protein targets of this compound, a mass spectrometry-based proteomics approach is indispensable.[5] This technique allows for the precise identification of labeled proteins and even the specific amino acid residues that have been modified.

Experimental Workflow:

  • Protein Labeling and Digestion : Label proteins in a cell lysate with this compound. Subsequently, digest the proteins into smaller peptides using an enzyme like trypsin.

  • Enrichment (Optional) : If the labeling is substoichiometric, it may be beneficial to enrich the coumarin-labeled peptides. This can be achieved if an affinity tag (like biotin) is incorporated into the probe design.

  • LC-MS/MS Analysis : The peptide mixture is separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS).[5] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis : The resulting spectra are searched against a protein database. The mass shift corresponding to the addition of the this compound adduct is used to identify the labeled peptides and, by extension, the parent proteins.[5]

Visualization of Proteomics Workflow:

G Lysate Cell Lysate Labeling Label with 6-BMC Lysate->Labeling Digestion Tryptic Digestion Labeling->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DB_Search Database Search LCMS->DB_Search Identification Identify Labeled Proteins & Sites DB_Search->Identification

Caption: Proteomics workflow for target identification.

Comparative Analysis: this compound vs. Alternatives

The selection of a labeling reagent should be an informed decision based on the specific experimental needs. Here's how this compound stacks up against other common thiol-reactive probes.

FeatureThis compoundMaleimide DerivativesIodoacetamide DerivativesClick Chemistry Probes
Reaction Mechanism Nucleophilic Substitution (S_N2-like)Michael AdditionNucleophilic Substitution (S_N2)Copper-Catalyzed or Strain-Promoted Cycloaddition
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsBio-orthogonal handles (e.g., alkynes, azides)
Reaction pH Neutral to slightly alkaline6.5 - 7.5[]8.0 - 8.5[3]Broad range, mild conditions[7]
Specificity Good for thiols, but potential for off-target reactions at higher pH.Highly selective for thiols at neutral pH.[]Can react with other nucleophiles (Met, Lys, His) at alkaline pH.[3]Extremely high due to bio-orthogonal nature.[7]
Bond Stability Stable thioether bond.Thioether bond can undergo retro-Michael addition, leading to reversibility.[]Highly stable, irreversible thioether bond.[]Stable triazole ring.[7]
Key Advantage Intrinsic fluorescence of the coumarin core.High specificity and rapid reaction rates at neutral pH.[8]Forms a very stable, irreversible bond.[8]Unparalleled specificity and modularity.[7]
Key Disadvantage Potential for lower specificity compared to maleimides.Potential for reversibility and hydrolysis of the maleimide ring.[8]Slower reaction rates and need for alkaline pH, which can increase off-target labeling.[3]Requires a two-step process (metabolic labeling or pre-modification, followed by click reaction).[7]

Conclusion and Recommendations

This compound is a valuable tool for fluorescently labeling proteins, primarily at cysteine residues. Its utility is maximized when its labeling specificity is rigorously validated through a multi-pronged approach encompassing in vitro labeling, competitive inhibition, and proteomic analysis. While it offers the convenience of intrinsic fluorescence, researchers must be cognizant of its potential for off-target reactivity. For applications demanding the highest degree of specificity, maleimide-based probes (at neutral pH) or the more complex but highly specific click chemistry workflows may be more suitable alternatives.[7][8] Conversely, when irreversible and highly stable conjugation is the primary concern, iodoacetamide derivatives are a robust choice.[8] Ultimately, the choice of labeling agent should be guided by a thorough understanding of their respective chemistries and a commitment to validating their performance within the specific context of the biological question being investigated.

References

  • Vertex AI Search. (2020). Methods to Validate Binding and Kinetics of "Proximity-Inducing" Covalent Immune-Recruiting Molecules. PubMed.
  • Arrowsmith, C. H., et al. (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC.
  • Wang, Y., et al. (2025). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. MDPI.
  • BenchChem. (n.d.). This compound.
  • Lee, H. Y., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. MDPI.
  • Kovács, L., et al. (n.d.). A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sharma, A., et al. (n.d.).
  • Poole, L. B., et al. (2025).
  • bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
  • Van den Eynde, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
  • Royal Society of Chemistry. (2020).
  • BenchChem. (n.d.).
  • PubMed. (n.d.). New fluorochromes for thiols: maleimide and iodoacetamide derivatives of a 3-phenylcoumarin fluorophore.
  • BenchChem. (n.d.). A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry.
  • ResearchGate. (n.d.). The dependence of the 2H-chromen-2-one and bromine positions as a...
  • Creative Proteomics. (n.d.).
  • BenchChem. (n.d.). Assessing the Specificity of 2-(Bromomethyl)
  • BOC Sciences. (2024). Several Ways of Thiol Coupling in ADCs.
  • Born, R. T., et al. (n.d.).
  • ResearchGate. (n.d.).
  • BLDpharm. (n.d.). 50465-95-7|this compound.
  • PubChem. (n.d.). 6-Bromo-2H-chromen-2-one.
  • Baylor College of Medicine. (2020). Proteogenomics enhances the identification of therapeutic vulnerabilities in breast cancer.
  • Al-Warhi, T., et al. (2015).
  • Oki, K. (n.d.). Specific and quantitative labeling of biomolecules using click chemistry. PMC.
  • Zhang, Y., et al. (n.d.).
  • Xu, G., & Jaffrey, S. R. (n.d.). Chemoenzymatic labeling of protein C-termini for positive selection of C-terminal peptides.
  • Popp, M. W., & Ploegh, H. L. (n.d.). Chemoenzymatic Labeling of Proteins: Techniques and Approaches. PMC.
  • PubMed. (2025). Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling.
  • Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome.

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comparing 6-(bromomethyl)-2H-chromen-2-one to other fluorescent labels

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 6-(Bromomethyl)-2H-chromen-2-one vs. Alternative Fluorescent Labels in Chromatography

Introduction & Scientific Context

Fluorescent derivatization is a critical technique in analytical chemistry and drug metabolism studies, enabling the highly sensitive detection of non-fluorescent analytes. Among the various labeling reagents, coumarin derivatives are highly valued for their strong native fluorescence and structural stability ()[1].

This compound (CAS 50465-95-7), commonly known as 6-bromomethylcoumarin, is a versatile electrophilic synthetic intermediate and pre-column fluorescent tag[1]. It is primarily utilized for derivatizing carboxylic acids, amines, and thiols, transforming them into highly fluorescent conjugates suitable for High-Performance Liquid Chromatography (HPLC) and thin-layer chromatography (TLC)[1]. This guide objectively compares 6-bromomethylcoumarin against other industry-standard fluorescent labels, providing mechanistic insights and validated experimental protocols.

Mechanistic Principles of Coumarin-Based Derivatization

The labeling mechanism relies on the high electrophilicity of the bromomethyl group located at the 6-position of the coumarin core[1]. When targeting carboxylic acids, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A weak base is introduced to deprotonate the carboxylic acid, generating a highly nucleophilic carboxylate anion (). This anion attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group and forming a robust ester linkage[1].

Unlike some fluorescent tags that form labile adducts prone to hydrolysis, the methylene-oxy bridged hybrids formed by bromomethylcoumarins are exceptionally stable under reversed-phase HPLC conditions, ensuring the intact derivative reaches the fluorescence detector without degradation.

G N1 Target Analyte (Carboxylic Acid) N4 Nucleophilic Substitution (SN2 Reaction at 60°C) N1->N4 N2 6-Bromomethylcoumarin (Fluorescent Tag) N2->N4 N3 Base Catalyst (K2CO3) N3->N4 Deprotonates Analyte N5 Fluorescent Ester Derivative N4->N5 Covalent Bond Formation N6 HPLC Separation & Fluorescence Detection N5->N6 Stable for RP-HPLC

Figure 1: SN2 derivatization workflow of carboxylic acids using 6-bromomethylcoumarin.

Comparative Performance Analysis

To select the optimal fluorescent label for a specific assay, researchers must weigh factors such as quantum yield, excitation/emission profiles, and target specificity. The table below compares this compound with its methoxy-substituted analog 4-bromomethyl-7-methoxycoumarin (Br-MMC)[2], 3-bromoacetyl coumarin (3-BrAC)[3], and the traditional amine-reactive label Dansyl Chloride.

Fluorescent LabelTarget Functional GroupsExcitation (nm)Emission (nm)Key AdvantagesLimitations
This compound Carboxylic acids, amines, thiols~320-340~380-400Exceptional stability of derivatives; versatile electrophile for complex bioconjugates.Slightly lower quantum yield compared to methoxy-substituted coumarins.
4-Bromomethyl-7-methoxycoumarin (Br-MMC) Carboxylic acids (e.g., fatty acids)328380Industry standard for fatty acid HPLC; excellent quantum yield.Prone to competitive hydrolysis if moisture is present during derivatization.
3-Bromoacetyl coumarin (3-BrAC) Carboxylic acids (e.g., perfluorinated)~400~470Longer excitation wavelength reduces background auto-fluorescence.Bulkier tag may negatively impact the chromatographic resolution of small analytes.
Dansyl Chloride Primary/Secondary amines, phenols340520Broad applicability; highly fluorescent with a large Stokes shift.Requires rigorous pH control; highly unstable in aqueous solutions.

Experimental Protocol: HPLC Derivatization Workflow

To ensure a self-validating and reproducible system, the following step-by-step methodology details the pre-column derivatization of carboxylic acids using bromomethylcoumarin reagents ().

Step 1: Reagent and Sample Preparation

  • Procedure: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous acetone or acetonitrile. Prepare the target carboxylic acid sample in the same anhydrous solvent.

  • Causality: Water must be strictly excluded from the reaction environment. The bromomethyl group is highly reactive and can undergo competitive hydrolysis in the presence of water, which depletes the labeling reagent and significantly reduces the derivatization yield.

Step 2: Base Catalysis

  • Procedure: Add 5-10 mg of finely powdered, anhydrous potassium carbonate (K₂CO₃) to the reaction vial containing the sample.

  • Causality: Carboxylic acids are weak nucleophiles in their protonated state. The heterogeneous solid base (K₂CO₃) deprotonates the acid to form a highly reactive carboxylate anion, drastically increasing its nucleophilicity for the subsequent SN2 attack without introducing soluble byproducts that could interfere with chromatography.

Step 3: Reaction Incubation

  • Procedure: Combine the sample solution with an excess of the coumarin derivatization reagent. Seal the vial and incubate at 60°C in a heating block for 60 minutes, protected from light.

  • Causality: The SN2 substitution is kinetically driven by thermal energy. Heating to 60°C accelerates the covalent bond formation, ensuring quantitative labeling within an hour. Protecting the reaction from light prevents photobleaching of the coumarin fluorophore.

Step 4: Termination and HPLC Injection

  • Procedure: Cool the reaction mixture to room temperature. Centrifuge the vial at 10,000 x g for 5 minutes (or filter through a 0.22 µm PTFE syringe filter) to remove the insoluble K₂CO₃. Transfer the clear supernatant to an HPLC autosampler vial.

  • Causality: Cooling rapidly arrests the reaction kinetics. Removing the solid base is a critical self-validating step to prevent particulate introduction into the HPLC system, which would otherwise cause column clogging and pressure spikes. The resulting coumarin-ester derivative is highly stable and ready for reversed-phase HPLC separation with fluorescence detection.

References

  • Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection Source: ResearchGate URL: [Link]

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comparative study of coumarin-based fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Coumarin-Based Fluorescent Probes: Photophysics, Mechanisms, and Application Protocols

Executive Summary & Rationale

Small-molecule fluorescent probes are indispensable tools in modern drug development, target identification, and live-cell imaging[1]. While researchers have access to a vast library of fluorescent scaffolds, coumarin derivatives have emerged as highly adaptable platforms. Their structural modularity allows for the precise tuning of VIS–NIR photophysics, enabling the detection of metal ions, biothiols, and reactive oxygen species (ROS)[2]. This guide provides an objective, data-driven comparison of coumarin-based probes against alternative scaffolds, detailing their mechanistic advantages and providing self-validating experimental protocols for immediate laboratory application.

Comparative Photophysical Analysis: Coumarin vs. Alternative Scaffolds

When designing an imaging experiment, the choice of fluorophore dictates the signal-to-noise ratio, tissue penetration depth, and multiplexing capabilities.

Causality Insight: A critical metric in fluorophore selection is the Stokes shift (the gap between excitation and emission maxima). BODIPY dyes, while exceptionally bright, suffer from narrow Stokes shifts (~10–15 nm), which leads to severe excitation back-scattering and auto-absorption in dense biological matrices[2]. Coumarins, conversely, can be engineered to exhibit massive Stokes shifts (often >150 nm), cleanly separating the emission signal from cellular autofluorescence and drastically improving image contrast[3],[1].

Table 1: Comparative Photophysical Properties of Common Fluorescent Scaffolds

ScaffoldQuantum Yield (Φ)Stokes ShiftPhotostabilityPrimary Limitations
Coumarin High (0.3 - 0.9)Large (50 - 200 nm)ExcellentOften requires shorter excitation wavelengths (UV/Vis)[2]
BODIPY Very High (>0.8)Small (~10 - 15 nm)GoodProne to self-quenching; poor multiplexing[2]
Pyrazoline ModerateModerateFairComplex synthesis for specific organelle targeting[4]
Rhodamine HighModerate (~20 - 30 nm)ExcellentHigh background fluorescence in complex media

Mechanistic Pathways of Coumarin Probes

The efficacy of a coumarin probe relies on its ability to translate a chemical recognition event into a measurable optical signal. This is achieved through three primary tunable mechanisms[1]:

  • Photoinduced Electron Transfer (PeT): The probe remains non-emissive due to an electron transfer between the coumarin core and a recognition moiety. When the target analyte binds, this transfer is blocked, restoring bright fluorescence[1].

  • Intramolecular Charge Transfer (ICT): By installing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), researchers create a "push-pull" system. Analyte interaction alters the dipole moment, causing a measurable shift in emission wavelength, which is ideal for ratiometric sensing[2],[3].

  • Excited-State Intramolecular Proton Transfer (ESIPT): The molecule undergoes rapid structural tautomerization upon excitation. This mechanism yields exceptionally large Stokes shifts (up to 200 nm)[1].

G A Masked Coumarin Probe (Non-fluorescent) C Specific Cleavage / Recognition A->C B Analyte (e.g., ONOO⁻) B->C D 7-Hydroxycoumarin Release (Highly Fluorescent) C->D E Fluorescence Readout (λem ~450-460 nm) D->E

Fig 1: Logic of ROS-triggered coumarin probe activation via specific moiety cleavage.

Target-Specific Probe Comparisons

  • Reactive Oxygen Species (ROS/RNS): For the detection of peroxynitrite (ONOO⁻), boronate ester-masked coumarins are highly superior. Causality Insight: ONOO⁻ specifically and rapidly oxidizes the carbon-boron bond, whereas other ROS (like H₂O₂) react too slowly to cause a false positive. Upon cleavage, the highly fluorescent 7-hydroxycoumarin is released, achieving limits of detection (LOD) as low as 0.26 µM[5].

  • Biothiols (Cysteine/GSH): Probes such as NCDFP-Cys utilize acrylate moieties that quench fluorescence via ICT. Reaction with cysteine yields a massive fluorescence enhancement (Φ increases from 0.022 to 0.134) and a 167 nm Stokes shift[2].

  • Metal Ions (Cu²⁺/Zn²⁺): Coumarin-based sensors for Cu²⁺ often rely on fluorescence quenching due to the paramagnetic nature of Cu²⁺, or by blocking ESIPT processes (LOD ~24.7 nM)[6],[7]. Conversely, Zn²⁺ binding restricts non-radiative decay, resulting in a "turn-on" response[7].

Table 2: Analyte-Specific Coumarin Probe Performance

Target AnalyteRecognition MoietySensing MechanismLimit of Detection (LOD)Stokes Shift
ONOO⁻ (ROS) Boronate esterCleavage (Turn-on)0.26 - 0.36 µM[5]>100 nm
Cysteine Acrylate groupICT (Turn-on)0.14 µM[2]167 nm
Cu²⁺ Pyrazine / ThiocarbazoneESIPT Blockade (Turn-off)~24.7 nM[7]216 nm

Validated Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies incorporate strict controls to isolate the variable of interest.

Workflow Step1 Cell Culture (DMEM, 37°C) Step2 Probe Incubation (5-10 µM, 2h) Step1->Step2 Step3 Washing (0.1 M PBS x3) Step2->Step3 Step4 Stimulation (Analyte) Step3->Step4 Step5 Confocal Imaging (λex 400nm) Step4->Step5

Fig 2: Standardized workflow for live-cell imaging using coumarin-based fluorescent probes.

Protocol A: In Vitro Kinetic Assay for ROS (Peroxynitrite) Detection

Objective: Quantify ONOO⁻ using a boronate-masked coumarin probe[8],[5]. Causality Insight: Kinetic measurements are mandatory over endpoint assays to mathematically differentiate true analyte-driven cleavage from baseline spontaneous hydrolysis[8].

  • Preparation: Prepare a 10 mM stock of the coumarin probe in anhydrous DMSO. Dilute to a 10–50 µM working concentration in 0.1 M PBS (pH 7.4)[8].

  • Control Setup (Self-Validation):

    • Blank: PBS + Probe (measures spontaneous hydrolysis).

    • Positive Control: PBS + Probe + synthetic ONOO⁻.

    • Selectivity Control: PBS + Probe + H₂O₂ (validates that the fluorescence spike is mechanistically tied to ONOO⁻ and not general oxidative degradation)[5].

  • Execution: Add 100 µL of the working probe solution to a black 96-well microplate.

  • Initiation: Inject the analyte (or controls) and immediately place the plate in a fluorescence microplate reader pre-heated to 37°C[8].

  • Data Acquisition: Excite at ~390–400 nm and record emission at ~450–460 nm kinetically every 60 seconds for 30–60 minutes[8].

Protocol B: Live-Cell Imaging of Intracellular Cysteine

Objective: Visualize endogenous cysteine levels using a turn-on coumarin probe[6]. Causality Insight: Extensive washing with PBS is critical to remove extracellular, unreacted probe, which would otherwise artificially inflate background fluorescence and destroy the signal-to-noise ratio[6].

  • Cell Culture: Seed HeLa or RAW264.7 cells in glass-bottom confocal dishes with DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ until 50–70% confluent[6].

  • Probe Incubation: Replace media with serum-free DMEM containing 5–10 µM of the cysteine-specific coumarin probe. Incubate for exactly 2 hours at 37°C[6].

  • Washing: Wash the cells strictly three times with 0.1 M PBS to eliminate non-internalized fluorophores[6].

  • Imaging: Transfer to a confocal laser scanning microscope. Use a 400 nm laser for excitation and collect emission in the 450–500 nm channel[6].

References

  • [2] Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - MDPI. 2

  • [4] A Comparative Analysis of Pyrazoline and Coumarin-Based Fluorescent Sensors - Benchchem. 4

  • [8] A Technical Guide to Exploratory Studies Using Coumarin-Based Fluorescent Probes - Benchchem. 8

  • [3] Polarity-based fluorescence probes: properties and applications - PMC. 3

  • [5] Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes - Frontiers. 5

  • [1] Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments - PMC. 1

  • [6] Application Notes and Protocols for Live-Cell Imaging with Coumarin Derivatives - Benchchem. 6

  • [7] Design and synthesis of a new coumarin-based 'turn-on' fluorescent probe selective for Cu+2 - ResearchGate. 7

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Determining the Degree of Labeling with 6-(bromomethyl)-2H-chromen-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and cellular imaging, the precise quantification of fluorescently labeled biomolecules is paramount for reproducible and reliable experimental outcomes. The degree of labeling (DOL), which defines the molar ratio of a dye to a protein, is a critical quality control parameter.[1][2] This guide provides a comprehensive, in-depth analysis of the methodologies used to determine the DOL of proteins labeled with 6-(bromomethyl)-2H-chromen-2-one, a thiol-reactive coumarin derivative. We will objectively compare this probe to established alternatives and provide the supporting experimental frameworks necessary for its successful implementation.

The Principle of Thiol-Reactive Labeling and the Role of this compound

The specific labeling of cysteine residues is a cornerstone of protein modification strategies. The nucleophilic thiol group of cysteine readily reacts with electrophilic moieties, forming stable covalent bonds.[3] this compound features a reactive bromomethyl group, which serves as an excellent electrophile for such reactions.[4] This allows for the targeted attachment of the coumarin fluorophore to proteins.

Coumarin-based probes are valued for their fluorescent properties, which can be sensitive to the local environment, making them useful for studying protein conformation and interactions.[5][6] The reaction of this compound with a protein thiol is a nucleophilic substitution reaction, resulting in a stable thioether linkage.

Core Methodology: Spectrophotometric Determination of the Degree of Labeling

The most common and accessible method for determining the DOL is UV-Vis spectrophotometry.[1] This technique relies on the Beer-Lambert law, which correlates absorbance with concentration. By measuring the absorbance of the labeled protein at two specific wavelengths, we can calculate the concentrations of both the protein and the attached dye, and subsequently, the DOL.[2]

The two key absorbance measurements are:

  • 280 nm: At this wavelength, both the protein (due to aromatic amino acids like tryptophan and tyrosine) and the coumarin dye absorb light.[2][7]

  • λmax of the dye: This is the wavelength of maximum absorbance for the specific coumarin dye, where the protein's absorbance is typically negligible.[1][2]

To accurately determine the protein concentration, a correction factor (CF) is necessary to subtract the dye's contribution to the absorbance at 280 nm.[2][8]

Experimental Workflow for DOL Determination

Caption: A streamlined workflow for determining the degree of labeling.

Detailed Experimental Protocol

1. Protein and Dye Preparation:

  • Prepare a stock solution of the protein to be labeled in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines and thiols.
  • Prepare a stock solution of this compound in a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

2. Labeling Reaction:

  • Add the desired molar excess of the this compound solution to the protein solution. The optimal ratio will need to be determined empirically but a starting point of 10-20 fold molar excess of the dye is common.
  • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-2 hours), protected from light.

3. Purification of the Labeled Protein:

  • It is crucial to remove any unreacted, free dye from the labeled protein.[8] This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the appropriate buffer. Incomplete removal of free dye will lead to an overestimation of the DOL.[2]

4. Spectrophotometric Measurement:

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λmax) of the coumarin dye.
  • Note: The exact λmax for the conjugated dye may shift slightly compared to the free dye and should be determined experimentally by scanning the absorbance spectrum.

5. Calculation of the Degree of Labeling (DOL):

The DOL is calculated using the following equations:

  • Molar Concentration of the Dye ([Dye]): [Dye] (M) = A_max / (ε_dye × path length)

    • A_max: Absorbance of the labeled protein at the dye's λmax.

    • ε_dye: Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).

    • path length: The path length of the cuvette (typically 1 cm).

  • Corrected Absorbance of the Protein at 280 nm (A_protein): A_protein = A₂₈₀ - (A_max × CF)

    • A₂₈₀: Absorbance of the labeled protein at 280 nm.

    • CF: Correction factor for the dye's absorbance at 280 nm (CF = A₂₈₀ of dye / A_max of dye).

  • Molar Concentration of the Protein ([Protein]): [Protein] (M) = A_protein / (ε_protein × path length)

    • A_protein: Corrected absorbance of the protein at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Degree of Labeling (DOL): DOL = [Dye] / [Protein]

An optimal DOL for most applications falls between 2 and 10 for antibodies, though the ideal range can vary depending on the protein and the intended application.[9] Over-labeling can lead to protein aggregation or reduced biological activity, while under-labeling may result in a poor signal-to-noise ratio.[1]

Comparison with Alternative Thiol-Reactive Probes

While this compound offers a viable option for thiol labeling, it is essential to consider established alternatives such as maleimides and iodoacetamides.

FeatureThis compoundMaleimide Derivatives (e.g., Alexa Fluor Maleimides)Iodoacetamide Derivatives
Reactive Group Bromomethyl (Benzylic Halide)MaleimideIodoacetamide
Reaction Mechanism Nucleophilic SubstitutionMichael AdditionNucleophilic Substitution
Specificity for Thiols HighHighHigh, but can also react with other nucleophiles at higher pH
Reaction Rate Generally slower than maleimidesFastModerate
Stability of Conjugate Stable thioether bondThioether bond, but can undergo hydrolysis of the succinimidyl ringStable thioether bond
Fluorophore Properties Coumarin-based; environmentally sensitive fluorescenceWide range of fluorophores available (e.g., Alexa Fluor, DyLight) with varying photophysical propertiesWide range of fluorophores available
Causality Behind Experimental Choices
  • Choice of Reactive Group: Maleimides are often preferred for their rapid reaction rates.[5] However, the resulting thioether linkage can be less stable over long periods compared to the thioether formed from benzylic halides like this compound. Iodoacetamides offer a stable linkage but may exhibit lower specificity at higher pH values.[10]

  • Choice of Fluorophore: The coumarin core of this compound provides intrinsic fluorescence. In contrast, maleimide and iodoacetamide are functional groups that are conjugated to a separate fluorophore. This offers greater flexibility in choosing a dye with specific excitation and emission properties to suit the experimental setup.[11]

Advanced Considerations and Troubleshooting

  • Protein Concentration Determination: Accurate determination of the unlabeled protein's molar extinction coefficient (ε_protein) is critical for an accurate DOL calculation. This can be determined experimentally or calculated based on the protein's amino acid sequence.[7][12] Several methods exist for determining total protein concentration, including the Bradford and BCA assays.[13][14][15]

  • Environmental Sensitivity of Coumarin: The fluorescence of coumarin derivatives can be sensitive to the polarity of their environment.[5] This can be a powerful tool for probing changes in protein conformation but must be considered when interpreting fluorescence intensity data.

  • Self-Quenching: At high DOL values, fluorophores can exhibit self-quenching, leading to a decrease in the overall fluorescence signal.[9] It is therefore important to optimize the labeling ratio to achieve a balance between signal intensity and potential quenching effects.

Conclusion

Determining the degree of labeling is an indispensable step in any experiment involving fluorescently labeled proteins. The use of this compound provides a reliable method for labeling cysteine residues, and its DOL can be accurately determined using straightforward spectrophotometric techniques. By understanding the principles of the labeling reaction and the calculations involved, and by carefully considering the properties of alternative labeling reagents, researchers can ensure the quality and consistency of their bioconjugates, leading to more robust and reproducible experimental results.

References

  • NanoTemper Technologies. Degree-of-labeling (DOL). [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging. [Link]

  • PMC. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption. [Link]

  • PMC. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. [Link]

  • FineTest ELISA Kit. Ways to Determine Protein Concentration. [Link]

  • G-Biosciences. How To Determine Degree of Protein Labeling. [Link]

  • Bentham Science. Fluorescent Coumarin-based Probe for Detection of Biological Thiols. [Link]

  • MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. [Link]

  • Abyntek Biopharma. 5 methods to quantify proteins. [Link]

  • Springer Protocols. Protein Quantification Methods to Determine Protein Concentration Prior to Electrophoresis. [Link]

  • YouTube. Overview of protein concentration determination methods (Bradford, BCA, UV280, etc.) – pros & cons. [Link]

  • MDPI. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

  • PMC. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

  • ResearchGate. (PDF) Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

  • Springer. Chemical synthesis of various composites of chromen-2-one: A review. [Link]

  • ResearchGate. (PDF) 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. [Link]

  • ResearchGate. (PDF) 4-Bromomethyl-6-methoxy-2H-chromen-2-one. [Link]

  • ResearchGate. Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. [Link]

  • PMC. 4-Bromomethyl-6-methoxy-2H-chromen-2-one. [Link]

  • PMC. 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. [Link]

  • PMC. Using Protein-Confined Proximity to Determine Chemical Reactivity. [Link]

  • RSC Publishing. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. [Link]

  • PubMed. Selectivity of labeled bromoethylamine for protein alkylation. [Link]

  • PMC. Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. [Link]

Sources

functional assays for proteins labeled with 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Comparison Guide: Functional Assays for Proteins Labeled with 6-(Bromomethyl)-2H-chromen-2-one

Introduction this compound (also known as 6-bromomethylcoumarin or 6-BMC, CAS 50465-95-7) is a highly reactive, environmentally sensitive fluorescent probe utilized extensively in protein bioconjugation[1]. Featuring an electrophilic bromomethyl group at the 6-position of the coumarin core, 6-BMC facilitates covalent attachment via nucleophilic substitution to targeted residues—most notably thiols (cysteine), carboxylic acids (aspartate/glutamate), and active-site imidazoles (histidine)[1][2].

Unlike generalized amine-reactive probes, 6-BMC offers a distinct strategic advantage for researchers conducting Activity-Based Protein Profiling (ABPP) and site-directed functional assays. This guide objectively compares 6-BMC against alternative fluorophores, elucidates the causality behind assay design, and provides self-validating protocols for measuring protein function post-labeling.

Part 1: Comparative Performance Analysis (6-BMC vs. Alternatives)

When designing a functional assay, the selected fluorophore dictates the labeling chemistry, the steric impact on the protein, and the assay's dynamic range. Table 1 compares 6-BMC with other standard labeling reagents to guide optimal probe selection.

Table 1: Comparative Analysis of Fluorescent Protein Labeling Probes

FeatureThis compound (6-BMC)CPM (Maleimide Coumarin)4-(Diazomethyl)coumarinAlexa Fluor 350 NHS Ester
Primary Target Residue Histidine (active site), Cysteine, GlutamateCysteine (Thiols)Carboxylic AcidsLysine (Primary Amines)
Reaction Chemistry Alkylation (Nucleophilic Substitution)Michael AdditionEsterificationAmidation
Excitation / Emission ~320-350 nm / ~410-450 nm~380 nm / ~470 nm~340 nm / ~430 nm346 nm / 442 nm
Steric Footprint Very Small (Minimal interference)ModerateSmallModerate to Large
Best Functional Assay Activity-Based Profiling (Suicide Inhibition)Thiol-tracking / UnfoldingC-terminal modificationsSurface labeling / Flow Cytometry
Key Advantage Acts as a mechanism-based active-site inhibitorHighly specific to free thiols[3]Targets acidic residues[3]Excellent photostability[4]

Causality in Probe Selection: 6-BMC is the optimal choice when a functional assay requires interrogating the active site of an enzyme. For instance, in serine proteases like


-chymotrypsin, the bromomethyl group acts as a bifunctional alkylating agent, specifically targeting the catalytic His57 residue[2][5]. This creates a direct correlation between fluorescence incorporation and enzyme inactivation. In contrast, NHS esters (like Alexa Fluor 350) label surface lysines indiscriminately, leading to heterogeneous labeling and unpredictable loss of protein function[3][4].

Part 2: Workflow Visualization

The following diagram illustrates the strategic workflow for labeling proteins with 6-BMC and routing them into appropriate functional assays.

Workflow P Target Protein (e.g., Serine Protease) Conj Covalent Conjugation (Alkylation of Active Site) P->Conj L 6-BMC Probe (Electrophilic Label) L->Conj A1 Assay 1: Activity-Based Profiling (Enzyme Inactivation Readout) Conj->A1 Active Site Accessibility A2 Assay 2: FRET Interaction (Coumarin-Donor to FITC-Acceptor) Conj->A2 Protein-Protein Proximity A3 Assay 3: Fluorescence Polarization (Ligand Binding Dynamics) Conj->A3 Rotational Correlation

Workflow for 6-BMC protein labeling and downstream functional assay selection.

Part 3: Deep Dive into Functional Assays

Activity-Based Protein Profiling (ABPP) via Suicide Inhibition

6-BMC and its structural analogs (e.g., 3,4-dihydro-3,4-dibromo-6-bromomethylcoumarin) are classic mechanism-based inactivators (suicide substrates) for serine proteases[2][5].

  • The Causality: The enzyme recognizes the coumarin moiety as a substrate mimic. Upon entering the active site, the catalytic histidine performs a nucleophilic attack on the highly reactive bromomethyl group[2]. This alkylation irreversibly tethers the fluorophore to the active site, turning "on" the fluorescence due to the hydrophobic microenvironment, while simultaneously turning "off" the enzyme's natural catalytic activity[6]. The assay measures the stoichiometric loss of enzyme activity against the gain in coumarin fluorescence, validating active-site accessibility.

FRET-Based Protein-Protein Interaction (PPI) Assays

Coumarins are excellent Förster Resonance Energy Transfer (FRET) donors due to their blue emission (~410-450 nm), which perfectly overlaps with the excitation spectrum of acceptors like FITC or YFP[4][6].

  • The Causality: Because 6-BMC has a minimal steric footprint, it can be conjugated to small peptide ligands or protein interaction domains without disrupting the binding interface. When the 6-BMC-labeled protein binds to a FITC-labeled partner, excitation at 340 nm results in quenched blue emission and a sensitized green emission at 520 nm, allowing real-time quantification of binding kinetics.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Active-Site Labeling and Inactivation Assay of Serine Proteases

This protocol utilizes a competitive inhibition control to self-validate that 6-BMC labeling is strictly active-site directed, rather than a result of non-specific surface labeling.

Materials:

  • Target Enzyme:

    
    -Chymotrypsin (10 µM) in 50 mM Phosphate buffer, pH 7.4. (Note: Avoid primary amine buffers like Tris, which can quench the probe).
    
  • Probe: 6-BMC (10 mM stock in anhydrous DMSO).

  • Control Inhibitor: PMSF (Phenylmethylsulfonyl fluoride, 10 mM in ethanol).

  • Readout Substrate: N-Succinyl-L-Ala-L-Ala-L-Pro-L-Phe-p-nitroanilide (Chromogenic substrate).

Step-by-Step Methodology:

  • Sample Partitioning: Divide the enzyme solution into three cohorts: (A) Vehicle Control, (B) 6-BMC Test, and (C) PMSF + 6-BMC Validation Control.

  • Pre-incubation (Self-Validation Step): To Cohort C, add 100 µM PMSF. Incubate for 30 minutes at 25°C to completely block the active-site His57. Add equivalent vehicle volumes to A and B.

  • Labeling Reaction: Add 50 µM 6-BMC to Cohorts B and C. Incubate in the dark for 1 hour at 25°C. The reaction proceeds via nucleophilic substitution, releasing HBr.

  • Purification: Pass all samples through a Sephadex G-25 desalting column equilibrated with phosphate buffer to remove unreacted 6-BMC and PMSF.

  • Fluorescence Readout: Measure the fluorescence of the protein fractions (Excitation: 340 nm, Emission: 430 nm).

    • Validation Check: Cohort B will show high fluorescence. Cohort C will show baseline fluorescence, proving 6-BMC specifically targets the active site.

  • Functional Readout: Add the chromogenic substrate to all cohorts and measure absorbance at 405 nm over 10 minutes to calculate the initial velocity (

    
    ).
    
    • Validation Check: Cohort A will retain 100% activity. Cohort B will show near 0% activity (confirming suicide inhibition).

Protocol 2: FRET-Based Interaction Assay (6-BMC to FITC)

FRET_Mechanism D Protein A (6-BMC Donor) Complex Protein A - Protein B Interaction Complex D->Complex Excitation 330 nm A Protein B (FITC Acceptor) A->Complex Binding FRET Sensitized Emission (520 nm) Complex->FRET Energy Transfer

FRET mechanism between 6-BMC (Donor) and FITC (Acceptor) upon protein interaction.

Step-by-Step Methodology:

  • Preparation: Obtain Protein A labeled with 6-BMC (Donor) and Protein B labeled with FITC (Acceptor). Ensure both are purified from free dye via dialysis.

  • Titration: In a black 96-well microplate, keep the concentration of Protein A-6BMC constant (e.g., 1 µM). Add increasing concentrations of Protein B-FITC (0 to 10 µM).

  • Measurement: Excite the plate at 330 nm. Record the emission spectra continuously from 400 nm to 600 nm.

  • Data Analysis: Calculate the FRET ratio by dividing the acceptor emission intensity (520 nm) by the donor emission intensity (430 nm). Plot the FRET ratio against the concentration of Protein B to determine the dissociation constant (

    
    ).
    

References

  • Béchet, J., et al. "Inactivation of alpha-chymotrypsin by a bifunctional reagent, 3,4-dihydro-3,4-dibromo-6-bromomethylcoumarin." European Journal of Biochemistry (1973). Available at: [Link]

  • Pochet, L., et al. "3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo." PMC - National Institutes of Health (2001). Available at: [Link]

  • MDPI. "Self-Immobilizing Quinone Methides for the Fluorescent Sensing of Enzyme Activity." Molecules (2023). Available at: [Link]

Sources

Evaluating the Impact of 6-(Bromomethyl)-2H-chromen-2-one Labeling on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Fluorescent labeling is a cornerstone of modern biochemistry, enabling the tracking of protein dynamics, interactions, and conformational changes. However, the covalent attachment of a fluorophore inherently risks perturbing the target protein's native function.

This guide provides an in-depth evaluation of 6-(bromomethyl)-2H-chromen-2-one (6-BMC, CAS 50465-95-7), a highly reactive coumarin derivative[1]. By objectively comparing 6-BMC against ubiquitous alternatives like Fluorescein Isothiocyanate (FITC) and Maleimide-Alexa Fluor derivatives, we will dissect the causal mechanisms by which this specific label impacts protein structure, electrostatics, and enzymatic activity.

The Mechanistic Basis of 6-BMC Labeling

This compound features an electrophilic bromomethyl group at the C6 position of the benzopyrone core[2]. In the context of protein labeling, this group undergoes a classic bimolecular nucleophilic substitution (


) reaction.

While bromomethyl groups can react with primary amines and carboxylic acids under specific conditions, at physiological pH (7.0–7.5), the highly nucleophilic sulfhydryl (-SH) group of exposed cysteine residues is the primary target. The reaction yields a highly stable thioether bond . Unlike maleimide-thiol conjugates, which can undergo retro-Michael addition and prematurely release the fluorophore in the presence of reducing agents in plasma, the thioether linkage formed by 6-BMC is virtually irreversible, ensuring long-term construct stability[3].

Mechanism P_SH Target Protein (Exposed Cysteine -SH) SN2 SN2 Nucleophilic Attack (HBr leaving group) P_SH->SN2 Coumarin 6-BMC (Electrophilic Bromomethyl) Coumarin->SN2 Conjugate Protein-Coumarin Conjugate (Stable Thioether Bond) SN2->Conjugate Impact Functional Impact (Steric, Hydrophobic, Charge) Conjugate->Impact

Fig 1: Reaction pathway of 6-BMC cysteine alkylation and subsequent functional impact.

Comparative Impact on Protein Function

When evaluating a fluorophore's impact on protein function, three primary biophysical parameters must be analyzed: steric hindrance, electrostatic perturbation, and hydrophobicity.

A. Steric Hindrance: The Size Advantage

Organic fluorophores vary wildly in size. 6-BMC has a molecular weight of ~239 Da. In contrast, FITC is ~389 Da, and modern Alexa Fluor dyes (like Alexa Fluor 488) often exceed 800 Da due to their complex, sulfonated structures[4].

  • Functional Consequence: The compact, planar nature of the coumarin ring minimizes steric clashes. If a target cysteine is located near a protein-protein interaction (PPI) interface or an allosteric site, labeling with a massive Alexa Fluor dye will likely abolish binding affinity due to sheer bulk. 6-BMC is far more likely to be tolerated, preserving the native binding kinetics.

B. Electrostatic Perturbation: Charge Dynamics

FITC introduces a bulky anionic charge (fluorescein is negatively charged at physiological pH), which can drastically alter a protein's isoelectric point (pI) and disrupt native salt bridges[5].

  • Functional Consequence: 6-BMC is uncharged. Alkylating a cysteine removes the weakly acidic thiol but does not introduce a new charged moiety. This preserves the protein's native electrostatic surface potential, reducing the risk of charge-repulsion-induced unfolding.

C. Hydrophobicity and Aggregation

Coumarins are inherently hydrophobic[6]. While a low Degree of Labeling (DOL of 1-2) is generally well-tolerated, over-labeling a protein with 6-BMC can create hydrophobic patches on the protein surface, leading to rapid aggregation or precipitation.

  • Functional Consequence: Alexa Fluors are highly hydrophilic and actively prevent aggregation, making them superior for high-DOL applications. 6-BMC must be used sparingly; it is best suited for site-specific, single-residue labeling.

D. Special Case: Serine Protease Inhibition

It is critical to note that halomethyl coumarins can act as mechanism-based "suicide inhibitors" for certain serine proteases (e.g.,


-chymotrypsin). The coumarin core mimics a substrate, binding to the active site, whereupon the bromomethyl group alkylates the catalytic histidine, permanently inactivating the enzyme[7]. If your target protein is a serine protease, 6-BMC may abolish its function entirely.

Quantitative Performance Comparison

The following table summarizes the biophysical impacts of 6-BMC compared to standard alternatives.

Feature6-(Bromomethyl)coumarin (6-BMC)Fluorescein Isothiocyanate (FITC)Maleimide-Alexa Fluor 488
Molecular Weight ~239 Da~389 Da~885 Da
Reactive Group Bromomethyl (Alkyl halide)IsothiocyanateMaleimide
Primary Target Cysteine (-SH)Lysine (-NH2)Cysteine (-SH)
Linkage Stability Excellent (Thioether)Moderate (Thiourea)Good (Thioether, but reversible)
Charge Added (pH 7.4) NeutralAnionic (-1 to -2)Highly Anionic (Sulfonated)
Steric Impact Low ModerateHigh
Hydrophobicity High (Risk of aggregation at high DOL)ModerateLow (Highly water-soluble)
Environmental Sensitivity High (Quantum yield increases in non-polar environments)Low (Primarily pH sensitive)Low (Environmentally stable)

Self-Validating Experimental Protocol: Labeling & Functional Assessment

To rigorously evaluate the impact of 6-BMC on your specific protein, the protocol must be a self-validating system . This means isolating the chemical impact of the fluorophore from the physical stress of the labeling process (e.g., exposure to organic solvents and mechanical sheer during purification).

Materials Required
  • Target Protein (1-5 mg/mL in PBS, pH 7.2, EDTA 1 mM)

  • 6-BMC (10 mM stock in anhydrous DMSO)

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Zeba™ Spin Desalting Columns (or equivalent SEC columns)

Step-by-Step Methodology

Phase 1: Preparation & Reduction

  • Add TCEP to the protein solution at a 10-fold molar excess to reduce disulfide bonds. Incubate for 30 minutes at room temperature. (Note: Do not use DTT or BME, as these contain thiols that will aggressively consume the 6-BMC).

Phase 2: Controlled Labeling 2. Divide the protein into three cohorts:

  • Cohort A (Labeled): Add a 5-fold molar excess of 6-BMC (from DMSO stock).

  • Cohort B (Mock-Labeled Control): Add an equivalent volume of pure DMSO. This is the critical self-validating step to ensure DMSO does not denature the protein.

  • Cohort C (Untreated Control): Keep on ice.

  • Ensure the final concentration of DMSO in Cohorts A and B does not exceed 5% (v/v) to prevent solvent-induced denaturation.

  • Incubate Cohorts A and B for 2 hours at room temperature in the dark.

Phase 3: Quenching & Purification 5. Quench the unreacted 6-BMC in Cohort A by adding a 50-fold excess of


-mercaptoethanol (BME) for 15 minutes.
6. Purify Cohorts A and B using Zeba Spin Desalting columns pre-equilibrated with PBS to remove free dye and organic solvent.

Phase 4: Functional Validation 7. Calculate Degree of Labeling (DOL): Measure absorbance of Cohort A at 280 nm (protein) and ~320-350 nm (coumarin). 8. Enzymatic/Binding Assay: Run your standard functional assay on all three cohorts.

  • Logic Check: If Cohort A and B both lose function, the DMSO or TCEP is the culprit. If Cohort B retains function but Cohort A loses it, the 6-BMC label is directly causing steric or hydrophobic disruption.

Workflow cluster_0 Split into Validation Cohorts N1 Protein Preparation (Reduce disulfides with TCEP) N2A Cohort A: + 6-BMC (Test Subject) N1->N2A N2B Cohort B: + DMSO (Mock Control) N1->N2B N2C Cohort C: Untreated (Baseline Control) N1->N2C N3 Purification (Size Exclusion Chromatography) N2A->N3 N2B->N3 N4 Functional Assay (Compare kinetics/binding across cohorts) N2C->N4 N3->N4

Fig 2: Self-validating experimental workflow isolating the functional impact of the 6-BMC label.

Conclusion & Best Practices

This compound is a powerful tool for researchers requiring a small, uncharged, and environmentally sensitive fluorophore. Its minimal steric footprint makes it vastly superior to Alexa Fluors when labeling near active sites, and its neutral charge profile prevents the electrostatic disruptions commonly seen with FITC.

However, its inherent hydrophobicity means that strict stoichiometric control must be maintained during the labeling reaction to prevent protein aggregation. Furthermore, researchers must be vigilant regarding its potential to act as a suicide inhibitor if the target protein belongs to the serine protease family. By employing the self-validating mock-labeling protocol outlined above, scientists can confidently differentiate between labeling artifacts and true biological insights.

References

  • The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems Source: PubMed Central (PMC) / NIH URL:[Link]

  • Fluorescent labeling and modification of proteins Source: PubMed Central (PMC) / NIH URL:[Link]

  • Structure-Function Relationship of Substituted Bromomethylcoumarins in Nucleoside Specificity of RNA Alkylation Source: PLOS One URL:[Link]

  • Coumarin and Isocoumarin as Serine Protease Inhibitors Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

6-(bromomethyl)-2H-chromen-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

6-(Bromomethyl)-2H-chromen-2-one: Proper Disposal & Deactivation Procedures

Part 1: Core Directive & Executive Summary

Operational Context: this compound (also known as 6-(bromomethyl)coumarin, CAS 1722-62-9) is a potent alkylating agent used primarily as a fluorescent labeling reagent.[1] Its structural motif—a bromomethyl group attached to a coumarin ring—confers significant reactivity toward nucleophiles (e.g., -SH, -COOH, -NH2 groups in biomolecules).[1]

The Safety Imperative: Because of this reactivity, disposal is not merely about "throwing it away"; it is about chemical deactivation. Improper disposal poses a risk of delayed alkylation injuries to downstream waste handlers or environmental persistence.

The Golden Rule:

  • Commercial Incineration is the only acceptable method for bulk disposal.

  • Chemical Quenching (Thiosulfate Method) is the mandatory protocol for treating spills, cleaning glassware, or deactivating trace residues before washing.

Part 2: Hazard Assessment & Waste Classification

Before handling waste, you must classify it according to regulatory standards (e.g., EPA RCRA in the US).

Chemical Hazard Profile
PropertyDataOperational Implication
CAS Number 1722-62-9Use for waste manifesting.[1]
Reactivity High (Alkylating Agent)Reacts with water/moisture to release HBr (corrosive gas).[1]
Toxicity Acute Tox. 4 (Oral); IrritantLachrymator potential. Handle only in a fume hood.[1]
Physical State Solid (Powder/Crystals)Dust generation is a primary inhalation risk.[1]
Stability Moisture SensitiveStore desiccated; waste containers must be airtight.[1]
Regulatory Classification (RCRA)

This compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists.[1] However, it is a Characteristic Hazardous Waste due to its toxicity and reactivity.

  • Waste Code: Non-Listed Hazardous Waste.[1][2]

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Irritant."[1]

  • Segregation: Segregate from oxidizers and strong bases .[1]

Decision Logic for Waste Segregation:

WasteClassification Start Waste: 6-(Bromomethyl)coumarin IsBulk Is it Bulk Solid (>1g)? Start->IsBulk IsTrace Is it Trace/Residue (Glassware)? Start->IsTrace Commercial Method A: Lab Pack (Commercial Incineration) IsBulk->Commercial Primary Path Quench Method B: Chemical Deactivation (Thiosulfate Quench) IsTrace->Quench Mandatory Pre-cleaning Quench->Commercial Collect Deactivated Slurry

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on waste quantity.[1]

Part 3: Disposal Protocols

Method A: Commercial Disposal (Bulk Solids & Stock Solutions)

Use this for expired reagents, surplus synthesis products, or concentrated stock solutions.[1]

  • Packaging: Place the original container into a secondary, sealable polyethylene bag.

  • Labeling: Affix a hazardous waste label with the full chemical name and the hazard warnings: "TOXIC, IRRITANT, ALKYLATING AGENT."

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment bin designated for "Halogenated Organics."

  • Disposal: Arrange for pickup by your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors) for high-temperature incineration .[1]

Method B: Chemical Deactivation (Spills & Glassware)

Use this for cleaning spatulas, flasks, and neutralizing small spills.[1] Do NOT use this for bulk disposal unless authorized by your EHS officer.[1]

The Science of Deactivation: We utilize Sodium Thiosulfate (


) , a potent nucleophile that reacts with the alkyl bromide in an 

reaction. This displaces the bromide ion and forms a non-toxic Bunte salt (alkyl thiosulfate), effectively destroying the alkylating potential.

Reaction:


[1]

Protocol Steps:

  • Preparation:

    • Prepare a 10% w/v Sodium Thiosulfate solution in water.[1][3]

    • Prepare a solvent to solubilize the coumarin derivative (Acetone or Ethanol).

  • Execution (Glassware/Residue):

    • Rinse the contaminated glassware with a small volume of Acetone.

    • Add the Thiosulfate solution to the acetone rinse (Ratio: 5 parts Thiosulfate to 1 part Acetone rinse).

    • Crucial Step: Let the mixture soak for 24 hours . The reaction is biphasic and requires time to reach completion.

  • Execution (Spill Cleanup):

    • Cover the spill with a paper towel soaked in acetone to solubilize the solid.

    • Immediately flood the area with 10% Sodium Thiosulfate solution.

    • Wait 30 minutes.

    • Wipe up with absorbent pads.[1]

  • Final Disposal:

    • Collect the deactivated slurry/wipes into a waste container labeled "Deactivated Halogenated Waste."

    • Do not pour down the drain unless explicitly permitted by your facility's wastewater permit.

Deactivation Workflow:

QuenchingProtocol Contaminant Contaminated Surface/Glass Solubilize Step 1: Solubilize (Add Acetone/EtOH) Contaminant->Solubilize React Step 2: Nucleophilic Attack (Add 10% Na2S2O3) Solubilize->React Wait Step 3: Kinetics (Wait 24h for completion) React->Wait Verify Step 4: Verification (Check pH/Precipitate) Wait->Verify Bin Step 5: Disposal (Chemical Waste Bin) Verify->Bin

Figure 2: Step-by-step chemical deactivation workflow using Sodium Thiosulfate.[1]

Part 4: Emergency Response

ScenarioImmediate Action
Skin Contact Brush off dry powder first (reacts with moisture).[1] Then rinse with copious water for 15 mins. Seek medical aid.
Eye Contact Flush with water for 15 mins.[1] Do not rub (abrasive & lachrymator).[1]
Inhalation Move to fresh air.[1] If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: this compound. MilliporeSigma.[1] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate quenching of alkyl halides).[1][4]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[1][5][6] Link[1]

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Personal protective equipment for handling 6-(bromomethyl)-2H-chromen-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The handling of reactive synthetic intermediates demands a rigorous synthesis of chemical knowledge and operational discipline. 6-(Bromomethyl)-2H-chromen-2-one (CAS 50465-95-7) is a brominated coumarin derivative that serves as a highly versatile electrophile in medicinal chemistry. It is predominantly utilized as a building block for synthesizing complex hybrid molecules, such as mitochondria-targeted antitumor agents[1][2].

However, the precise chemical reactivity that makes this compound invaluable—its highly reactive benzylic bromide moiety—also makes it a potent alkylating agent, a severe lachrymator, and a corrosive hazard[1][3]. This guide provides a comprehensive, field-validated operational protocol for the safe handling, reaction setup, and disposal of this compound.

Chemical Reactivity & Hazard Causality

To handle this compound safely, researchers must understand the mechanistic causality behind its hazard profile:

  • Alkylating Agent & Corrosive (H314): The bromomethyl group at the 6-position is highly susceptible to nucleophilic attack. Upon contact with physiological moisture (sweat, tears, mucous membranes), it undergoes rapid hydrolysis. This reaction cleaves the carbon-bromine bond, releasing corrosive hydrogen bromide (HBr) gas directly onto the tissue, causing immediate chemical burns and cellular necrosis[1][3].

  • Lachrymator: The compound's volatility allows microscopic particles to reach the ocular surface. The subsequent reaction with the aqueous layer of the cornea triggers an intense, debilitating pain response and tearing[4].

  • Systemic Toxicity (H302): If ingested or absorbed, the compound acts as a non-specific alkylating agent, covalently binding to cellular nucleophiles (such as DNA and proteins), leading to severe systemic toxicity[1][5].

Quantitative Physicochemical & Hazard Data

Summarizing the core metrics ensures accurate risk assessment and stoichiometric planning before beginning any protocol.

ParameterValueOperational Impact & Causality
CAS Number 50465-95-7Essential for exact Safety Data Sheet (SDS) retrieval and inventory tracking.
Molecular Weight 239.06 g/mol Required for precise stoichiometric calculations in nucleophilic substitution (SN2) reactions[2].
Storage Temperature 2–8°CMinimizes thermal degradation and significantly suppresses the volatility of lachrymatory vapors[1].
Storage Atmosphere Inert (Argon/N2)Prevents ambient atmospheric moisture from prematurely hydrolyzing the reactive benzylic bromide[1].
Primary Hazard Codes H302, H314Dictates the mandatory use of corrosive-resistant PPE and strict engineering controls (fume hoods)[1][3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling potent lachrymators and alkylating agents. Every piece of PPE must act as a self-validating barrier system.

  • Hand Protection (Double Gloving): Wear heavy-duty nitrile or neoprene outer gloves over standard nitrile inner gloves. Causality: Bromomethyl compounds are potent alkylating agents that can rapidly permeate thin latex or standard nitrile. Double gloving ensures that if the outer layer is breached by the electrophile or the reaction solvent (e.g., DMF, DCM), the inner layer provides a critical buffer time for safe removal and replacement[6][7].

  • Eye & Face Protection: Non-vented chemical splash goggles paired with a full-face shield. Causality: Standard safety glasses provide zero protection against lachrymatory vapors. Non-vented goggles seal the ocular environment from airborne reactive particles[3][8].

  • Respiratory & Engineering Controls: Must be handled exclusively inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Causality: Prevents inhalation of HBr off-gassing and lachrymatory dust. If a fume hood is unavailable or compromised, a full-face respirator with ABEK-P3 (organic vapor/acid gas/particulate) cartridges is mandatory[5][8].

  • Body Protection: A fully buttoned, flame-resistant laboratory coat with knit cuffs, combined with a chemical-resistant apron.

Operational Workflow & Handling Protocol

The following methodology details the step-by-step execution for utilizing this compound in a standard SN2 reaction (e.g., coupling with nicotinamide to synthesize mitochondria-targeted agents)[2].

Step 1: Pre-Operation Validation Verify that the fume hood is operational and clear of unnecessary clutter. Establish a dedicated "hot zone" within the hood lined with chemical-absorbent bench paper. Ensure an inert gas line (Argon or Nitrogen) is active and purged.

Step 2: Temperature Equilibration Retrieve the sealed container from the 2–8°C refrigerator. Crucial Step: Allow the sealed container to warm to room temperature inside a desiccator before opening. Causality: Opening a cold container exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the chemical, leading to rapid hydrolysis and degradation of the bromomethyl group[1].

Step 3: Weighing and Transfer (Closed System)

  • Flush the analytical balance area (ideally located within a ventilated enclosure) with inert gas.

  • Open the reagent vial exclusively under a stream of Argon/N2.

  • Use an anti-static, grounded spatula to transfer the solid. Causality: Fine powders of brominated compounds can carry static charges, causing them to aerosolize and disperse lachrymatory dust into the workspace.

  • Transfer the required mass directly into a pre-tared, oven-dried reaction flask. Immediately seal the flask with a rubber septum and the stock vial with Parafilm under inert gas.

Step 4: Reaction Setup

  • Insert an inert gas balloon or Schlenk line needle through the septum of the reaction flask.

  • Inject anhydrous solvent (e.g., anhydrous DMF or DCM) via a chemically resistant syringe to dissolve the coumarin derivative.

  • Introduce the nucleophile (e.g., nicotinamide) dropwise or in small portions. Causality: SN2 alkylation reactions can be highly exothermic. Controlled addition prevents solvent boil-off and pressure buildup[2].

Workflow A 1. Preparation Fume Hood & PPE Verification B 2. Equilibration Warm to RT in Desiccator A->B C 3. Weighing & Transfer (Anti-static, Inert Gas) B->C D 4. Reaction Setup (Anhydrous S_N2 Coupling) C->D E 5. Quenching & Amine Decontamination D->E F 6. Hazardous Waste Disposal E->F

Fig 1: Standard operating procedure for handling this compound.

Mechanistic Application: Drug Discovery

To understand the end-goal of this handling procedure, it is vital to look at its application. This compound is frequently used to synthesize mitochondria-targeted compounds. Because cancer cells (like A549 lung cancer cells) maintain a higher mitochondrial membrane potential, coumarin derivatives coupled with targeting moieties (like nicotinamide) preferentially accumulate in the tumor mitochondria. This accumulation induces reactive oxygen species (ROS) generation, leading to targeted apoptosis[2].

G M1 6-Methylcoumarin (Precursor) M2 6-(Bromomethyl)coumarin (Reactive Electrophile) M1->M2 Bromination M3 Nucleophilic Substitution (e.g., Nicotinamide) M2->M3 Alkylation M4 Mitochondria-Targeted Coumarin Derivative M3->M4 M5 Mitochondrial Accumulation & Depolarization M4->M5 Cellular Uptake M6 ROS Generation & Apoptosis (A549 cells) M5->M6

Fig 2: Synthesis and mechanistic pathway of mitochondria-targeted coumarin derivatives.

Emergency Response, Spill Management & Disposal

Because of its reactivity, standard spill kits are often inadequate or dangerous if used improperly.

Spill Containment (Solid or Solution):

  • Evacuate and Isolate: Immediately alert personnel and evacuate the immediate area. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • DO NOT USE WATER: Applying water directly to a bromomethyl spill will trigger rapid hydrolysis, generating a massive plume of toxic HBr gas[8].

  • Containment: Cover the spill entirely with dry sand, earth, or vermiculite to absorb the material and suppress vapor release[9].

  • Neutralization: Carefully apply a mild, dilute amine solution (e.g., 5% ethanolamine) or a 5% sodium bicarbonate solution over the absorbent to gently quench the electrophile and neutralize the acid[5].

  • Collection: Use non-sparking plastic tools to sweep the neutralized mixture into a highly sealed, clearly labeled hazardous waste container[10].

Decontamination of Glassware: Never place unquenched reaction flasks directly into a sink. Rinse all spatulas, flasks, and syringes with a quenching solution (dilute ethanolamine in a compatible solvent) inside the fume hood. Allow it to sit for 30 minutes to ensure all residual this compound is fully alkylated and rendered non-lachrymatory before standard washing[5].

References

  • ResearchGate. "The antitumor effects of mitochondria-targeted 6-(nicotinamide) methyl coumarin". ResearchGate Publications. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.